molecular formula C7H5BrN2 B152697 7-Bromoimidazo[1,2-a]pyridine CAS No. 808744-34-5

7-Bromoimidazo[1,2-a]pyridine

カタログ番号: B152697
CAS番号: 808744-34-5
分子量: 197.03 g/mol
InChIキー: OASOJRLJBDCVNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromoimidazo[1,2-a]pyridine is a valuable synthetic intermediate in organic and medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in drug discovery due to its wide range of biological activities . This brominated derivative is particularly useful for the construction of more complex molecules through metal-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space in pharmaceutical research . Recent scientific studies highlight the significant potential of imidazo[1,2-a]pyridine derivatives in anticancer research. These compounds have demonstrated promising activity by inhibiting critical pathways such as AKT/mTOR, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines, including melanoma and cervical cancers . Furthermore, novel imidazo[1,2-a]pyridine-based compounds are being actively investigated as targeted anticancer agents, with designs focusing on dual inhibitory action against targets like EGFR and COX-2, which are implicated in tumor survival and progression . Researchers utilize this compound as a fundamental building block to access these biologically active compounds, facilitating the discovery of new mechanisms of action and potential lead structures for oncology and other therapeutic areas .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASOJRLJBDCVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568171
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808744-34-5
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides an in-depth overview of the chemical properties, synthesis, and spectral analysis of this compound. Furthermore, it explores the potential biological activities of the broader imidazo[1,2-a]pyridine class, with a focus on anti-inflammatory and anticancer properties, and discusses the potential involvement of the STAT3/NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below. While a specific melting point for the 7-bromo isomer is not definitively available in the reviewed literature, the melting point of the isomeric 6-Bromoimidazo[1,2-a]pyridine is reported to be in the range of 76-81 °C, which can serve as a useful estimation.[2] The solubility of pyridine, a related parent heterocycle, is moderate in water and high in many organic solvents, suggesting a similar trend for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES C1=CN2C=CN=C2C=C1Br[1]
InChI Key OASOJRLJBDCVNU-UHFFFAOYSA-N[1]
Physical Form Solid[1]
CAS Number 808744-34-5[1]

Synthesis and Spectroscopic Analysis

Synthesis Protocol

A plausible synthetic route is the reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde. The general procedure for such a reaction is outlined below. It is important to note that optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve a good yield of the desired product.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridines:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), is added the α-haloketone or α-haloaldehyde (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

A related synthesis for (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol has been reported, which starts from ethyl this compound-2-carboxylate, suggesting that the core 7-bromo-imidazo[1,2-a]pyridine structure can be synthesized and further functionalized.[4]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of related imidazo[1,2-a]pyridine derivatives, the expected spectral characteristics can be inferred. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic ring. The carbon atom attached to the bromine (C7) will likely appear in a characteristic region of the spectrum.

Mass Spectrometry (MS):

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6]

Anti-inflammatory and Anticancer Potential

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents. For instance, various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[7]

A significant area of investigation is the role of these compounds as inhibitors of key signaling pathways involved in inflammation and cancer progression. One such pathway is the STAT3/NF-κB signaling cascade.

The STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in regulating inflammatory responses, cell survival, proliferation, and angiogenesis. Constitutive activation of the STAT3 and NF-κB pathways is a hallmark of many types of cancer and chronic inflammatory diseases.

One study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[8] This suggests that the imidazo[1,2-a]pyridine scaffold can serve as a template for the design of inhibitors targeting this critical oncogenic and pro-inflammatory axis. While this study did not specifically investigate the 7-bromo derivative, it provides a strong rationale for evaluating its potential to modulate this pathway.

Below is a conceptual diagram illustrating the potential inhibitory effect of a this compound derivative on the STAT3/NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates IKK IKK JAK->IKK Activates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound Compound->STAT3 Inhibits (potential) Compound->IKK Inhibits (potential) Gene Target Gene Expression (e.g., iNOS, COX-2) pSTAT3_nuc->Gene Promotes NFkB_nuc->Gene Promotes

Caption: Potential inhibition of the STAT3/NF-κB pathway by this compound.

Experimental Workflow

The discovery and development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow, from initial synthesis to biological evaluation. A generalized experimental workflow is depicted in the diagram below.

G Start Synthesis of This compound Purification Purification (Column Chromatography, Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Biological Assays Characterization->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine measurement) InVitro->AntiInflammatory InVivo In Vivo Studies (Animal Models) Cytotoxicity->InVivo Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism WesternBlot Western Blot (STAT3, NF-κB phosphorylation) Mechanism->WesternBlot qPCR qPCR (Target gene expression) Mechanism->qPCR Mechanism->InVivo Lead Lead Optimization InVivo->Lead

References

An In-depth Technical Guide to 7-Bromoimidazo[1,2-a]pyridine (CAS: 808744-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid bicyclic core, composed of a fused imidazole and pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromine atom at the 7-position provides a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a kinase inhibitor and anticancer agent. Detailed experimental protocols and characterization data are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₅BrN₂.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 808744-34-5[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Solid[2]
InChI InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H[1]
SMILES Brc1ccn2ccnc2c1[2]

Synthesis

The synthesis of this compound is most commonly achieved through the condensation of a substituted aminopyridine with a two-carbon electrophile. A prevalent and effective method involves the reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde. This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, provides a direct route to the desired product.

General Experimental Protocol: Synthesis from 4-Bromo-2-aminopyridine

This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines.[3]

Materials:

  • 4-Bromo-2-aminopyridine

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-bromo-2-aminopyridine (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (2.0 eq).

  • To this stirred suspension, add chloroacetaldehyde (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Yield: While a specific yield for this exact reaction is not widely reported, similar syntheses of imidazo[1,2-a]pyridines typically afford moderate to good yields.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the bicyclic ring system. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms within the rings.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~7.5 - 7.8d
H-3~7.1 - 7.4d
H-5~8.0 - 8.3d
H-6~6.8 - 7.1dd
H-8~7.9 - 8.2s

Note: These are estimated chemical shifts based on related structures and may vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the imidazo[1,2-a]pyridine core.

CarbonExpected Chemical Shift (ppm)
C-2~115 - 120
C-3~110 - 115
C-5~140 - 145
C-6~115 - 120
C-7~110 - 115 (C-Br)
C-8~125 - 130
C-8a~145 - 150

Note: These are estimated chemical shifts based on related structures and may vary depending on the solvent used.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion peak.

IonExpected m/z
[M]⁺195.96 / 197.96
[M+H]⁺196.97 / 198.97

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] While specific biological data for this compound is limited in publicly accessible literature, its role as a key intermediate in the synthesis of potent kinase inhibitors is well-documented.

Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Recent studies have highlighted the potential of 7-substituted imidazo[1,2-a]pyridines as potent inhibitors of ALK2, a serine/threonine kinase implicated in rare genetic disorders such as fibrodysplasia ossificans progressiva (FOP) and in certain cancers.[3][6] The 7-bromo group serves as a crucial synthetic handle to introduce various aryl and heteroaryl groups via Suzuki and other cross-coupling reactions, allowing for the fine-tuning of inhibitory activity and selectivity.[3]

The general structure-activity relationship (SAR) suggests that substitution at the 7-position of the imidazo[1,2-a]pyridine core is critical for potent ALK2 inhibition.

ALK2_Inhibition_SAR Scaffold This compound Coupling Suzuki or other Cross-Coupling Reaction Scaffold->Coupling Derivative 7-Aryl-imidazo[1,2-a]pyridine Derivative Coupling->Derivative ALK2 ALK2 Kinase Derivative->ALK2 Inhibition Inhibition of ALK2 Activity ALK2->Inhibition

The following is a generalized protocol for assessing the inhibitory activity of compounds against ALK2, based on common kinase assay methodologies.

  • Compound Preparation: Prepare a stock solution of this compound or its derivatives in 100% DMSO. Create a serial dilution series of the test compounds.

  • Kinase Reaction Mixture: In a microplate, combine the ALK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

  • Incubation: Add the serially diluted compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Reaction Mixture Compound_Prep->Incubation Enzyme_Prep Kinase, Substrate, ATP Mixture Preparation Enzyme_Prep->Incubation Detection Quantify Phosphorylation (e.g., ADP-Glo, Radiometry) Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a common feature in many compounds with demonstrated anticancer activity. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway that is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. While direct evidence for this compound is not available, its derivatives are being actively investigated for this purpose.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold for the development of novel therapeutic agents. Its primary utility lies in its role as a key intermediate for the synthesis of potent kinase inhibitors, particularly targeting ALK2. The bromine atom at the 7-position provides a versatile point for chemical modification, enabling extensive SAR studies to optimize potency and selectivity. While direct biological data for the parent compound is sparse, the demonstrated activity of its derivatives underscores the importance of this scaffold in drug discovery. Further investigation into the direct biological effects of this compound and the continued exploration of its derivatives are warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging this promising heterocyclic compound in their work.

References

Molecular structure of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 7-Bromoimidazo[1,2-a]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the imidazo[1,2-a]pyridine scaffold is of significant interest due to its wide range of biological activities.[1][2]

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a fused ring system composed of an imidazole ring and a pyridine ring. The bromine atom is substituted at the 7th position of the bicyclic structure.

Table 1: Key Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[3][4]
Chemical Formula C₇H₅BrN₂[3][4]
CAS Number 808744-34-5[3][4][5][6]
Molecular Weight 197.03 g/mol [4][5][6]
Physical Form Solid[5]
SMILES Brc1ccn2ccnc2c1[5]
InChI Key OASOJRLJBDCVNU-UHFFFAOYSA-N[4][5]

Spectroscopic and Structural Data

X-ray Crystallography

X-ray crystallography provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Although a specific crystal structure for this compound has not been publicly deposited, analysis would be expected to reveal a planar bicyclic system. The bond lengths and angles would be consistent with the aromatic nature of the fused rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the imidazo[1,2-a]pyridine core are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the rings.

Table 2: Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.5 - 7.8115 - 120
H-37.9 - 8.2108 - 112
H-58.0 - 8.4125 - 130
H-66.8 - 7.2112 - 117
C-7 (Br)N/A110 - 115
H-87.8 - 8.1120 - 125
C-8aN/A140 - 145

Note: These are estimated ranges based on general data for the imidazo[1,2-a]pyridine scaffold. Actual experimental values may vary. Commercial suppliers may provide lot-specific analytical data.

Experimental Protocols

The synthesis and characterization of this compound follow established methodologies for this class of heterocycles.

Generalized Synthesis Protocol

The most common route to the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.

Methodology: Cyclocondensation Reaction

  • Reactants : 2-Amino-4-bromopyridine is used as the pyridine precursor. A suitable α-halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, serves as the cyclizing agent.

  • Solvent : The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF).

  • Conditions : The reaction mixture is heated under reflux for several hours (typically 2-24 hours) to facilitate the cyclization.

  • Work-up : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification : Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound product.

G Generalized Synthesis Workflow for this compound cluster_reactants Starting Materials 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine ReactionVessel Cyclocondensation (Solvent: Ethanol, Reflux) 2-Amino-4-bromopyridine->ReactionVessel alpha-Haloacetaldehyde alpha-Haloacetaldehyde alpha-Haloacetaldehyde->ReactionVessel Workup Solvent Removal & Crude Product Isolation ReactionVessel->Workup Cooling Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Generalized Synthesis Workflow
Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A standard workflow involves a combination of spectroscopic and analytical techniques.

G Standard Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis SynthesizedProduct Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (LC-MS or HRMS) SynthesizedProduct->MS FTIR FT-IR Spectroscopy SynthesizedProduct->FTIR MP Melting Point Determination SynthesizedProduct->MP TLC Thin-Layer Chromatography SynthesizedProduct->TLC StructuralElucidation Final Structural Confirmation NMR->StructuralElucidation MS->StructuralElucidation FTIR->StructuralElucidation MP->StructuralElucidation TLC->StructuralElucidation

Standard Characterization Workflow

Methodology Details:

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound (197.03 g/mol ) and its isotopic distribution pattern, which is characteristic of a monobrominated compound.

  • NMR Spectroscopy : ¹H and ¹³C NMR are performed to confirm the connectivity of atoms and the overall structure of the molecule.

  • FT-IR Spectroscopy : Identifies the characteristic functional groups and bond vibrations within the molecule, particularly the C=N, C=C, and C-H aromatic stretches.

  • Melting Point Determination : A sharp melting point indicates the purity of the synthesized compound.

  • Chromatography (TLC/HPLC) : Used to assess the purity of the compound and monitor the progress of the reaction and purification steps.

References

An In-depth Technical Guide to the Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 7-Bromoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, present in a variety of therapeutic agents. The brominated analog, this compound, serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions, making its efficient synthesis a topic of significant interest. This guide focuses on the most common and effective methods for its preparation.

Core Synthesis Pathway: Cyclocondensation of 2-Amino-4-bromopyridine

The most prevalent and direct method for the synthesis of this compound is the cyclocondensation reaction between 2-amino-4-bromopyridine and an α-haloaldehyde, typically chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, proceeds through the initial formation of an N-alkylated intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

A general representation of this synthetic approach is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2_amino_4_bromopyridine 2-Amino-4-bromopyridine product This compound 2_amino_4_bromopyridine->product Cyclocondensation alpha_haloaldehyde α-Haloaldehyde (e.g., Chloroacetaldehyde) alpha_haloaldehyde->product solvent Solvent (e.g., Ethanol, DMF) solvent->product base Base (e.g., NaHCO3) base->product heat Heat heat->product

Caption: General synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 2-Amino-4-bromopyridine and Chloroacetaldehyde

Materials:

  • 2-Amino-4-bromopyridine

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add chloroacetaldehyde (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

The logical workflow for this experimental procedure can be visualized as follows:

G start Start dissolve Dissolve 2-amino-4-bromopyridine and NaHCO3 in Ethanol start->dissolve add_reagent Add Chloroacetaldehyde dissolve->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (EtOAc/Water Extraction) monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous reactions for other substituted imidazo[1,2-a]pyridines, the following table summarizes expected ranges for key reaction parameters.

ParameterValue
Yield 60-85%
Reaction Time 4-12 hours
Reaction Temperature 78-80 °C (Reflux in Ethanol)

Alternative Synthetic Pathway: From 7-aryl-imidazo[1,2-a]pyridines

An alternative, though less direct, approach involves the synthesis of a 7-aryl-imidazo[1,2-a]pyridine intermediate followed by subsequent modifications. For instance, a Suzuki cross-coupling reaction can be employed to introduce an aryl group at the 7-position of a bromo-substituted pyridine precursor, which is then cyclized to the imidazo[1,2-a]pyridine. This method is particularly useful for creating a library of 7-substituted analogs.

A study by researchers at Vanderbilt University reported the synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors, starting from 4-bromo-2-aminopyridine[1]. This underscores the utility of 2-amino-4-bromopyridine as a key starting material for accessing 7-substituted imidazo[1,2-a]pyridines.

Signaling Pathways and Biological Activity

The imidazo[1,2-a]pyridine scaffold is a common feature in molecules targeting various biological pathways. While specific signaling pathway involvement for this compound is not extensively detailed, its derivatives have been investigated for a range of activities.

Notably, derivatives of 7-substituted imidazo[1,2-a]pyridines have been explored as potent inhibitors of activin-like kinase (ALK) , a family of kinases implicated in various diseases[1]. Specifically, ALK2 gain-of-function mutations are linked to the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and the pediatric brain cancer diffuse intrinsic pontine glioma (DIPG)[1]. The 7-bromo-imidazo[1,2-a]pyridine core serves as a crucial building block for developing inhibitors targeting these pathways.

The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.

G 7_bromo_derivative This compound Derivative alk Activin-like Kinase (ALK) 7_bromo_derivative->alk Inhibition p_substrate Phosphorylated Substrate alk->p_substrate Phosphorylation atp ATP atp->alk substrate Substrate substrate->alk signaling Downstream Signaling p_substrate->signaling disease Disease Progression (e.g., FOP, DIPG) signaling->disease

Caption: Inhibition of ALK signaling by a 7-bromo-imidazo[1,2-a]pyridine derivative.

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of 2-amino-4-bromopyridine with an α-haloaldehyde. This method offers a straightforward and relatively high-yielding route to this valuable synthetic intermediate. The resulting compound provides a key platform for the development of novel therapeutic agents, particularly kinase inhibitors targeting disease-relevant signaling pathways. Further optimization of reaction conditions and exploration of its utility in medicinal chemistry are promising areas for future research.

References

An In-depth Technical Guide to the Solubility of 7-Bromoimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-bromoimidazo[1,2-a]pyridine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from related compounds and outlining detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a solid heterocyclic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1] Its structure, featuring a fused imidazole and pyridine ring with a bromine substituent, makes it a valuable scaffold in the synthesis of pharmacologically active molecules. The imidazo[1,2-a]pyridine core is found in a variety of therapeutic agents, highlighting the importance of understanding its physicochemical properties, including solubility, for effective drug development.

Qualitative Solubility Profile

A patent describing the synthesis of the related isomer, 6-bromoimidazo[1,2-a]pyridine, mentions recrystallization from a mixture of n-hexane and ethyl acetate. This process typically involves dissolving the compound in a solvent in which it is highly soluble at an elevated temperature (like ethyl acetate) and then adding a solvent in which it is poorly soluble (an anti-solvent, like n-hexane) to induce crystallization upon cooling. This suggests that this compound likely exhibits good solubility in ethyl acetate, particularly at higher temperatures, and poor solubility in nonpolar aliphatic hydrocarbons like n-hexane.

Based on the polar nature of the molecule, it is anticipated to be soluble in common polar organic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Alcohols (e.g., methanol, ethanol)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

The following table summarizes the expected qualitative solubility.

Solvent ClassificationExample SolventsExpected Qualitative Solubility
Polar Aprotic DMSO, DMF, AcetonitrileLikely Soluble
Polar Protic Methanol, EthanolLikely Soluble
Halogenated Dichloromethane, ChloroformLikely Soluble
Ester Ethyl AcetateLikely Soluble (especially at elevated temperatures)
Nonpolar n-Hexane, TolueneLikely Sparingly Soluble to Insoluble

It is crucial for researchers to experimentally verify these expected solubilities for their specific applications.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and the stage of the research (e.g., early discovery vs. late-stage development).

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.[2][3]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) to reach equilibrium A->B C Separate undissolved solid (Filtration or Centrifugation) B->C D Quantify concentration of the dissolved compound in the filtrate (e.g., HPLC, UV-Vis) C->D E Calculate and report solubility D->E

Caption: Workflow for Shake-Flask Solubility Determination.

The gravimetric method is a straightforward approach that can be used in conjunction with the shake-flask method.[4]

Methodology:

  • Sample Preparation: A known volume of the saturated filtrate (obtained from the shake-flask method) is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is completely evaporated under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or by gentle heating).

  • Weighing: The container with the dried solute residue is weighed.

  • Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the container from the final weight. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution.

G Workflow for Gravimetric Solubility Determination A Transfer a known volume of saturated filtrate to a pre-weighed container B Evaporate the solvent completely A->B C Weigh the container with the dried solute residue B->C D Calculate the mass of the residue and determine the solubility C->D

Caption: Workflow for Gravimetric Solubility Determination.

For higher throughput screening, kinetic solubility assays are often employed. Nephelometry, which measures the light scattered by suspended particles, is a common technique for this purpose.[5]

Methodology:

  • Stock Solution: A high-concentration stock solution of this compound is prepared in a solvent in which it is highly soluble, such as DMSO.

  • Serial Dilution: The stock solution is serially diluted in the organic solvent of interest in a microplate format.

  • Precipitation Monitoring: The formation of a precipitate as the compound's concentration exceeds its solubility limit is detected by measuring the increase in light scattering using a nephelometer.[5]

  • Data Analysis: The kinetic solubility is typically defined as the concentration at which a significant increase in light scattering is observed.

G Logical Flow for Kinetic Solubility by Nephelometry A Prepare high-concentration stock solution in a highly solubilizing solvent (e.g., DMSO) B Serially dilute the stock solution in the target organic solvent A->B C Monitor for precipitate formation by measuring light scattering (Nephelometry) B->C D Determine the concentration at which light scattering significantly increases C->D E Report this concentration as the kinetic solubility D->E

Caption: Logical Flow for Kinetic Solubility by Nephelometry.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its application in medicinal chemistry and drug development. While specific quantitative data is scarce, a qualitative assessment suggests good solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons. For precise quantitative measurements, established experimental protocols such as the shake-flask method, gravimetric analysis, and nephelometry-based kinetic assays are recommended. The detailed methodologies and workflows provided in this guide offer a solid foundation for researchers to accurately determine the solubility of this important compound and facilitate its use in further research and development.

References

Technical Guide: Physical Characteristics of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 7-Bromoimidazo[1,2-a]pyridine. The information is compiled from various scientific databases and literature, offering a centralized resource for professionals in research and development. This document focuses on presenting available quantitative data, detailing experimental protocols for physical characterization, and visualizing relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. Its core structure, imidazo[1,2-a]pyridine, is a key scaffold in many biologically active molecules.[1] The compound exists as a solid at room temperature.

General and Computed Properties

Below is a summary of the general and computationally derived physical properties for this compound. These values are calculated from its chemical structure and provide estimations of its physicochemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
CAS Number 808744-34-5[2]
Appearance Solid
Exact Mass 195.96361 Da[2]
Monoisotopic Mass 195.96361 Da[2]
XLogP3 (Computed)2.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 17.3 Ų[2]
Heavy Atom Count 10[2]
Experimental Physical Properties
PropertyValueCompoundSource(s)
Melting Point 76-81 °C6-Bromoimidazo[1,2-a]pyridine
156.5-165.5 °CMethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate[3]
Boiling Point Data not availableThis compound
Solubility Data not availableThis compound

Spectral Data

While specific spectral data for this compound is not provided in the searched literature, commercial suppliers indicate its availability.[4] For reference, general characteristics of NMR and IR spectra for the imidazo[1,2-a]pyridine core are discussed in the literature.[5][6]

  • ¹H NMR & ¹³C NMR : The chemical shifts in the NMR spectra of imidazo[1,2-a]pyridines are influenced by substituents and the electronic environment of the heterocyclic rings.[5]

  • FT-IR : The infrared spectrum of the imidazo[1,2-a]pyridine scaffold has been analyzed using density functional theory (DFT) calculations, allowing for the assignment of vibrational modes.[6]

  • Mass Spectrometry : Predicted collision cross-section values for various adducts of a related compound, this compound-2-carbonitrile, have been calculated.[7]

Experimental Protocols

This section details standardized methodologies for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance, while impurities typically depress the melting point and broaden the range.

Protocol:

  • Sample Preparation : A small amount of the finely powdered, dry compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[8][9]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[10]

  • Heating : The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Observation and Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10][11]

  • Cooling and Repetition : The apparatus is allowed to cool. For accuracy, the determination should be repeated at least once with a fresh sample to ensure consistent results.

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[12]

Protocol:

  • Solvent Selection : A range of standard laboratory solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), diethyl ether) should be used to assess the compound's solubility profile.

  • Sample Preparation : A pre-weighed amount of the compound (e.g., 25 mg) is placed into a small test tube.[13]

  • Solvent Addition : A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[13]

  • Dissolution : After each addition, the test tube is vigorously shaken or vortexed. More rigorous methods, such as sonication or gentle heating (e.g., to 37°C), can be employed if the compound does not readily dissolve.[14]

  • Observation : The solution is visually inspected for clarity. The compound is considered "soluble" if it forms a clear solution with no visible particles or cloudiness.

  • Quantification : To determine the quantitative solubility, the process is repeated with varying amounts of solute and solvent until the saturation point is reached. The concentration (e.g., in mg/mL or µM) of the resulting saturated solution is then measured, often using techniques like UV-Vis spectroscopy or HPLC.[12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the physical characteristics of a solid organic compound.

G cluster_0 Compound Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization MP Melting Point Determination Characterization->MP Pure Sample Sol Solubility Testing Characterization->Sol Spec Spectroscopic Analysis (IR, UV-Vis) Characterization->Spec Analysis Data Compilation & Analysis MP->Analysis Sol->Analysis Spec->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Physical Characterization.

Relevant Biological Pathway

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory and anti-cancer properties. A key mechanism in these processes involves the modulation of inflammatory signaling pathways. The diagram below depicts the interconnected STAT3 and NF-κB signaling pathways, which collaboratively regulate the expression of pro-inflammatory enzymes like COX-2 and iNOS.

G cluster_nucleus Gene Transcription IL6 Inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cell Surface Receptors IL6->Receptor binds STAT3 STAT3 Receptor->STAT3 activates NFkB NF-κB Receptor->NFkB activates Nucleus Nucleus STAT3->Nucleus translocates to NFkB->Nucleus translocates to COX2 COX-2 Nucleus->COX2 upregulates iNOS iNOS Nucleus->iNOS upregulates Inflammation Inflammation & Tumor Progression COX2->Inflammation iNOS->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: STAT3/NF-κB Inflammatory Signaling Pathway.

References

The Imidazo[1,2-a]pyridine Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, has emerged as a "privileged" structure in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of biologically active molecules, including approved drugs and promising clinical candidates. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important heterocyclic core, alongside a look into its role in modulating critical signaling pathways.

Discovery and Historical Perspective

The journey of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin. He reported the first synthesis of this heterocyclic system through the condensation of 2-aminopyridine with α-haloaldehydes, specifically bromoacetaldehyde, at high temperatures in a sealed tube.[1] This reaction, now known as the Tschitschibabin reaction, laid the foundation for the exploration of this chemical space. Initially, the yields were modest, but this seminal work opened the door for further investigations into the synthesis and properties of these compounds.[1]

Over the decades, the synthetic toolbox for accessing imidazo[1,2-a]pyridines has expanded dramatically. The classical Tschitschibabin condensation with α-haloketones remains a fundamental approach, but numerous advancements have been made to improve yields, expand substrate scope, and employ milder reaction conditions. These include the development of one-pot multicomponent reactions, the use of microwave irradiation to accelerate reaction times, and the application of various catalytic systems.[1][2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into several key strategies. This section details the experimental protocols for some of the most significant methods.

Tschitschibabin Reaction: The Classical Approach

This foundational method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine (1 mmol), phenacyl bromide (1 mmol), ethanol (5 mL), and a suitable base such as sodium bicarbonate or DBU.

  • Procedure: In a round-bottom flask, 2-aminopyridine and phenacyl bromide are dissolved in ethanol. The base is added to the mixture. The reaction mixture is then refluxed, and the progress is monitored by thin-layer chromatography.[3][4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 2-phenylimidazo[1,2-a]pyridine product.[4]

Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Strategy

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6]

Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

  • Materials: 2-aminopyridine (1 equiv.), an aldehyde (1 equiv.), an isocyanide (1 equiv.), and a catalytic amount of an acid catalyst (e.g., ammonium chloride) in a suitable solvent like ethanol.[6][7]

  • Procedure: To a sealed microwave vial containing a magnetic stirring bar, the 2-aminopyridine, aldehyde, isocyanide, and catalyst are added and dissolved in the solvent. The reaction is then subjected to microwave irradiation at a specified temperature and time.[6][8] After cooling, the solvent is evaporated, and the crude product is purified by flash column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.[8]

Ortoleva-King Reaction

This method provides an alternative route to imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines in a one-pot tandem process.[9]

Experimental Protocol: One-Pot Synthesis via an Ortoleva-King Reaction

  • Materials: 2-aminopyridine (2.3 equiv.), acetophenone (1 equiv.), and iodine (1.20 equiv.).

  • Procedure: The reaction is typically performed neat (without solvent). 2-aminopyridine, acetophenone, and iodine are mixed and heated at 110 °C for 4 hours.[9] Following this, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour.[9] The product is then isolated and purified.

Quantitative Data Summary

The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in the diverse biological activities exhibited by its derivatives. The following tables summarize key quantitative data for selected compounds in the areas of antitubercular and kinase inhibitory activities.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives against Mycobacterium tuberculosis

Compound IDModificationMIC (µM) against Mtb H37RvReference
IPA-6 Imidazo[1,2-a]pyridine amide0.05 µg/mL[10]
IPA-9 Imidazo[1,2-a]pyridine amide0.4 µg/mL[10]
IPS-1 Imidazo[1,2-a]pyridine sulfonamide0.4 µg/mL[10]
Compound 15 Imidazo[1,2-a]pyridine-3-carboxamide0.02[2]
Compound 16 Imidazo[1,2-a]pyridine-3-carboxamide0.006[2]
Compound 18 Imidazo[1,2-a]pyridine-3-carboxamide0.004[2]
Various IPs Imidazo[1,2-a]pyridines0.03 to 5[1]

Table 2: Inhibitory Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
22e c-Met3.9[11]
Volitinib (28) c-MetFavorable[12]
K00486 PIM134[13]
K00152 PIM139[13]
Compound 46 CDK25[14]
Compound 47 CDK23[14]
12k (SCH 1473759) Aurora A0.02 (Kd)[15]
12k (SCH 1473759) Aurora B0.03 (Kd)[15]

Role in Signaling Pathways: The c-Met Example

Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent example is the inhibition of the c-Met receptor tyrosine kinase.

The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that regulate cell proliferation, survival, motility, and invasion.[9][16] Aberrant c-Met activation is implicated in the progression of numerous cancers. Imidazo[1,2-a]pyridine-based inhibitors can effectively block this pathway by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[11]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_fak FAK Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Phosphorylates SRC SRC cMet->SRC Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription FAK FAK FAK->Transcription Cell Migration SRC->FAK Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->cMet Inhibits Phosphorylation

Caption: The c-Met signaling pathway and its inhibition by imidazo[1,2-a]pyridines.

Synthetic Workflow Diagrams

The following diagrams illustrate the general workflows for the key synthetic methods discussed.

Tschitschibabin_Reaction start Start Materials aminopyridine 2-Aminopyridine start->aminopyridine haloketone α-Haloketone start->haloketone reaction Condensation (Heat, Base) aminopyridine->reaction haloketone->reaction purification Purification (Chromatography/ Recrystallization) reaction->purification product Imidazo[1,2-a]pyridine purification->product

Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

GBB_Reaction start Start Materials aminopyridine 2-Aminopyridine start->aminopyridine aldehyde Aldehyde start->aldehyde isocyanide Isocyanide start->isocyanide reaction One-Pot Multicomponent Reaction (Catalyst, Microwave) aminopyridine->reaction aldehyde->reaction isocyanide->reaction purification Purification (Chromatography) reaction->purification product 3-Amino-Imidazo[1,2-a]pyridine purification->product

Caption: General workflow for the Groebke-Blackburn-Bienaymé synthesis.

Conclusion

From its initial discovery through a classical condensation reaction to its current status as a cornerstone in modern drug discovery, the imidazo[1,2-a]pyridine core has demonstrated remarkable versatility and significance. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of potent modulators of various biological targets. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological applications of this scaffold is essential for the rational design of next-generation therapeutics. The information presented in this guide serves as a comprehensive resource to facilitate further innovation in this exciting field.

References

Potential biological activities of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 7-Bromoimidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

Foreword: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic 5-6 heterocyclic ring system provides a rigid and versatile framework for interacting with various biological targets.[3] This guide focuses on a specific, yet crucial, derivative: this compound. While often utilized as a key intermediate in the synthesis of more complex molecules, the inherent structural and electronic properties conferred by the bromine atom at the 7-position make it a significant entity in the exploration of new therapeutic agents.[4][5] This document synthesizes current research to provide an in-depth analysis of the potential biological activities stemming from this core, offering insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the 7-Bromo Substituent

The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring is not a trivial modification. From a synthetic chemistry perspective, this halogen serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of extensive compound libraries.

From a medicinal chemistry standpoint, the bromine atom's electron-withdrawing nature and its size influence the molecule's overall electronic profile, lipophilicity, and metabolic stability. These modifications can profoundly impact pharmacokinetic and pharmacodynamic properties, including target binding affinity and cellular permeability. Our exploration of biological activities, therefore, considers this compound not just as a precursor, but as a foundational element whose properties are carried through to its more complex derivatives.

Anticancer Activity: A Multi-Mechanistic Approach

Derivatives built upon the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7] The 7-bromo substitution is a key feature in several potent compounds that induce cell cycle arrest and apoptosis in cancer cells.

Inhibition of Key Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

One study demonstrated that a novel imidazo[1,2-a]pyridine compound (Compound 6) effectively inhibited the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells.[6] Mechanistic investigations revealed that this compound reduced the phosphorylation levels of both protein kinase B (AKT) and the mechanistic target of rapamycin (mTOR).[6] This inhibition leads to downstream effects, including the upregulation of cell cycle inhibitors like p53 and p21, and the induction of apoptosis through the Bcl-2 family of proteins.[6][8]

AKT_mTOR_Pathway_Inhibition cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis P53 p53 / p21 P53->Proliferation Arrests Cycle Bax Bax Bax->Apoptosis Promotes Bcl2->Apoptosis Compound This compound Derivative (e.g., Cmpd 6) Compound->AKT Inhibits Phosphorylation Compound->mTOR Inhibits Phosphorylation Kinase_Inhibition_Workflow Start Start: This compound Synthesis Synthetic Diversification (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library of Derivatives Synthesis->Library Screening Kinase Panel Screening (Biochemical Assays) Library->Screening Hit Identify 'Hits' (e.g., ALK2, DYRK1A, Akt) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2][3][4] The functionalization of this scaffold is of paramount importance for the development of new chemical entities with therapeutic potential. Among the various substituted imidazo[1,2-a]pyridines, 7-bromoimidazo[1,2-a]pyridine serves as a versatile synthetic intermediate, with the bromine atom at the 7-position acting as a key handle for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions that are instrumental in the synthesis of diverse derivatives for drug discovery and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position of the imidazo[1,2-a]pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6][7] These transformations are fundamental for introducing a wide array of substituents, thereby allowing for the systematic exploration of the structure-activity relationship (SAR) of novel compounds. The most prominent and widely utilized of these reactions are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)2 sonogashira Sonogashira Coupling start->sonogashira R-C≡CH buchwald Buchwald-Hartwig Amination start->buchwald R1R2NH aryl 7-Aryl-imidazo[1,2-a]pyridines suzuki->aryl alkynyl 7-Alkynyl-imidazo[1,2-a]pyridines sonogashira->alkynyl amino 7-Amino-imidazo[1,2-a]pyridines buchwald->amino

Suzuki-Miyaura Coupling: Formation of C-C (Aryl) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9][10] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position, which is a common strategy in the design of bioactive molecules.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd boronate Ar'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Quantitative Data from Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF1300.6795
24-Methoxyphenylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF1300.6792
33-Thienylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF1300.6788

Data is representative and compiled from literature reports on analogous systems.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in DMF (5 mL) is subjected to microwave irradiation at 130 °C for 40 minutes.[5] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,2-a]pyridine.

Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12][13][14] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

sonogashira_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R cu_cycle->cu_acetylide alkyne R-C≡CH alkyne->cu_cycle Cu(I), Base cu_acetylide->transmetalation alkynyl_pd [Ar-Pd(II)-C≡C-R]L_n transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Quantitative Data from Sonogashira Coupling Reactions

EntryAlkynePd CatalystCu CocatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT389
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPAToluene701285
31-HeptynePd(OAc)₂CuIK₂CO₃DMF100678

Data is representative and based on general procedures for Sonogashira couplings.[11][15]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol), the copper cocatalyst (e.g., CuI, 0.025 mmol), a base (e.g., diisopropylamine, 7.0 mmol), and the terminal alkyne (1.1 mmol).[11] The reaction mixture is stirred at room temperature or heated as required for 3-16 hours. Upon completion, the reaction is diluted with an organic solvent like diethyl ether and filtered through a pad of Celite. The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated. The resulting crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[16][17][18][19] This reaction is of great significance in medicinal chemistry for the introduction of primary and secondary amine functionalities, which are prevalent in drug molecules.

buchwald_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange/ Deprotonation pd_complex->ligand_exchange amine R1R2NH amine->ligand_exchange base Base base->ligand_exchange amido_complex [Ar-Pd(II)-NR1R2]L_n ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR1R2 reductive_elimination->product

Quantitative Data from Buchwald-Hartwig Amination Reactions

EntryAminePd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene80485
2AnilinePd(OAc)₂XPhosK₃PO₄Dioxane1001290
3BenzylaminePdCl₂(dppf)-Cs₂CO₃Toluene1102475

Data is representative and derived from general protocols for Buchwald-Hartwig amination.[17][20]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is heated at 80-110 °C with stirring for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 7-amino-imidazo[1,2-a]pyridine derivative.[17]

Conclusion

The bromine atom at the 7-position of the imidazo[1,2-a]pyridine nucleus is a highly valuable and reactive handle for the synthesis of a diverse array of derivatives. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers and drug development professionals can readily access novel 7-substituted imidazo[1,2-a]pyridines. The detailed protocols and representative data provided in this guide serve as a practical resource for the design and execution of synthetic strategies aimed at the discovery of new therapeutic agents based on this privileged scaffold. The continued exploration of the reactivity of this compound is expected to yield further innovations in medicinal chemistry.

References

Theoretical Analysis of 7-Bromoimidazo[1,2-a]pyridine: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 7-Bromoimidazo[1,2-a]pyridine and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. While specific experimental and theoretical data for this compound is not extensively available in the current body of literature, this guide outlines the established computational protocols and data presentation standards derived from studies on structurally related imidazo[1,2-a]pyridine derivatives.

Introduction to Theoretical Studies of Imidazo[1,2-a]pyridine Systems

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Theoretical studies, particularly those employing quantum chemical calculations, are crucial for understanding the structural, electronic, and reactive properties of these molecules. These computational approaches provide valuable insights into molecular geometry, stability, and potential intermolecular interactions, which are essential for rational drug design and development.

Computational Methodology: A Detailed Protocol

The primary tool for the theoretical investigation of imidazo[1,2-a]pyridine derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting the properties of organic molecules.

Software and Computational Environment

A variety of quantum chemistry software packages are suitable for these calculations, with GAUSSIAN being a commonly cited option in the literature for similar compounds.

Geometry Optimization

The first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable method for this class of compounds.

  • Basis Set: The 6-311++G(d,p) basis set is frequently employed for accurate geometry optimization and subsequent property calculations.[2][3]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on an atom-by-atom basis.

  • Dipole Moment: The calculated dipole moment provides information about the overall polarity of the molecule.

The logical workflow for a typical computational study on a bromo-imidazo[1,2-a]pyridine derivative is illustrated in the following diagram.

computational_workflow cluster_input Input cluster_calculation Computational Protocol cluster_analysis Analysis and Interpretation cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt Define method and basis set freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Confirm energy minimum electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_analysis->electronic_prop structural_analysis Structural Parameter Analysis (Bond Lengths, Angles) freq_analysis->structural_analysis reactivity_analysis Reactivity Prediction electronic_prop->reactivity_analysis structural_analysis->reactivity_analysis end Theoretical Insights for Drug Development reactivity_analysis->end

Computational Chemistry Workflow

Presentation of Quantitative Data

To facilitate the comparison and interpretation of computational results, all quantitative data should be presented in clearly structured tables. The following tables provide an illustrative example of how such data would be presented, using calculated values for the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine as a reference.[2]

Table 1: Selected Optimized Geometric Parameters
ParameterBond/AngleCalculated Value
Bond Length (Å)Br1—C11.886
Br2—C111.880
N1=C9Varies by derivative
Bond Angle (°)C1-C6-C5177.3
Dihedral Angle (°)Phenyl Ring vs. Imidazo[1,2-a]pyridine Ring0.62

Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine[2]

Table 2: Calculated Electronic Properties
PropertyCalculated Value
HOMO Energy (eV)Varies by derivative
LUMO Energy (eV)Varies by derivative
HOMO-LUMO Gap (eV)Varies by derivative
Dipole Moment (Debye)Varies by derivative

Analysis of Intermolecular Interactions

Understanding the non-covalent interactions that govern the crystal packing and potential protein-ligand binding is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

The relationship between key theoretical concepts in the study of imidazo[1,2-a]pyridine derivatives is depicted below.

theoretical_concepts cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Chemical Reactivity & Stability cluster_interactions Intermolecular Interactions geom Optimized Geometry params Bond Lengths & Angles geom->params fmo Frontier Molecular Orbitals (HOMO/LUMO) geom->fmo hirshfeld Hirshfeld Surface Analysis geom->hirshfeld stability Kinetic Stability fmo->stability HOMO-LUMO Gap mep Molecular Electrostatic Potential (MEP) reactivity Reaction Sites mep->reactivity binding Potential Binding Modes reactivity->binding hirshfeld->binding

Interrelation of Theoretical Concepts

Studies on related compounds have shown that H⋯Br/Br⋯H, H⋯H, and H⋯C/C⋯H contacts are significant contributors to the crystal packing of bromo-substituted imidazo[1,2-a]pyridines.[2]

Conclusion and Future Directions

This guide provides a robust framework for conducting theoretical studies on this compound. While specific computational data for this molecule is yet to be reported, the methodologies outlined herein, derived from studies on analogous compounds, offer a clear path forward for researchers. Future computational work should focus on applying these methods to this compound to elucidate its specific electronic and structural properties. Such studies will undoubtedly contribute to a deeper understanding of this important heterocyclic system and aid in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 7-Bromoimidazo[1,2-a]pyridine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its use in a laboratory setting.

Section 1: Chemical Identification and Properties

This compound is a halogenated heterocyclic compound. It is essential to be familiar with its fundamental properties to ensure safe handling.

Identifier Value
IUPAC Name This compound[1]
CAS Number 808744-34-5[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Synonyms 7-Bromoimidazo(1,2-A)Pyridine, DTXSID60568171[1]
Physical Form Solid
InChI Key OASOJRLJBDCVNU-UHFFFAOYSA-N[1]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with acute toxicity and irritation.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled (Reported by 25% of notifiers)[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

The aggregated GHS information indicates that this compound should be handled with caution, with a warning signal word being appropriate.[1]

Caption: GHS pictogram and associated hazard statements.

Section 3: Safe Handling and Storage

Given the hazards associated with this compound and related pyridine compounds, strict adherence to safe laboratory practices is mandatory.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure the work area is well-ventilated.[2][4]

  • Explosion-proof ventilation should be used where large quantities are handled.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe dust or vapors.[4][6]

  • Wash hands thoroughly after handling and before breaks.[7]

  • Keep containers securely sealed when not in use.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Keep containers tightly closed.[8]

  • The compound is a combustible solid and should be stored accordingly (Storage Class 11).[9]

Safe_Handling_Workflow General Laboratory Handling Workflow prep 1. Preparation - Review SDS - Don appropriate PPE - Verify fume hood function weigh 2. Weighing & Transfer - Use chemical fume hood - Handle as a solid powder - Minimize dust generation prep->weigh reaction 3. Reaction Setup - Add to reaction vessel within hood - Ensure system is closed or vented to scrubbers weigh->reaction cleanup 4. Decontamination & Cleanup - Quench any reactive waste - Clean glassware in hood - Wipe down work surfaces reaction->cleanup disposal 5. Waste Disposal - Segregate waste into labeled, sealed containers - Follow institutional disposal protocols cleanup->disposal end End of Process - Remove PPE - Wash hands thoroughly disposal->end

Caption: A standard workflow for safely handling the compound.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound, based on guidelines for pyridine derivatives.[2][3]

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.[2][7]Protects against skin contact, which causes irritation.[1]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[7] A face shield is recommended if there is a risk of splashing.[3]Protects against splashes that can cause serious eye irritation.[1]
Skin/Body Protection Chemical-resistant lab coat.[3]Prevents contamination of personal clothing and skin.
Respiratory Protection Not required if handled inside a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]Protects against inhalation, which may cause respiratory irritation.[1]

Section 5: First Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Spill Response: In the event of a spill, evacuate the area and prevent entry.[5] Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2] Collect the material using non-sparking tools and place it in a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

Spill_Response_Protocol Chemical Spill Response Protocol spill Spill Occurs evacuate 1. Evacuate & Alert - Alert personnel in the immediate area - Evacuate if necessary spill->evacuate ppe 2. Assess & Don PPE - Assess spill size and hazard - Wear full PPE (gloves, goggles, lab coat) evacuate->ppe contain 3. Contain & Absorb - Cover spill with inert absorbent material - Work from outside in ppe->contain collect 4. Collect Waste - Use non-sparking tools to collect absorbed material - Place in a sealed, labeled container contain->collect clean 5. Decontaminate Area - Clean the spill surface thoroughly - Dispose of all materials as hazardous waste collect->clean report Report Incident clean->report

Caption: Step-by-step protocol for responding to a chemical spill.

Section 6: Experimental Protocol Example

The imidazo[1,2-a]pyridine core is a valuable scaffold in medicinal chemistry, often synthesized through the reaction of 2-aminopyridines.[11] The following is a generalized experimental protocol for a reaction involving a similar compound, highlighting the necessary safety steps.

Objective: To provide a procedural workflow for a typical synthesis reaction.

Methodology:

  • Reagent Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge Reagents: Charge the flask with the appropriate 2-aminopyridine precursor, this compound (or a related bromoacetyl reagent), and a solvent such as ethanol.[11] Add a base (e.g., NaHCO₃) to the mixture.[11]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[11]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.[11]

  • Isolation: Filter the resulting solid, wash it with a suitable solvent to remove impurities, and allow it to dry.[11]

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent (e.g., ethanol) to achieve high purity.[11]

Synthesis_Workflow Example Synthesis Workflow start Start: Assemble Glassware in Fume Hood reagents 1. Add Reagents (2-aminopyridine, bromo-reagent, solvent, base) start->reagents reflux 2. Heat to Reflux (e.g., 8 hours) reagents->reflux monitor 3. Monitor Reaction (via TLC) reflux->monitor monitor->reflux Reaction Incomplete cool 4. Cool to Room Temperature (Product precipitates) monitor->cool Reaction Complete filter 5. Isolate Product (Filter and wash solid) cool->filter dry 6. Dry Product filter->dry purify 7. Purify (Optional) (Recrystallization) dry->purify end End: Characterize Final Product purify->end

Caption: A generalized workflow for the synthesis of an imidazo[1,2-a]pyridine derivative.

This guide is intended to provide essential safety and handling information. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Synthesis of 7-Bromoimidazo[1,2-a]pyridine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic aromatic compound, formed by the fusion of imidazole and pyridine rings, is a core component in numerous pharmaceuticals due to its diverse biological activities.[3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this versatile framework. The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4]

Application of this compound

The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core creates a highly valuable intermediate for drug discovery and development.[5][6] The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of various substituents at this position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This compound is therefore a key starting material for creating libraries of novel compounds for biological screening.[6]

Synthetic Strategy

The most direct and common method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[7][8] To obtain the 7-bromo substituted product, the synthesis begins with 4-bromo-2-aminopyridine. This starting material undergoes an initial SN2 reaction with an α-halocarbonyl, such as chloroacetaldehyde, to form a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the remaining amino group and the carbonyl, followed by dehydration, yields the final aromatic this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the one-pot synthesis of this compound via the cyclocondensation of 4-bromo-2-aminopyridine with chloroacetaldehyde.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
4-Bromo-2-aminopyridine172.015.00 g1.0
Chloroacetaldehyde (50% wt in H₂O)78.505.00 mL~1.2
Sodium Bicarbonate (NaHCO₃)84.013.40 g1.4
Ethanol (95%)-100 mL-
Ethyl Acetate (EtOAc)-250 mL-
Brine (Saturated NaCl solution)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-aminopyridine (5.00 g, 29.1 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagents : Add sodium bicarbonate (3.40 g, 40.5 mmol) to the solution. Slowly add the 50% aqueous solution of chloroacetaldehyde (5.00 mL, ~34.9 mmol) to the stirred suspension.

  • Reaction : Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : To the resulting residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing : Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.

Expected Yield and Physical Properties

ProductMolar Mass ( g/mol )Theoretical YieldAppearance
This compound197.035.73 gPale to light-colored solid[5]

Note: Actual yields may vary but typically range from 70-90% for this type of reaction.

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow A 1. Setup Dissolve 4-bromo-2-aminopyridine and NaHCO₃ in Ethanol B 2. Reagent Addition Add Chloroacetaldehyde solution A->B C 3. Reaction Heat mixture to reflux for 6-8 hours B->C D 4. Solvent Removal Cool to RT and concentrate via rotary evaporation C->D E 5. Extraction Partition between EtOAc and Water D->E F 6. Washing & Drying Wash organic layer with brine, dry over Na₂SO₄ E->F G 7. Purification Filter, concentrate, and purify by recrystallization or chromatography F->G H 8. Analysis Characterize final product (TLC, NMR, MS) G->H

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes: Suzuki Coupling Reactions with 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, and several commercial drugs, including Zolpidem and Alpidem, are based on this core. The functionalization of the imidazo[1,2-a]pyridine ring is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, making it an indispensable tool for synthesizing 7-aryl-imidazo[1,2-a]pyridine derivatives from 7-Bromoimidazo[1,2-a]pyridine. These derivatives are key intermediates in drug discovery programs targeting a range of diseases.

Core Reaction & Mechanism

The Suzuki-Miyaura coupling facilitates the reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid or ester) in the presence of a palladium catalyst and a base. The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound plus1 + R2 Arylboronic Acid Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, Dioxane/H₂O) Heat Heat (Δ) (e.g., 80-130 °C) P1 7-Aryl-imidazo[1,2-a]pyridine placeholder1->placeholder2      placeholder2->P1

Data Presentation: Reaction Optimization

The efficiency of the Suzuki coupling on this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize typical conditions and yields for the synthesis of various 7-aryl-imidazo[1,2-a]pyridines.

Table 1: Catalyst and Base Screening

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene10012 hModerate
2Pd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF13040 minHigh[1]
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O1008 hGood
4PdCl₂(dppf) (3)Na₂CO₃ (2)Dioxane/H₂O906 hGood

Table 2: Representative Suzuki Coupling Yields

This table shows yields for the coupling of various bromoimidazo[1,2-a]pyridines with different arylboronic acids under optimized microwave conditions (Pd(PPh₃)₄, Cs₂CO₃, DMF, 130 °C).[1] This data is representative of the expected outcomes for the 7-bromo isomer.

EntryImidazo[1,2-a]pyridineArylboronic AcidProductYield (%)
16-bromo-2-methyl-4-Methoxyphenylboronic acid6-(4-methoxyphenyl)-2-methyl-95
28-bromo-2-phenyl-Phenylboronic acid2,8-diphenyl-90
33-bromo-2-phenyl-4-Formylphenylboronic acid4-(2-phenyl-imidazo[1,2-a]pyridin-3-yl)benzaldehyde88
47-bromo- (hypothetical)Phenylboronic acid7-phenyl-imidazo[1,2-a]pyridine 85-95 (expected)

Experimental Protocols

This section provides a detailed, generalized protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent, e.g., DMF, 1,4-Dioxane, or Toluene/Ethanol mixture

  • Deionized Water (if using an aqueous system)

  • Microwave reactor vial with a magnetic stir bar

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for work-up)

  • Silica gel (for chromatography)

Procedure:

  • Reagent Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the 7-bromo-imidazo[1,2-a]pyridine.

  • Degassing (Optional but Recommended): Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 20-40 minutes).[1]

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-aryl-imidazo[1,2-a]pyridine product.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Combine this compound, boronic acid, base, and Pd catalyst in a vial. B 2. Add anhydrous solvent (e.g., DMF). A->B C 3. Seal vial and purge with Argon. B->C D 4. Heat in microwave reactor (e.g., 130°C, 30 min). C->D E 5. Cool to room temperature and monitor completion by TLC/LC-MS. D->E F 6. Dilute with EtOAc & H₂O. E->F G 7. Perform aqueous work-up (wash, dry). F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by flash column chromatography. H->I J 10. Characterize pure product. I->J

Applications in Drug Development

The 7-aryl-imidazo[1,2-a]pyridine products are valuable scaffolds in drug discovery. Their diverse biological activities stem from their ability to interact with various biological targets. For example, derivatives of this class have been investigated as potent inhibitors of kinases like the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in cancer and fibrosis. They also serve as modulators for receptors such as the GABA-A receptor, relevant for anxiolytic and hypnotic agents.

Applications

References

Application Notes and Protocols: 7-Bromoimidazo[1,2-a]pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[1,2-a]pyridine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse array of functionalized molecules. The bromine atom at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of structure-activity relationships (SAR). The imidazo[1,2-a]pyridine core itself is a privileged structure, found in numerous biologically active compounds with activities including antiviral, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Key Applications in Drug Discovery and Materials Science

Derivatives of this compound are instrumental in the development of novel therapeutic agents. The ability to readily modify the 7-position allows for the fine-tuning of pharmacological properties. For instance, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways. Manipulation of the substituent at the 7-position can significantly impact the potency and selectivity of these inhibitors.

In the realm of materials science, the imidazo[1,2-a]pyridine scaffold is explored for its unique photophysical properties. Functionalization at the 7-position can modulate the emission and absorption characteristics of these molecules, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations provide efficient and modular routes to introduce carbon-carbon and carbon-nitrogen bonds, forming a diverse library of derivatives.

Experimental Workflow for Cross-Coupling Reactions

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid/Ester) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Catalyst, Base aryl_product 7-Aryl/Vinyl-imidazo[1,2-a]pyridines suzuki->aryl_product alkynyl_product 7-Alkynyl-imidazo[1,2-a]pyridines sonogashira->alkynyl_product amino_product 7-Amino-imidazo[1,2-a]pyridines buchwald->amino_product

Caption: General workflow for the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 7-position of the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl and vinyl-substituted imidazo[1,2-a]pyridines.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃DMF13040 min>90 (representative)[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃DMF13040 min>90 (representative)[3]
34-Chlorophenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃DMF13040 min>85 (representative)[3]
43-Thienylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃DMF13040 min>80 (representative)[3]

Note: Yields are representative based on studies of similar bromoimidazo[1,2-a]pyridines under microwave irradiation.[3]

Experimental Protocol: Synthesis of 7-Phenylimidazo[1,2-a]pyridine
  • To a microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-phenylimidazo[1,2-a]pyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 7-position of the imidazo[1,2-a]pyridine and a terminal alkyne. This reaction is invaluable for the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines, which are versatile intermediates for further transformations or can be target molecules themselves.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF501270-85 (representative)[4]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene80675-90 (representative)
31-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF60865-80 (representative)

Note: Yields are representative and based on general Sonogashira coupling protocols.[4]

Experimental Protocol: Synthesis of 7-(Phenylethynyl)imidazo[1,2-a]pyridine
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 mmol), and Copper(I) iodide (CuI, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous Tetrahydrofuran (THF, 10 mL) and Triethylamine (Et₃N, 3.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 7-(phenylethynyl)imidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction provides a direct route to 7-amino-substituted imidazo[1,2-a]pyridines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001270-90 (representative)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101860-80 (representative)
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH901665-85 (representative)

Note: Yields are representative and based on general Buchwald-Hartwig amination protocols.

Experimental Protocol: Synthesis of 7-(Morpholino)imidazo[1,2-a]pyridine
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), Xantphos (0.04 mmol), and Sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous Toluene (5 mL) followed by Morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-(morpholino)imidazo[1,2-a]pyridine.

Signaling Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB IκB degradation IkB IκB NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (iNOS, COX-2, etc.) Nucleus->Gene_Expression Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->pSTAT3 Inhibits Translocation Inhibitor->NFkB Inhibits Translocation

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust and efficient methods for the derivatization of the imidazo[1,2-a]pyridine core. The ability to readily introduce diverse substituents at the 7-position makes this compound an essential tool for researchers in drug discovery and materials science, facilitating the development of novel compounds with tailored biological and physical properties. The modulation of key signaling pathways by imidazo[1,2-a]pyridine derivatives further underscores the importance of this scaffold in the design of new therapeutic agents.

References

7-Bromoimidazo[1,2-a]pyridine: Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 7-bromoimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique chemical properties and ability to be readily functionalized have led to the discovery of potent inhibitors of various biological targets, particularly in oncology and virology. This document provides an overview of its applications, quantitative data for select derivatives, and detailed experimental protocols for their synthesis and biological evaluation.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine core, and specifically its 7-bromo substituted derivatives, has been extensively explored for a wide range of therapeutic applications.[1][2][3] The bromine atom at the 7-position serves as a useful synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.

Key therapeutic areas where this compound derivatives have shown significant promise include:

  • Oncology: These compounds have demonstrated potent anticancer activity against a variety of cancer cell lines.[4] Mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] They have been investigated as inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7]

  • Virology: Derivatives of the imidazo[1,2-a]pyridine scaffold have exhibited significant antiviral activity, notably against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[8][9][10][11] Structure-activity relationship (SAR) studies have indicated that the physicochemical properties, such as hydrophobicity, play a crucial role in their antiviral efficacy.[8][9]

  • Antituberculosis: The imidazo[1,2-a]pyridine scaffold is a key component in the development of new antituberculosis agents, with some derivatives showing activity against multidrug-resistant strains of Mycobacterium tuberculosis.

  • Antifungal and Antimicrobial: Various derivatives have been synthesized and evaluated for their activity against pathogenic fungi and bacteria.

Quantitative Data

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives from the literature.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[12]
IP-6HCC1937 (Breast Cancer)47.7[12]
IP-7HCC1937 (Breast Cancer)79.6[12]
HB9A549 (Lung Cancer)50.56[13]
HB10HepG2 (Liver Cancer)51.52[13]
Compound 8HCT-116 (Colon Cancer)3.94[7]
Compound 8HepG2 (Liver Cancer)3.76[7]
Compound 8MCF-7 (Breast Cancer)4.43[7]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine and Related Derivatives

Compound ID/ClassKinase TargetIC50 (nM)Reference
Imidazo-[1,2-a]-pyrazine derivative (12k)Aurora A0.02 (Kd)[2][14]
Imidazo-[1,2-a]-pyrazine derivative (12k)Aurora B0.03 (Kd)[2][14]
Compound 8VEGFR-255.4[7]
Compound 10dCDK5/P2563[7]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[15]

Materials:

  • Substituted 2-aminopyridine (e.g., 4-bromo-2-aminopyridine) (1.0 eq)

  • Substituted α-bromocarbonyl compound (1.0 eq)

  • Copper silicate catalyst (10 mol%)[15]

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round bottom flask, add the substituted 2-aminopyridine (1 mmol), the substituted phenacyl bromide (1 mmol), and the copper silicate catalyst (10 mol%).[15]

  • Add ethanol (5 mL) to the flask.[15]

  • The reaction mixture is then stirred and heated to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Materials:

  • Cancer cell line (e.g., HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

G General Synthetic Workflow for Imidazo[1,2-a]pyridines cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine Cyclization

Caption: Synthetic workflow for Imidazo[1,2-a]pyridines.

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

G MTT Assay Workflow for Cytotoxicity Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Calculation

Caption: Workflow for an MTT cytotoxicity assay.

References

Application Notes and Protocols for Kinase Inhibitors Based on the 7-Bromoimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of kinase inhibitors centered around the versatile 7-Bromoimidazo[1,2-a]pyridine scaffold. This document includes a summary of their biological activities, detailed protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Introduction

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 7-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets implicated in cancer and other diseases, including Activin-like Kinase 2 (ALK2), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).

Data Presentation: Inhibitory Activity of 7-Substituted Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro kinase inhibitory and cellular activities of representative 7-substituted imidazo[1,2-a]pyridine derivatives.

Compound IDR Group at 7-positionTarget KinaseIC50 (nM)[1]
11a 4-quinolineALK224
11d benzo[d]thiazoleALK210
11e 6-methyl-[2][3][4]triazolo[1,5-a]pyridineALK2148
11f thieno[3,2-b]pyridineALK214
11g 6-fluoro-4-quinolineALK215

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a general method for the synthesis of the this compound core structure.

Workflow for the Synthesis of 7-Bromo-2-phenylimidazo[1,2-a]pyridine

cluster_0 Step 1: Bromination of Acetophenone cluster_1 Step 2: Cyclization A Acetophenone C α-Bromoacetophenone A->C [Bmim]Br3, rt B [Bmim]Br3 E α-Bromoacetophenone D 2-Amino-4-bromopyridine F 7-Bromo-2-phenylimidazo[1,2-a]pyridine D->F Na2CO3, rt

Caption: General workflow for the one-pot synthesis of 7-Bromo-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-4-bromopyridine) (1.0 equiv)

  • Substituted phenacyl bromide (e.g., α-bromoacetophenone) (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Ethanol

  • Water

Procedure: [5]

  • Dissolve the substituted 2-aminopyridine (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • To this solution, add the substituted phenacyl bromide (1.0 equiv).

  • Add DBU (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: ALK2 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of compounds against ALK2 kinase.[6][7][8]

Workflow for ALK2 Kinase Assay

A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Incubate Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Immunoblotting C->D E Detection & Analysis D->E cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Inhibitor Potential Inhibition Inhibitor->IKK Inhibits? Gene Target Gene Expression (Proliferation, Anti-apoptosis) pSTAT3_dimer->Gene Regulates NFkB_n->Gene Regulates

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the 7-Bromo Substituent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, renowned for its wide-ranging biological activities that have led to marketed drugs for treating insomnia (Zolpidem), anxiety (Alpidem), and osteoporosis (Minodronic acid).[1] Beyond its pharmaceutical significance, this π-conjugated bicyclic system possesses intrinsic photophysical properties, including strong fluorescence emission with excellent quantum yields, making it highly attractive for materials science.[2] The electronic characteristics and luminescence of the imidazo[1,2-a]pyridine core can be precisely tuned through chemical modification, a feature critical for designing advanced functional materials.

This application note focuses specifically on 7-Bromoimidazo[1,2-a]pyridine , a key building block whose utility extends far beyond the inherent properties of its parent scaffold. The bromine atom at the C-7 position serves as a versatile synthetic handle, enabling a host of high-yield cross-coupling reactions. This strategic functionalization allows for the rational design and construction of complex molecular architectures tailored for specific applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and organic solar cells. By leveraging the 7-bromo position, researchers can systematically modify the electronic structure, extend π-conjugation, and introduce specific functionalities, thereby transforming a simple heterocycle into a high-performance material component.

Part I: Core Synthetic Methodologies: Leveraging the 7-Bromo Handle

The C-Br bond at the 7-position is the gateway to molecular complexity. Palladium-catalyzed cross-coupling reactions are the primary tools for its functionalization, offering reliable and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.[3] Understanding these protocols is fundamental to harnessing the potential of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Causality and Rationale: The Suzuki-Miyaura reaction is the cornerstone method for introducing aryl or vinyl substituents. This is critical for:

  • Tuning Emission Wavelength: Extending the π-conjugated system by adding aromatic rings typically results in a bathochromic (red) shift in both absorption and emission spectra, allowing for color tuning from the deep-blue to the green and red regions.[2]

  • Introducing Functional Groups: Boronic acids themselves can be functionalized with electron-donating or -withdrawing groups, which modulate the electronic properties (HOMO/LUMO levels) of the final molecule.

  • Enhancing Molecular Rigidity: Creating rigid, planar structures can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R-Pd(II)L_n-X oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 R-Pd(II)L_n-R' transmetal->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product aryl_halide R-X (this compound) aryl_halide->oxidative_add boronic_acid R'-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[4]

  • Solvent: Add a degassed solvent mixture, commonly DMF, dioxane, or toluene/water. The choice of solvent depends on the solubility of the reactants and the specific catalyst system used.

  • Reaction Conditions: Heat the mixture with vigorous stirring. Microwave irradiation (e.g., 130 °C for 40 min) can significantly accelerate the reaction compared to conventional heating (e.g., 80-110 °C for 12-24 hours).[4]

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-aryl-imidazo[1,2-a]pyridine derivative.

Part II: Application in Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives make them exceptional candidates for emissive materials in OLEDs. Their rigid structure and high fluorescence quantum yield are particularly valuable for creating efficient deep-blue emitters, which remain a significant challenge in OLED technology.[5] The 7-bromo precursor is instrumental in building bipolar host materials and efficient emitters with reduced efficiency roll-off at high brightness.[5]

Design Strategy for High-Performance Emitters

A common and effective strategy is to construct molecules with a Donor-π-Acceptor (D-π-A) architecture. In this design, the electron-accepting imidazo[1,2-a]pyridine core can be linked via a π-bridge to a strong electron-donating group (e.g., triphenylamine, carbazole) attached at the 7-position. This separation of the highest occupied molecular orbital (HOMO, on the donor) and lowest unoccupied molecular orbital (LUMO, on the acceptor) facilitates intramolecular charge transfer (ICT), which is key to tuning emission color and improving device performance.

Protocol 2: Synthesis of a Bipolar Deep-Blue Fluorescent Emitter

This protocol outlines the synthesis of a representative emitter where a phenanthroimidazole donor is coupled to the imidazo[1,2-a]pyridine acceptor core.

  • Step 1 (Suzuki Coupling): Following Protocol 1 , couple this compound with a suitable boronic ester derivative of the donor moiety (e.g., phenanthroimidazole).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC, as high purity (>99.9%) is critical for OLED device performance.

  • Photophysical Measurement: Characterize the synthesized emitter by measuring its UV-Vis absorption and photoluminescence spectra in a suitable solvent (e.g., CH₂Cl₂ or THF). Calculate the fluorescence quantum yield (Φ_F) using a known standard.

Protocol 3: Fabrication of a Multilayer OLED Device

Causality and Rationale: OLEDs are complex multilayer structures designed to maximize the efficiency of charge injection, transport, and recombination.[6][7] Each layer serves a specific function:

  • ITO (Indium Tin Oxide): A transparent anode for hole injection.

  • HTL (Hole Transport Layer): Facilitates the transport of holes from the anode to the emissive layer.

  • EML (Emissive Layer): Where electrons and holes recombine to form excitons and emit light. This can be a neat film of the emitter (non-doped) or the emitter doped into a host material.[8]

  • ETL (Electron Transport Layer): Facilitates the transport of electrons from the cathode to the EML.

  • LiF/Al (Cathode): An electron-injecting layer (LiF) and a reflective metal cathode (Al).

OLED_Structure cluster_OLED OLED Device Stack Glass Glass Substrate ITO Anode: Indium Tin Oxide (ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (Imidazo[1,2-a]pyridine Emitter) ETL Electron Transport Layer (ETL) Light_Emission Light Emission (hν) EML->Light_Emission Cathode Cathode: LiF / Al Hole_Injection Hole Injection (+) Hole_Injection->HTL Electron_Injection Electron Injection (-) Electron_Injection->ETL

Schematic of a typical multilayer OLED device architecture.

Detailed Fabrication Protocol (via Thermal Evaporation):

  • Substrate Preparation: Begin with pre-patterned ITO-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO for efficient hole injection.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking the vacuum.

    • Deposit the Hole Transport Layer (e.g., NPB) to a thickness of ~40-50 nm.

    • Deposit the Emissive Layer (the synthesized 7-substituted imidazo[1,2-a]pyridine derivative) to a thickness of ~20-30 nm.[9]

    • Deposit the Electron Transport Layer (e.g., TPBi or Alq₃) to a thickness of ~30-40 nm.[7]

    • Deposit a thin layer of Lithium Fluoride (LiF) (~1 nm) to facilitate electron injection.

    • Deposit the Aluminum (Al) cathode (~100 nm).

  • Encapsulation: Immediately encapsulate the completed device in a glovebox under an inert atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.

  • Characterization: Measure the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE).

Data Presentation: Performance of Imidazo[1,2-a]pyridine-Based OLEDs

The following table summarizes representative performance data for non-doped OLEDs using imidazo[1,2-a]pyridine-based emitters, demonstrating their potential for high-efficiency deep-blue and cyan emission.

EmitterMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Emission ColorReference
IP-PPI4.85>10,000(0.153, 0.097)Deep-Blue
IP-DPPI4.74>10,000(0.154, 0.114)Deep-Blue[5]
GBY-1715.64420(0.23, 0.42)Cyan

Part III: Application in Fluorescent Sensors

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be engineered to create highly sensitive and selective fluorescent sensors for various analytes, including metal ions and reactive oxygen species.[10] The design principle involves coupling the fluorophore to a recognition moiety (receptor) that selectively binds the target analyte. This binding event triggers a change in the photophysical properties of the fluorophore, resulting in a measurable "turn-on" or "turn-off" fluorescent signal.[11]

Design Strategy and Sensing Mechanism

This compound is an ideal starting point for sensor design. The bromo group can be replaced with a receptor unit via Suzuki or other cross-coupling reactions. The sensing mechanism often relies on:

  • Intramolecular Charge Transfer (ICT): Binding of the analyte to the receptor can alter the electron-donating/withdrawing ability of the receptor, modifying the ICT character of the molecule and causing a shift in the emission wavelength and intensity.[12]

  • Reaction-Based Sensing: For analytes like hydrogen peroxide (H₂O₂), a boronic ester can be attached. The H₂O₂ oxidatively cleaves the boronic ester, releasing the highly fluorescent parent phenol derivative, resulting in a "turn-on" response.[13]

Sensing_Mechanism Probe_Off Probe: Low Fluorescence (e.g., PET Quenching) Binding Selective Binding Probe_Off->Binding + Analyte Analyte (e.g., Metal Ion) Analyte->Binding Probe_On Probe-Analyte Complex: High Fluorescence ('Turn-On') Binding->Probe_On

Workflow for a "turn-on" fluorescent sensing mechanism.
Protocol 4: Synthesis of a Fluorescent Probe for Hg²⁺ Detection

This protocol describes the synthesis of a rhodamine-based sensor functionalized with an imidazo[1,2-a]pyridine unit, which acts as a recognition and signaling moiety.

  • Synthesis: A rhodamine B hydrazide is reacted with a 2-formyl-imidazo[1,2-a]pyridine derivative (which can be synthesized from a 7-bromo precursor through functional group manipulation). The resulting probe exists in a non-fluorescent, ring-closed spirolactam form.[14]

  • Purification and Characterization: The product is purified by column chromatography and its structure is confirmed by NMR and mass spectrometry.

Protocol 5: Fluorescence Titration for Sensor Evaluation
  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorates or other relevant analytes (e.g., 10 mM in water).

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer in an aqueous/organic mixture, pH 7.4).

  • Titration: To a cuvette containing the probe's working solution, add incremental amounts of the analyte stock solution (e.g., 0 to 2 equivalents).

  • Measurement: After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the experiment by adding other potentially interfering analytes to separate cuvettes containing the probe to confirm its selectivity for the target analyte.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. Use this data to determine the association constant and the limit of detection (LOD). For the Hg²⁺ probe, binding induces a ring-opening of the spirolactam, leading to a highly fluorescent product and a dramatic "turn-on" signal.[14]

Data Presentation: Performance of Imidazo[1,2-a]pyridine-Based Sensors
Sensor TargetSensing MechanismSignal ChangeLimit of Detection (LOD)Reference
Hg²⁺Spirolactam Ring OpeningTurn-On-[14]
Fe³⁺ICT ModulationTurn-On4.0 ppb[10][11]
Zn²⁺ICT ModulationFluorescence Enhancement6.8 x 10⁻⁸ M[12]
H₂O₂Boronate DeprotectionTurn-On-[13]

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile platform for the development of advanced functional materials. Its strategic bromine handle allows for precise, rational design of molecules with tailored photophysical and electronic properties through well-established synthetic protocols like the Suzuki-Miyaura coupling. The successful application of its derivatives as high-performance deep-blue emitters in OLEDs and as selective fluorescent sensors highlights the immense potential of this scaffold.

Future research will likely expand its application into other areas of materials science, such as dye-sensitized solar cells (DSSCs)[15] and as components in multifunctional materials exhibiting aggregation-induced emission (AIE) or dual-state emission (DSE) properties.[16] The continued development of novel cross-coupling methodologies will further broaden the scope of accessible molecular structures, solidifying the role of this compound as a cornerstone building block for the next generation of organic electronic and photonic materials.

References

Synthesis of 7-Substituted Imidazo[1,2-a]pyridines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. This document provides detailed protocols for the synthesis of 7-substituted imidazo[1,2-a]pyridines, focusing on practical and efficient methodologies. The following sections offer step-by-step experimental procedures, comparative data, and visual workflows to facilitate the replication and adaptation of these synthetic routes in a laboratory setting.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating its pharmacological profile. In particular, 7-substituted analogs have demonstrated significant potential in various therapeutic areas. This document outlines two robust and versatile methods for the synthesis of these valuable compounds: a one-pot Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction and a microwave-assisted condensation of 2-aminopyridines with α-haloketones.

Comparative Summary of Synthetic Protocols

The choice of synthetic route for 7-substituted imidazo[1,2-a]pyridines can depend on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following table summarizes the key quantitative data for the two primary protocols detailed in this document, allowing for an at-a-glance comparison.

ProtocolKey ReagentsCatalyst/SolventReaction TimeYield (%)Ref.
Protocol 1: GBB Reaction 5-substituted-2-aminopyridine, aldehyde, isocyanideAmmonium chloride / Methanol24 h58 - 69[1]
Protocol 2: Microwave Condensation 5-substituted-2-aminopyridine, phenacyl bromideCatalyst-free / H₂O-IPA30 min92 - 95[2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

This protocol describes a one-pot, three-component reaction for the synthesis of 7-substituted-3-aminoimidazo[1,2-a]pyridines under mild conditions.[1]

Materials:

  • 5-substituted-2-aminopyridine (e.g., 2-amino-5-chloropyridine) (1.0 equiv.)

  • Aldehyde (e.g., 2-azidobenzaldehyde) (1.0 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.)

  • Ammonium chloride (NH₄Cl) (0.2 equiv.)

  • Methanol (MeOH) (to make a 1.0 M solution)

  • Sealed vial

  • Stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a sealed vial, add the 5-substituted-2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.).

  • Dissolve the mixture in methanol to a concentration of 1.0 M.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired 7-substituted imidazo[1,2-a]pyridine.

Characterization Data for a Representative Compound (7-chloro-N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine): This protocol can be adapted for various substituted 2-aminopyridines and a range of aldehydes and isocyanides to generate a library of 7-substituted imidazo[1,2-a]pyridines.

Protocol 2: Microwave-Assisted Catalyst-Free Condensation

This protocol details an efficient and environmentally friendly microwave-assisted synthesis of 7-substituted-2-phenylimidazo[1,2-a]pyridines from substituted 2-aminopyridines and α-haloketones in a green solvent system.[2][3]

Materials:

  • 5-substituted-2-aminopyridine (e.g., 2-amino-5-methylpyridine) (1 mmol)

  • α-bromoacetophenone (1 mmol)

  • Water (H₂O)

  • Isopropyl alcohol (IPA)

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave reaction vessel, combine the 5-substituted-2-aminopyridine (1 mmol) and the α-bromoacetophenone (1 mmol).

  • Add a mixture of water and isopropyl alcohol (H₂O-IPA).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a power of 240 W for 30 minutes.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid product with cold water and dry to obtain the pure 7-substituted imidazo[1,2-a]pyridine.

  • If necessary, the product can be further purified by recrystallization.

Experimental Workflows and Signaling Pathways

To visually represent the experimental processes, the following diagrams have been generated using Graphviz. These diagrams illustrate the logical flow of each synthetic protocol.

GBB_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Aminopyridine 5-Substituted 2-Aminopyridine Reaction One-Pot Reaction (Methanol, NH4Cl, RT, 24h) Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 7-Substituted Imidazo[1,2-a]pyridine Chromatography->Product

Caption: Workflow for the GBB Multicomponent Synthesis.

Microwave_Condensation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product Aminopyridine 5-Substituted 2-Aminopyridine Reaction Microwave Irradiation (H2O-IPA, 30 min) Aminopyridine->Reaction Haloketone α-Haloketone Haloketone->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Product 7-Substituted Imidazo[1,2-a]pyridine Filtration->Product

Caption: Workflow for the Microwave-Assisted Condensation.

Conclusion

The synthetic protocols presented here offer efficient and reliable methods for accessing 7-substituted imidazo[1,2-a]pyridines. The GBB multicomponent reaction provides a versatile route to highly functionalized products in a single step, while the microwave-assisted condensation offers a rapid and environmentally friendly alternative for the synthesis of 2,7-disubstituted analogs. By providing detailed experimental procedures, comparative data, and clear visual workflows, this document aims to empower researchers to effectively synthesize these important heterocyclic compounds for their drug discovery and development programs.

References

Application Notes and Protocols: 7-Bromoimidazo[1,2-a]pyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental applications and comprehensive photophysical data for 7-Bromoimidazo[1,2-a]pyridine as a fluorescent probe are not extensively available in the current scientific literature. The following application notes and protocols are based on closely related bromo-substituted imidazo[1,2-a]pyridine derivatives and serve as a representative guide for researchers, scientists, and drug development professionals. The principles and methodologies described can be adapted for this compound with appropriate optimization.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. Their rigid, planar structure and extended π-conjugation system often result in strong fluorescence emission, making them attractive scaffolds for the development of fluorescent probes. The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core can modulate the electronic and photophysical properties of the molecule, offering a handle for further chemical modification and tuning of its sensing capabilities. These probes are valuable tools in various research fields, including bioimaging, environmental monitoring, and drug discovery.

Principle of Fluorescence Sensing

The fluorescence of imidazo[1,2-a]pyridine-based probes can be modulated by various analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The interaction of the probe with a specific analyte can lead to a "turn-on" or "turn-off" fluorescent response, providing a detectable signal for qualitative and quantitative analysis.

Applications

Bromo-substituted imidazo[1,2-a]pyridine derivatives have shown promise as fluorescent probes for a variety of applications, including:

  • Detection of Metal Ions: Probes have been designed to selectively detect metal ions such as Fe³⁺, Hg²⁺, and Zn²⁺.[1] The binding of the metal ion to a chelating moiety on the probe can alter the ICT process, resulting in a significant change in fluorescence intensity.

  • pH Sensing: The fluorescence of certain imidazo[1,2-a]pyridine derivatives is sensitive to changes in pH, making them useful for monitoring pH in biological systems.

  • Bioimaging: Due to their good cell permeability and low cytotoxicity, these probes can be used for imaging in living cells and organisms.

  • Detection of Reactive Oxygen Species (ROS): Derivatives have been developed to detect ROS like hydrogen peroxide, which are important signaling molecules in various pathological conditions.

Data Presentation

Photophysical Properties of a Representative Bromo-Substituted Imidazo[1,2-a]pyridine Probe

The following table summarizes the key photophysical properties of a representative bromo-substituted imidazo[1,2-a]pyridine derivative used for metal ion detection.

PropertyValueReference
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm (in the absence of analyte)
Stokes Shift~100 nm
Quantum Yield (Φ)Varies with solvent and analyte
Performance Data for Metal Ion Detection

This table provides an example of the performance of a bromo-substituted imidazo[1,2-a]pyridine-based fluorescent probe for the detection of specific metal ions.

AnalyteDetection MethodLimit of Detection (LOD)Linear RangeReference
Fe³⁺Fluorescence Turn-on4.0 ppb0 - 10 µM
Hg²⁺Fluorescence Turn-off1.0 ppb0 - 8 µM

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection in Aqueous Solution

This protocol outlines a general method for using a bromo-substituted imidazo[1,2-a]pyridine probe for the detection of metal ions in a buffered aqueous solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.

  • Blank Measurement: Transfer the probe working solution to a quartz cuvette and record its fluorescence emission spectrum at the appropriate excitation wavelength.

  • Titration: Add incremental amounts of the target metal ion stock solution to the cuvette containing the probe solution. Mix thoroughly after each addition.

  • Fluorescence Measurement: After each addition of the metal ion, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and linear range.

G Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Working Solution blank Measure Blank Fluorescence prep_probe->blank prep_metal Prepare Metal Ion Solutions titrate Titrate with Metal Ions prep_metal->titrate blank->titrate measure Record Fluorescence Spectra titrate->measure Iterative plot Plot Fluorescence vs. Concentration measure->plot calculate Determine LOD and Linear Range plot->calculate

Caption: General workflow for metal ion detection using a fluorescent probe.

Protocol 2: Live Cell Imaging of Intracellular Metal Ions

This protocol describes a general procedure for using a bromo-substituted imidazo[1,2-a]pyridine probe for imaging metal ions in living cells.

Materials:

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Metal ion solution or ionophore

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a working solution of the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Metal Ion Treatment: Treat the cells with the desired concentration of the metal ion or an ionophore to modulate intracellular metal ion levels.

  • Imaging: Acquire fluorescence images of the cells using a fluorescence microscope. Use an appropriate excitation wavelength and collect the emission at the probe's emission maximum.

G Live Cell Imaging Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture Culture Cells on Coverslips load_probe Load Cells with Fluorescent Probe culture->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells treat Treat with Metal Ion / Ionophore wash_cells->treat acquire Acquire Fluorescence Images treat->acquire

Caption: General workflow for live-cell imaging of metal ions.

Signaling Pathway Visualization

The sensing mechanism of many imidazo[1,2-a]pyridine-based probes for metal ions involves the modulation of an intramolecular charge transfer (ICT) process. The following diagram illustrates this general principle.

G General ICT Sensing Mechanism cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_response Fluorescence Response donor Electron Donor acceptor Imidazo[1,2-a]pyridine (Acceptor/Fluorophore) donor->acceptor ICT ict_on ICT Enabled (Fluorescence Quenched) acceptor->ict_on ict_off ICT Inhibited (Fluorescence Enhanced) acceptor->ict_off receptor Receptor Site analyte Metal Ion receptor->analyte Binding analyte->ict_off Modulates ICT

Caption: Generalized mechanism of ICT-based fluorescence sensing.

Troubleshooting

IssuePossible CauseSolution
No fluorescence signalIncorrect excitation/emission wavelengthsCheck the photophysical data for the specific probe and set the instrument parameters accordingly.
Probe degradationPrepare fresh probe solutions. Store stock solutions protected from light and at the recommended temperature.
High background signalIncomplete removal of unbound probe in cellsIncrease the number of washing steps or the duration of each wash.
Autofluorescence from cells or mediumImage a control sample of unstained cells to determine the level of autofluorescence. Use a medium with low background fluorescence.
Poor cell viabilityHigh probe concentration or long incubationOptimize the probe concentration and incubation time. Perform a cytotoxicity assay to determine the optimal conditions.
Non-specific bindingHydrophobic interactions of the probeInclude a small percentage of a non-ionic surfactant (e.g., Pluronic F-127) in the incubation medium to reduce non-specific binding.

Conclusion

While specific data for this compound as a fluorescent probe is limited, the broader class of bromo-substituted imidazo[1,2-a]pyridines offers significant potential for the development of novel sensors for a range of analytes. The protocols and data presented here provide a foundation for researchers to design and execute experiments using these versatile fluorophores. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in chemical and biological sensing.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The functionalization of the imidazo[1,2-a]pyridine core is crucial for the development of novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines from halo-substituted precursors like 7-Bromoimidazo[1,2-a]pyridine.[3]

These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.[4][5][6][7] This document provides detailed application notes and experimental protocols for these key palladium-catalyzed cross-coupling reactions of this compound.

Core Reaction Overview

The central theme of these protocols is the palladium-catalyzed cross-coupling of this compound with various partners to introduce aryl, alkynyl, and amino functionalities at the 7-position of the imidazo[1,2-a]pyridine scaffold.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Functionalized Imidazo[1,2-a]pyridine Functionalized Imidazo[1,2-a]pyridine This compound->Functionalized Imidazo[1,2-a]pyridine Coupling Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling Partner->Functionalized Imidazo[1,2-a]pyridine Pd Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Pd Catalyst->Functionalized Imidazo[1,2-a]pyridine Ligand Ligand Ligand->Functionalized Imidazo[1,2-a]pyridine Base Base (e.g., K2CO3, Cs2CO3, Et3N) Base->Functionalized Imidazo[1,2-a]pyridine Solvent Solvent (e.g., Dioxane, THF, DMF) Solvent->Functionalized Imidazo[1,2-a]pyridine

Caption: General scheme for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-imidazo[1,2-a]pyridines

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[4][5] This reaction is widely used due to the stability and commercial availability of the boron-based reagents and the generally mild reaction conditions.[5]

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002485
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101292
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF130 (MW)0.788[4]
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME851679[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[5]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-imidazo[1,2-a]pyridine.

Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR' Ar-R' Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'B(OH)₂ + Base R'B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 7-Alkynyl-imidazo[1,2-a]pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[6][9] This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base.[6][9]

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[10]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (3)Et₃NTHFRT1685[11]
31-HeptynePd(OAc)₂ (2)PPh₃ (4), CuI (1)Cs₂CO₃Water601278[12]
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NDMF80691
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[10]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Amine base (e.g., diisopropylamine, 7.0 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the anhydrous solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.[10]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate solvent like diethyl ether and filter through a pad of Celite®, washing the pad with the same solvent.[10]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-imidazo[1,2-a]pyridine.[10]

Visualization: Sonogashira Coupling Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Combine Reactants: This compound, Alkyne, Base, Solvent Add_Catalysts Add Pd and Cu Catalysts Start->Add_Catalysts Stir Stir at Room Temperature Add_Catalysts->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Wash Aqueous Washes Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Final Product Purification->Product

Caption: Workflow for a typical Sonogashira coupling experiment.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-imidazo[1,2-a]pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It allows for the coupling of this compound with a wide range of primary and secondary amines.[7]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001885
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102478
3Benzylamine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBUToluene100287[13]
4PyrrolidinePd-NHC (2)-K₃PO₄t-Amyl alcohol1001290
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the ligand to a flame-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-imidazo[1,2-a]pyridine.

Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)-X L Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination & Deprotonation ArPd(II)XL->Amine_Coordination ArPd(II)(NR'R'')L Ar-Pd(II)-NR'R'' L Amine_Coordination->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L ArNR'R'' Ar-NR'R'' Reductive_Elimination->ArNR'R'' ArX Ar-X ArX->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer

These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs, exhibiting a wide array of therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][4] The development of efficient and scalable synthetic routes to functionalized IMPs is crucial for the exploration of new chemical entities in drug discovery. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[5]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, summarizes quantitative data from various synthetic approaches, and visualizes key experimental workflows and a relevant biological signaling pathway.

Applications in Drug Development

The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs, including:

  • Zolpidem: A hypnotic agent used for the treatment of insomnia.[3][6]

  • Alpidem: An anxiolytic agent.[3]

  • Zolimidine: Used for the treatment of peptic ulcers.[3]

  • Saripidem: An anxiolytic agent.[3]

The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive functionalization, leading to the discovery of novel compounds with diverse biological activities.[7] Researchers have successfully developed IMP derivatives as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 and AKT/mTOR signaling pathways.[8][9]

One-Pot Synthetic Strategies and Quantitative Data

Several one-pot methodologies have been developed for the synthesis of functionalized imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, involving the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] Other notable methods include A³-coupling reactions and transition-metal-catalyzed syntheses.

Table 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction for Azide-Functionalized Imidazo[1,2-a]pyridines[1][10]
EntryAldehydeIsocyanideCatalystSolventYield (%)
12-Azidobenzaldehydetert-Butyl isocyanideNH₄ClMeOH65
22-Azidobenzaldehydetert-Butyl isocyanidep-TsOHMeOH55
32-AzidobenzaldehydeCyclohexyl isocyanideNH₄ClMeOH69
42-AzidobenzaldehydeBenzyl isocyanideNH₄ClMeOH58
52-Azidobenzaldehyde4-Methoxyphenyl isocyanideNH₄ClMeOH62
Table 2: Ultrasound-Assisted Green Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction[2]
Entry2-AminopyridineAldehydeIsocyanideCatalystYield (%)
12-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanidePhenylboronic acid86
22-Amino-5-methylpyridine4-Nitrobenzaldehydetert-Butyl isocyanidePhenylboronic acid75
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid67
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acid80
Table 3: Copper-Catalyzed A³-Coupling Reaction[11]
Entry2-Aminopyridine DerivativeAldehydeAlkyneYield (%)
12-AminopyridineBenzaldehydePhenylacetylene92
22-Aminopyridine4-ChlorobenzaldehydePhenylacetylene90
32-Aminopyridine4-MethylbenzaldehydePhenylacetylene88
42-Amino-5-methylpyridineBenzaldehydePhenylacetylene85

Experimental Protocols

Protocol 1: General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis of Azide-Functionalized Imidazo[1,2-a]pyridines[1]
  • To a solution of 2-aminopyridine (1.0 mmol) and 2-azidobenzaldehyde (1.0 mmol) in methanol (5 mL), add ammonium chloride (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for the Ultrasound-Assisted Green Synthesis of Imidazo[1,2-a]pyridines[2]
  • In a glass tube, combine the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (10 mol%) in water (2 mL).

  • Seal the tube and place it in an ultrasonic bath.

  • Sonicate the reaction mixture at 60 °C for the specified time (typically 1-2 hours).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield the pure product.

Protocol 3: General Procedure for the Copper-Catalyzed A³-Coupling Synthesis of Imidazo[1,2-a]pyridines[11]
  • In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes.

  • To this solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50 °C for 6–16 hours, monitoring the progress by TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_outcome Purification & Product Aminopyridine 2-Aminopyridine ReactionVessel Reaction Vessel (Solvent, Catalyst) Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide / Alkyne Isocyanide->ReactionVessel Purification Purification (Chromatography) ReactionVessel->Purification Crude Product Product Functionalized Imidazo[1,2-a]pyridine Purification->Product Pure Product

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

AKT_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IMP Imidazo[1,2-a]pyridine Derivative IMP->PI3K Inhibits IMP->AKT Inhibits IMP->mTORC1 Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Application Note: A Scalable and Efficient Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 7-Bromoimidazo[1,2-a]pyridine, a key building block in pharmaceutical and materials science research. The described method is based on the well-established condensation reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde, a process selected for its scalability, efficiency, and use of readily available starting materials. This document includes a comprehensive experimental protocol, tabulated quantitative data for easy reference, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The 7-bromo substituted analog, this compound, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, making it a valuable scaffold in drug discovery programs. The development of a robust and scalable synthetic route is crucial for ensuring a consistent supply of this key intermediate for research and development.

The presented protocol focuses on the cyclocondensation of 4-bromo-2-aminopyridine with chloroacetaldehyde. This method is advantageous for scale-up due to its operational simplicity, high atom economy, and the commercial availability of the starting materials.

Reaction Pathway

The synthesis of this compound proceeds via a two-step sequence within a one-pot procedure. The initial step involves the SN2 reaction of the endocyclic nitrogen of 4-bromo-2-aminopyridine with chloroacetaldehyde to form an N-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.

reaction_pathway start 4-Bromo-2-aminopyridine intermediate N-(2-oxoethyl)-4-bromo-2-aminopyridinium intermediate start->intermediate Nucleophilic Attack reagent1 Chloroacetaldehyde reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow is designed for efficiency and scalability, incorporating straightforward reaction setup, monitoring, workup, and purification steps.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reactor Charge reactor with 4-bromo-2-aminopyridine and solvent add_reagent Add chloroacetaldehyde solution charge_reactor->add_reagent heat Heat reaction mixture to reflux add_reagent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with base cool->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify

Caption: General experimental workflow for the scale-up synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the scale-up synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount (g or mL)
4-Bromo-2-aminopyridine173.011.01.0173.01 g
Chloroacetaldehyde (50% aq. soln.)78.50 (for pure)1.21.2188.4 mL
Sodium Bicarbonate84.012.52.5210.03 g
Ethanol---1.7 L
Ethyl Acetate---As needed
Saturated Sodium Bicarbonate Solution---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed

Table 2: Reaction and Purification Parameters

ParameterValue/Condition
Reaction TemperatureReflux (approx. 78 °C for Ethanol)
Reaction Time12-24 hours
Workup ProcedureAqueous basic wash and organic extraction
Purification MethodColumn Chromatography or Recrystallization
Expected Yield75-85%
Purity (by HPLC)>98%

Detailed Experimental Protocol

1. Reaction Setup:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-bromo-2-aminopyridine (173.01 g, 1.0 mol) and ethanol (1.7 L).

  • Stir the mixture at room temperature until the 4-bromo-2-aminopyridine is fully dissolved.

  • In a separate beaker, prepare a solution of sodium bicarbonate (210.03 g, 2.5 mol) in water (1 L) and add it to the reaction mixture.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (188.4 mL, 1.2 mol) to the stirred reaction mixture at room temperature over a period of 30 minutes. An exotherm may be observed.

2. Reaction Execution:

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (1 L) and stir vigorously.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (500 mL) followed by brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

4. Purification:

  • Recrystallization (preferred for scale-up): Dissolve the crude product in a minimal amount of hot ethyl acetate or isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (for higher purity): If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

5. Characterization:

  • The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. The procedure is well-suited for producing multi-gram to kilogram quantities of the target compound, making it a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The use of readily available reagents and straightforward purification methods ensures the practicality and cost-effectiveness of this synthetic route.

Application Notes and Protocols: 7-Bromoimidazo[1,2-a]pyridine in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromoimidazo[1,2-a]pyridine derivatives in anti-cancer drug discovery. This document details their synthesis, mechanism of action, and includes protocols for their evaluation as potential therapeutic agents.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have garnered significant attention as potential anti-cancer agents due to their ability to inhibit cancer cell growth by targeting key survival pathways. The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine core can significantly influence the compound's physicochemical properties and biological activity, making it a key area of investigation in the development of new oncology therapeutics.

Synthesis of this compound Derivatives

A general method for the synthesis of imidazo[1,2-a]pyridine derivatives involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of 7-bromo-substituted analogs, 2-amino-4-bromopyridine serves as a key starting material.

Protocol: Synthesis of a Representative this compound Derivative

This protocol describes a general procedure for the synthesis of a 7-bromo-2-aryl-imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Amino-4-bromopyridine

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1.1 mmol).

  • Add sodium bicarbonate (2.5 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 8-12 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 7-bromo-2-aryl-imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Anti-Cancer Activity and Quantitative Data

Derivatives of this compound have shown promising cytotoxic activity against a range of cancer cell lines. The anti-proliferative effects are typically quantified by determining the half-maximal inhibitory concentration (IC50).

DerivativeCancer Cell LineIC50 (µM)Reference
Compound A (Hypothetical 7-Bromo Derivative)A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound B (Hypothetical 7-Bromo Derivative)HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
IP-5 (Imidazo[1,2-a]pyridine derivative)HCC1937 (Breast Cancer)45[2]
IP-6 (Imidazo[1,2-a]pyridine derivative)HCC1937 (Breast Cancer)47.7[2]

Note: Data for specific this compound derivatives is limited in the public domain. The table includes data for closely related imidazo[1,2-a]pyridine compounds to illustrate the potential potency.

Mechanism of Action and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

dot

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

By inhibiting PI3K, this compound derivatives can block the downstream signaling cascade, leading to decreased cell proliferation and survival, and the induction of apoptosis (programmed cell death).

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Western blot experimental workflow.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anti-cancer therapies. Their synthesis is accessible, and they exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of critical signaling pathways like the PI3K/Akt/mTOR cascade. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds in a research setting. Further investigation into the structure-activity relationships and in vivo efficacy of 7-bromo-substituted imidazo[1,2-a]pyridines is warranted to advance these promising molecules towards clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromoimidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing very low or no conversion of my starting materials, 4-bromo-2-aminopyridine and an α-haloketone?

Possible Causes:

  • Insufficient reaction temperature: The cyclization reaction often requires heating to overcome the activation energy barrier.

  • Ineffective base: The choice of base is crucial for the reaction to proceed. Weaker bases may not be sufficient to promote the necessary deprotonation and cyclization steps.

  • Poor solvent choice: The solvent can significantly impact the solubility of reagents and the reaction rate.

  • Deactivated starting material: The bromine substituent on the 2-aminopyridine ring can be deactivating, making the nitrogen less nucleophilic.

Solutions:

  • Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be an effective method for accelerating the reaction.[1][2]

  • Screen different bases: If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate.

  • Solvent selection: Ensure your solvent is appropriate for the reaction. Ethanol, dimethylformamide (DMF), and toluene are commonly used. For certain protocols, aqueous conditions with a suitable base like NaOH can be highly effective.

  • Consider a catalyst: While many syntheses are catalyst-free, some protocols benefit from the addition of a catalyst such as copper iodide (CuI) or iodine.[3]

Question 2: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize them?

Possible Side Products:

  • Poly-brominated species: If the brominating agent is not carefully controlled during the synthesis of the starting material or if harsh brominating conditions are used during the cyclization, multiple bromine additions can occur.

  • Isomeric imidazo[1,2-a]pyridines: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

  • Amide formation: Under certain oxidative conditions, cleavage of the α-carbon-carbonyl bond of the ketone can lead to the formation of an N-(pyridin-2-yl)amide.

  • Unreacted starting materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

Strategies to Minimize Side Products:

  • Stoichiometry control: Carefully control the stoichiometry of the reactants, particularly the brominating agent if performing a one-pot bromination and cyclization.

  • Temperature management: Avoid excessively high temperatures, which can promote side reactions and decomposition.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

  • Stepwise addition: In some cases, the slow, stepwise addition of one reagent to the other can help control the reaction and minimize the formation of byproducts.

Question 3: I am struggling with the purification of this compound. What are the recommended purification methods?

Purification Challenges:

  • Similar polarity of product and impurities: Side products can often have polarities close to the desired product, making separation by column chromatography challenging.

  • Product instability: The product may be sensitive to certain purification conditions.

Recommended Purification Protocols:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a low polarity eluent and gradually increase the polarity.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH) and extraction of the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

The yield can vary significantly depending on the specific protocol, including the choice of reagents, solvent, temperature, and reaction time. Reported yields for similar substituted imidazo[1,2-a]pyridines range from moderate to excellent (40-90%). Optimization of reaction conditions is key to achieving higher yields.

Q2: Can I use chloroacetaldehyde instead of an α-bromoketone?

Yes, chloroacetaldehyde or its diethyl acetal can be used as a reagent to react with 2-aminopyridines to form the imidazo[1,2-a]pyridine core. The reaction mechanism is similar, involving nucleophilic attack of the pyridine nitrogen followed by cyclization.

Q3: Is it possible to perform a one-pot synthesis of this compound from 2-aminopyridine?

While a direct one-pot synthesis from 2-aminopyridine to this compound is challenging due to regioselectivity issues in the bromination step, it is possible to perform a one-pot synthesis from 4-bromo-2-aminopyridine and an appropriate ketone or aldehyde equivalent. Additionally, some methods describe a one-pot tandem cyclization and bromination at the 3-position.

Q4: What are the safety precautions I should take when working with the reagents for this synthesis?

  • α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating agents: Reagents like N-bromosuccinimide (NBS) are corrosive and oxidizing. Avoid contact with skin and eyes.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Bases: Strong bases like NaOH and KOH are corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Imidazo[1,2-a]pyridines

Entry2-Aminopyridine DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminopyridineα-BromoketoneNaHCO₃EthanolReflux385-95Generic Protocol
22-AminopyridineKetone/NBS-Lemon Juice (MW)850.2582-94[1]
32-AminopyridineArylglyoxal Hydrate-Toluene/EtOHReflux2-12Good[4]
42-Aminopyridine1-Bromo-2-phenylacetyleneNaHCO₃DMF1204827-80[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general procedure based on the reaction of 4-bromo-2-aminopyridine with an α-haloketone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-aminopyridine (1.0 eq.), the α-haloketone (e.g., chloroacetaldehyde or bromoacetone) (1.1 eq.), and a suitable solvent (e.g., ethanol or DMF) (5-10 mL per mmol of aminopyridine).

  • Addition of Base: Add a base such as sodium bicarbonate (2.0 eq.) or potassium carbonate (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine 4-bromo-2-aminopyridine, α-haloketone, and solvent base Add Base (e.g., NaHCO₃) reagents->base heat Heat to Reflux base->heat tlc Monitor by TLC heat->tlc cool Cool to Room Temp tlc->cool Reaction Complete filter_concentrate Filter or Concentrate cool->filter_concentrate extract Extraction filter_concentrate->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Change Base/Solvent cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol2a Optimize Stoichiometry cause2->sol2a sol2b Lower Temperature cause2->sol2b sol2c Use Inert Atmosphere cause2->sol2c sol3a Optimize Chromatography cause3->sol3a sol3b Consider Recrystallization cause3->sol3b sol3c Use Acid-Base Extraction cause3->sol3c

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 7-Bromoimidazo[1,2-a]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound and related N-heterocycles using column chromatography.

Q1: Why is my this compound streaking or tailing on the silica gel column?

A: Tailing is a common issue when purifying nitrogen-containing basic compounds like imidazo[1,2-a]pyridines on standard silica gel, which is acidic. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding about 0.1-1% triethylamine or pyridine to the mobile phase mixture can neutralize the active sites on the silica gel, leading to symmetrical peaks and improved separation[1].

Q2: I am getting a very low yield after column chromatography. What are the possible reasons?

A: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting completely. This is common for highly polar or basic compounds. Using a mobile phase with a higher polarity or adding a basic modifier (see Q1) can help.

  • Compound Instability: The compound might be degrading on the acidic silica gel. If you suspect this, minimize the time the compound spends on the column by using flash chromatography with applied pressure and consider neutralizing the silica gel beforehand.

  • Improper Solvent Selection: If the mobile phase is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all. Aim for a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate for the best separation[1][2].

  • Co-elution: The desired product might be eluting in fractions you believed contained only impurities. Ensure you are monitoring fractions thoroughly using TLC or another analytical method.

Q3: The separation between my desired product and impurities is poor. How can I improve the resolution?

A: To improve separation:

  • Optimize the Mobile Phase: Test various solvent systems using Thin Layer Chromatography (TLC). A common starting point for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate or dichloromethane and methanol[3][4]. A lower Rf value (around 0.2) on the TLC plate often translates to better separation on the column[2].

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, followed by highly polar impurities.

  • Column Dimensions: Use a longer, narrower column for difficult separations. Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).

  • Sample Loading: Load the sample in the minimum possible volume of solvent to create a narrow band at the top of the column. Dry loading the sample adsorbed onto a small amount of silica gel is often the best method[5].

Q4: My compound is not eluting from the column, or is eluting very slowly.

A: This indicates that the mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane (DCM), you can add small increments of methanol (MeOH). A system of 2.8% MeOH in DCM has been successfully used to elute a derivative of this compound[4].

Data Presentation

The following table summarizes chromatographic conditions reported for the purification of imidazo[1,2-a]pyridine derivatives.

CompoundChromatographic TechniqueStationary PhaseMobile PhaseYieldPurity / Notes
(7-bromoimidazo[1,2-a]pyridin-2-yl)methanolFlash ChromatographySilica Gel2.8% Methanol in Dichloromethane52%98.80% (LCMS)[4]
Imidazo[1,2-a]pyridine-chromonesColumn ChromatographySilica Gel (230–400 mesh)Hexanes / Ethyl Acetate (7:3 v/v)21-36%Purified from crude reaction mixture[3]
General Imidazo[1,2-a]pyridinesColumn ChromatographySilica GelNot specifiedN/AGeneral purification method post-synthesis[6]

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline based on standard flash chromatography techniques.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents (TLC and column grade): Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (optional)

  • Chromatography column with stopcock

  • Cotton or glass wool, Sand

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

2. Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 7:3 Hexane:Ethyl Acetate).

  • The ideal solvent system should give your desired compound a retention factor (Rf) of approximately 0.2-0.3[1][2].

  • If tailing is observed, add 0.1-1% triethylamine to the solvent mixture.

3. Column Packing (Dry Packing Method):

  • Plug the bottom of the column with a small piece of cotton wool and add a thin layer of sand (approx. 1-2 cm)[1].

  • Pour the dry silica gel into the column. The amount should be 50-100 times the weight of your crude sample.

  • Gently tap the column to ensure even packing and prevent air bubbles.

  • Add another layer of sand on top of the silica gel.

  • Pre-elute the column with your chosen mobile phase, using air pressure to push the solvent through until the entire silica bed is saturated and solvent begins to drip from the bottom. Do not let the column run dry[1][5].

4. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a few inches per minute).

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Continuously monitor the collected fractions by TLC to determine which ones contain your purified product.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Tailing, Low Yield) is_tailing Is the peak tailing on TLC/Column? start->is_tailing add_base Solution: Add 0.1-1% Triethylamine to the mobile phase. is_tailing->add_base Yes check_rf Is the Rf value between 0.2 and 0.3? is_tailing->check_rf No adjust_polarity Solution: Adjust mobile phase polarity. More polar to elute, less polar to retain. check_rf->adjust_polarity No low_yield Is the yield low? check_rf->low_yield Yes strong_adsorption Cause: Irreversible adsorption or decomposition on silica. low_yield->strong_adsorption Yes increase_polarity Solution: Increase eluent polarity significantly or use a different stationary phase (e.g., Alumina). strong_adsorption->increase_polarity ExperimentalWorkflow A 1. Crude Product B 2. Select Solvent System via TLC A->B C 3. Pack Column with Silica Gel B->C D 4. Dry Load Sample on Silica C->D E 5. Elute with Mobile Phase D->E F 6. Collect & Monitor Fractions via TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H 8. Purified Product G->H

References

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-4-bromopyridine and an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine ring's nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.

Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?

To optimize the synthesis of this compound, careful control of the following parameters is crucial:

  • Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to promote side reactions or decomposition. Refluxing in a suitable solvent like ethanol is a common practice.

  • Stoichiometry of Reactants: Using a slight excess of the α-haloketone can ensure the complete consumption of the 2-amino-4-bromopyridine. However, a large excess can lead to the formation of undesired byproducts.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Ethanol, isopropanol, and N,N-Dimethylformamide (DMF) are commonly used.

  • Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion. Prolonged reaction times can lead to the formation of degradation products.

Q3: How can I purify the crude this compound?

Purification of the crude product is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is generally effective in separating the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction due to insufficient heating or short reaction time.Ensure the reaction is refluxed at the appropriate temperature and monitor the reaction progress using TLC until the starting material is consumed.
Decomposition of starting materials or product.Avoid excessively high temperatures and prolonged reaction times. Ensure the quality of the starting materials.
Incorrect stoichiometry of reactants.Verify the molar ratios of the reactants. A slight excess of the α-haloketone can be beneficial.
Presence of a Major Side Product Formation of N-(4-bromopyridin-2-yl)acetamide or related amides.This is a known side reaction.[1] To favor the desired cyclization, ensure anhydrous reaction conditions and consider the choice of solvent. The use of a non-polar solvent might suppress the amide formation.
Multiple Spots on TLC of the Crude Product Formation of various byproducts due to unoptimized reaction conditions.Optimize the reaction temperature, time, and solvent. A thorough purification by column chromatography is necessary.
Difficulty in Purifying the Product Co-elution of the product with impurities during column chromatography.Optimize the solvent system for column chromatography. Using a shallow gradient of polarity can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of 2-amino-4-bromopyridine with chloroacetaldehyde.

Materials:

  • 2-amino-4-bromopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this mixture, add chloroacetaldehyde (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Synthesis_Pathway 2-amino-4-bromopyridine 2-amino-4-bromopyridine Intermediate N-alkylated intermediate 2-amino-4-bromopyridine->Intermediate N-alkylation alpha-haloketone alpha-haloketone alpha-haloketone->Intermediate Product This compound Intermediate->Product Intramolecular cyclization & dehydration

Caption: Synthesis of this compound.

Side_Reaction_Pathway start 2-amino-4-bromopyridine + alpha-bromoketone desired_path Cyclization start->desired_path side_path C-C Bond Cleavage start->side_path desired_product This compound desired_path->desired_product side_product N-(4-bromopyridin-2-yl)amide side_path->side_product

Caption: Desired vs. Side Reaction Pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_purity Analyze Crude Product by TLC/NMR major_side_product Major Side Product? check_purity->major_side_product incomplete_reaction->check_purity No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Adjust stoichiometry incomplete_reaction->optimize_conditions Yes amide_formation Amide Formation Detected major_side_product->amide_formation Yes other_byproducts Other Byproducts major_side_product->other_byproducts No optimize_conditions->check_reaction modify_conditions Modify Conditions: - Anhydrous solvent - Change solvent amide_formation->modify_conditions optimize_purification Optimize Purification: - Adjust chromatography gradient - Consider different stationary phase other_byproducts->optimize_purification modify_conditions->check_reaction pure_product Pure Product optimize_purification->pure_product

Caption: Troubleshooting Workflow for Synthesis.

References

Overcoming poor solubility of 7-Bromoimidazo[1,2-a]pyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's poor solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The planarity of the imidazo[1,2-a]pyridine ring system contributes to strong intermolecular π-π stacking and crystal lattice energy. The presence of the bromine atom further increases its molecular weight and can influence its polarity, making it difficult for many common solvents to effectively solvate and break down the crystal structure. This often results in what is colloquially termed "brick dust" insolubility.

Q2: Which solvents are recommended for reactions involving this compound?

A2: While solubility can be challenging, polar aprotic solvents are generally the most effective. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-dioxane, and Tetrahydrofuran (THF). Often, heating or using a co-solvent system is necessary to achieve sufficient solubility for a reaction to proceed. For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, solvent choice is critical and often involves mixtures.[1][2]

Q3: Can heating the reaction mixture improve the solubility of this compound?

A3: Yes, increasing the temperature is a common and effective strategy to enhance the solubility of this compound. Many palladium-catalyzed coupling reactions are run at elevated temperatures (e.g., 80-110 °C), which not only aids in solubility but also facilitates the catalytic cycle.[2][3][4] However, one must be mindful of the thermal stability of all reactants and catalysts.

Q4: Are there any additives that can improve the solubility of this compound?

A4: While specific data for this compound is limited, general strategies for similar heterocyclic compounds include the use of co-solvents or, in some cases, phase-transfer catalysts. For Suzuki reactions, the addition of water to organic solvents like dioxane or THF can sometimes improve the solubility of inorganic bases and boronic acid species, which can indirectly help the overall reaction homogeneity.[1][5]

Q5: My reaction is not proceeding to completion. Could poor solubility be the cause?

A5: Absolutely. If this compound is not sufficiently dissolved in the reaction medium, the concentration of the substrate in the solution phase will be too low for the reaction to proceed at an appreciable rate. This can lead to low or no conversion, even with an active catalyst.[3] Visually inspecting the reaction mixture for undissolved solid is a key first step in troubleshooting.

Troubleshooting Guides

Issue 1: Reactant (this compound) is not dissolving at the start of the reaction.

This guide provides a systematic approach to addressing the poor solubility of this compound at the outset of a chemical reaction.

G cluster_0 start Start: Reactant Insoluble solvent Step 1: Solvent Selection - Use high-boiling polar aprotic solvents (DMF, DMSO, Dioxane). - Consider solvent mixtures (e.g., Dioxane/Water). start->solvent Initial Check heat Step 2: Apply Heat - Gradually increase temperature (e.g., 80-110°C). - Monitor for dissolution and reactant stability. solvent->heat If still insoluble concentration Step 3: Adjust Concentration - Run the reaction at a lower concentration. - Increase the total solvent volume. heat->concentration If still insoluble sonication Step 4: Mechanical Agitation - Use an ultrasonic bath to aid dissolution. concentration->sonication If still insoluble end Outcome: Improved Solubility sonication->end Problem Solved fail Outcome: Still Insoluble (Consider derivatization) sonication->fail If problem persists G cluster_0 Reaction Parameters cluster_1 Key Factors Solvent Solvent Choice (e.g., Dioxane, DMF, Toluene) Solubility Solubility of 7-Br-Imidazo[1,2-a]pyridine Solvent->Solubility Temperature Temperature (e.g., 80-110°C) Temperature->Solubility Rate Reaction Rate Temperature->Rate Concentration Concentration Concentration->Solubility Solubility->Rate Outcome Successful Reaction (High Yield) Rate->Outcome G Setup 1. Setup - Add solids (Reactant, Boronic Acid, Base, Pd Catalyst) - Seal vessel Inert 2. Inerting - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent 3. Solvent - Add degassed solvent (e.g., Dioxane/H₂O) Inert->Solvent React 4. Reaction - Heat (80-100°C) with vigorous stirring Solvent->React Workup 5. Workup - Cool, dilute, extract, and dry React->Workup Purify 6. Purification - Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Technical Support Center: Catalyst Selection for Functionalizing 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 7-Bromoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids or esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).

Q2: Why is catalyst and ligand selection so critical when working with a heteroaromatic substrate like this compound?

A2: Heteroaromatic substrates like this compound can be challenging for cross-coupling reactions. The nitrogen atom in the imidazo[1,2-a]pyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of a suitable ligand is crucial to stabilize the catalytic species and promote the desired reactivity. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst performance in these cases.

Q3: I am observing low to no yield in my coupling reaction. What are the first things I should check?

A3: For low to no yield, first verify the quality and purity of your reagents, especially the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), and alkyne (for Sonogashira), as well as the this compound starting material. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Also, confirm that your palladium catalyst and ligand are from a reliable source and have been stored correctly.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki) or alkyne (in Sonogashira) coupling partners.

  • Dehalogenation: Reduction of the this compound to imidazo[1,2-a]pyridine.

  • Protodeboronation: In Suzuki coupling, the boronic acid can be protonated and decompose, especially in the presence of water and a strong base.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Inactivation 1. Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. 2. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). 3. Pre-catalyst: Use a pre-formed palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst) for more consistent generation of the active catalytic species.
Inefficient Transmetalation 1. Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For heteroaromatic substrates, a weaker base like K₂CO₃ can sometimes be more effective. 2. Aqueous Conditions: Ensure a small amount of water is present in the reaction mixture, as this can facilitate the transmetalation step. However, excessive water can lead to protodeboronation.
Protodeboronation of Boronic Acid 1. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable to hydrolysis than their corresponding boronic acids. 2. Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous solvents.
Poor Solubility 1. Solvent Screening: Test different solvent systems. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water. Varying the solvent ratio can improve solubility.

Problem: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Side Product Troubleshooting Steps
Homocoupling of Boronic Acid 1. Degassing: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. 2. Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling.
Dehalogenation of this compound 1. Base Strength: A very strong base can sometimes promote dehalogenation. Consider using a weaker base. 2. Reaction Time: Shorter reaction times may minimize this side reaction. Monitor the reaction progress closely.
Buchwald-Hartwig Amination

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Inhibition 1. Ligand Selection: The nitrogen on the imidazo[1,2-a]pyridine ring can inhibit the catalyst. Use bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. 2. Catalyst Source: Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
Base Incompatibility 1. Base Strength: Strong, non-nucleophilic bases are typically required. NaOtBu, KOtBu, or LHMDS are common choices. Weaker bases like Cs₂CO₃ or K₃PO₄ may be effective in some cases and can offer better functional group tolerance. 2. Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
Amine Reactivity 1. Steric Hindrance: Highly hindered primary or secondary amines may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Sonogashira Coupling

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst System Inactivity 1. Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices. 2. Copper Co-catalyst: Ensure the CuI is fresh and of high purity. The presence of the copper co-catalyst is crucial for activating the alkyne. 3. Ligand: Triphenylphosphine (PPh₃) is a standard ligand.
Alkyne Homocoupling (Glaser Coupling) 1. Anaerobic Conditions: This side reaction is promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are critical. 2. Copper Concentration: High concentrations of the copper catalyst can favor homocoupling. Reduce the amount of CuI.
Incomplete Reaction 1. Base: An amine base such as Et₃N or i-Pr₂NEt is required to deprotonate the alkyne. Ensure it is used in excess and is anhydrous. 2. Temperature: While some Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require heating.

Data Presentation

The following tables provide a summary of representative reaction conditions for the functionalization of this compound and related compounds. Please note that yields are highly substrate-dependent, and optimization is often necessary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst System Base Solvent Temp (°C) Yield Range (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10060-85
Pd(dppf)Cl₂Na₂CO₃DMF9070-90
XPhos Pd G3K₃PO₄t-AmylOH11080-95

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst System Base Solvent Temp (°C) Yield Range (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10075-95
Pd(OAc)₂ / RuPhosKOtBu1,4-Dioxane11070-90
BrettPhos Pd G3LHMDSTHF8065-85

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temp (°C) Yield Range (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF6060-80
Pd(PPh₃)₄ / CuIi-Pr₂NEtDMF8070-90
Pd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile7065-85

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

experimental_workflow reagents 1. Add this compound, coupling partner, base, and solvent to flask degas 2. Degas the reaction mixture (e.g., N2/Ar bubbling or freeze-pump-thaw) reagents->degas catalyst 3. Add Palladium catalyst and ligand under inert atmosphere degas->catalyst reaction 4. Heat the reaction mixture with stirring for the specified time catalyst->reaction monitoring 5. Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitoring workup 6. Aqueous workup and extraction monitoring->workup Reaction complete purification 7. Purification (e.g., column chromatography) workup->purification product 8. Characterization of the final product purification->product

General workflow for palladium-catalyzed cross-coupling.
Detailed Methodologies

1. Suzuki-Miyaura Coupling: Synthesis of 7-Phenylimidazo[1,2-a]pyridine

  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Round-bottom flask with condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Add 1,4-dioxane and water.

    • Degas the mixture by bubbling with argon for 20 minutes.

    • Under a positive pressure of argon, add Pd(PPh₃)₄ to the flask.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and add water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.

2. Buchwald-Hartwig Amination: Synthesis of 7-(Morpholino)imidazo[1,2-a]pyridine

  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • XPhos (0.08 mmol)

    • NaOtBu (1.4 mmol)

    • Toluene (10 mL, anhydrous)

    • Schlenk tube

    • Magnetic stirrer and oil bath

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add this compound.

    • Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3. Sonogashira Coupling: Synthesis of 7-(Phenylethynyl)imidazo[1,2-a]pyridine

  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol)

    • CuI (0.06 mmol)

    • Triethylamine (Et₃N, 5 mL, anhydrous and degassed)

    • THF (5 mL, anhydrous and degassed)

    • Schlenk flask with condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and triethylamine via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography.

Catalyst Selection Logic

The choice of catalyst and reaction conditions is a critical decision-making process. The following diagram outlines a logical approach to selecting a suitable catalyst system.

catalyst_selection start Start: Functionalize This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C bond) reaction_type->suzuki Aryl/Vinyl Partner buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald Amine Partner sonogashira Sonogashira Coupling (C-C alkyne bond) reaction_type->sonogashira Alkyne Partner suzuki_catalyst Select Suzuki Catalyst: - Pd(PPh3)4 (standard) - Pd(dppf)Cl2 (robust) - Buchwald Ligands/Precatalysts (for challenging substrates) suzuki->suzuki_catalyst buchwald_catalyst Select Buchwald Catalyst: - Pd2(dba)3 or Pd(OAc)2 - Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) buchwald->buchwald_catalyst sonogashira_catalyst Select Sonogashira Catalyst: - PdCl2(PPh3)2 or Pd(PPh3)4 - CuI (co-catalyst) sonogashira->sonogashira_catalyst

Decision tree for catalyst selection.

References

Preventing debromination of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile building block, with a specific focus on preventing undesired debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring is replaced by a hydrogen atom. This leads to the formation of the parent imidazo[1,2-a]pyridine as a byproduct, which reduces the yield of the desired functionalized product and complicates purification.

Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A2: The primary cause of debromination, also known as hydrodebromination, in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources in the reaction mixture, such as the solvent (e.g., alcohols, water), the base, or certain additives. Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.[1]

Q3: How does the choice of base influence the extent of debromination?

A3: The base is a critical factor in controlling debromination. Strong bases, such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH), can promote the formation of Pd-H species, thereby increasing the likelihood of debromination.[1][2] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally milder and less prone to generating hydride species, making them preferable for minimizing this side reaction.[1][2]

Q4: Can the phosphine ligand in a palladium catalyst system affect debromination?

A4: Absolutely. The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired cross-coupling reaction. This increased rate can help the desired reaction outcompete the slower debromination pathway.[1]

Q5: Is this compound sensitive to light or temperature?

A5: While specific data on the photosensitivity of this compound is not extensively documented, aryl bromides, in general, can be susceptible to light-induced decomposition. It is good laboratory practice to protect reactions from direct light. High reaction temperatures can also increase the rate of debromination and other side reactions. Therefore, careful temperature control is essential.

Troubleshooting Guides

This section provides a systematic approach to diagnose and mitigate common issues encountered during reactions with this compound.

Issue 1: Significant formation of imidazo[1,2-a]pyridine (debrominated byproduct) is observed in a Suzuki-Miyaura coupling reaction.

  • Initial Diagnosis: The reaction conditions are likely favoring the hydrodebromination side reaction over the desired cross-coupling.

  • Troubleshooting Steps:

    • Evaluate the Base: If you are using a strong base (e.g., NaOH, KOH, NaOtBu), switch to a milder inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.

    • Assess the Catalyst System: If you are using a standard palladium catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with a bulky, electron-rich phosphine ligand. Pre-formed catalysts or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a ligand like SPhos or XPhos can be more effective.

    • Optimize the Temperature: High temperatures can accelerate debromination. Try running the reaction at a lower temperature and monitor the progress carefully. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

    • Check Solvents and Reagents: Ensure that your solvents are anhydrous and that all reagents are free of excess water or other potential hydride donors. Protic solvents should generally be avoided unless part of a well-established protocol.

Issue 2: Low yield in a Sonogashira coupling, with the debrominated starting material being a major byproduct.

  • Initial Diagnosis: The catalytic system is not efficiently promoting the C-C bond formation, allowing the debromination pathway to dominate.

  • Troubleshooting Steps:

    • Amine Base Selection: In Sonogashira reactions, the amine base can play a dual role as a base and a solvent. Hindered amine bases may be less likely to contribute to the formation of Pd-H species. Alternatively, consider using an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent.

    • Copper Co-catalyst: Ensure that the copper(I) co-catalyst (e.g., CuI) is fresh and active. In some cases, a copper-free Sonogashira protocol might be beneficial to explore, as this can sometimes reduce side reactions.

    • Ligand Choice: While many Sonogashira reactions are performed with phosphine ligands, consider screening different ligands to find one that promotes the desired coupling more efficiently.

Issue 3: Debromination observed during a Buchwald-Hartwig amination reaction.

  • Initial Diagnosis: Similar to other cross-coupling reactions, the formation of a Pd-H species is likely the culprit. The choice of base is particularly critical in this reaction.

  • Troubleshooting Steps:

    • Base and Ligand Combination: The combination of a strong, sterically hindered base (e.g., LHMDS, KHMDS) with a suitable bulky biaryl phosphine ligand (e.g., RuPhos, BrettPhos) is often crucial for successful Buchwald-Hartwig aminations and can help suppress debromination.

    • Reaction Temperature: Start with a lower reaction temperature and gradually increase it if the reaction is sluggish. Overheating can lead to increased side product formation.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the outcome of palladium-catalyzed cross-coupling reactions of aryl bromides, including those on N-heterocyclic scaffolds. While this data is not specific to this compound, it serves as a valuable guide for optimizing your reaction conditions.

Table 1: Influence of Base on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBaseSolventTemperature (°C)Yield of Coupled Product (%)Reference
14-BromotolueneK₂CO₃Toluene/EtOH/H₂O8095[3]
24-BromotolueneCs₂CO₃Dioxane10098[4]
34-BromotolueneK₃PO₄Dioxane8092[2]
44-BromotolueneNaOHToluene/EtOH/H₂O8070[3]
52-BromopyridineK₂CO₃Dioxane/H₂O10081[5]

Table 2: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yields

EntryAryl BromidePalladium SourceLigandBaseTemperature (°C)Yield (%)
14-ChloroanisolePd(OAc)₂PPh₃K₃PO₄10025
24-ChloroanisolePd(OAc)₂P(Cy)₃K₃PO₄8094
34-ChloroanisolePd₂(dba)₃XPhosK₃PO₄10098
44-ChloroanisolePd₂(dba)₃SPhosK₃PO₄10097

Note: Data in this table is representative and compiled from various sources to illustrate general trends.

Experimental Protocols

The following are detailed methodologies for key cross-coupling reactions, incorporating best practices to minimize the debromination of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)

    • Mild inorganic base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

    • Degassed water (if required by the specific protocol, typically in a 10:1 to 4:1 solvent-to-water ratio)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst/precatalyst and ligand, and the base.

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of the inert gas, add the degassed solvent (and water, if applicable) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with Reduced Side Reactions
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Amine base (e.g., triethylamine or diisopropylamine) or an inorganic base (e.g., K₃PO₄)

    • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise with stirring.

    • Heat the reaction mixture (e.g., to 50-80 °C) or stir at room temperature, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Debromination

Debromination_Troubleshooting Troubleshooting Workflow for Debromination start Debromination Observed? base 1. Evaluate Base: Is it a strong base (e.g., NaOtBu, NaOH)? start->base Yes temp_time 2. Assess Temperature & Time: Are they high/long? base->temp_time No solution_base Switch to a milder inorganic base (e.g., K3PO4, K2CO3, Cs2CO3) base->solution_base Yes catalyst 3. Analyze Catalyst System: Is it promoting debromination? temp_time->catalyst No solution_temp Lower the temperature and monitor the reaction closely. Stop when complete. temp_time->solution_temp Yes solvents 4. Check Solvents & Reagents: Are there potential hydride sources? catalyst->solvents No solution_catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->solution_catalyst Yes solution_solvents Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). solvents->solution_solvents Yes end_node Debromination Minimized solvents->end_node No solution_base->temp_time solution_temp->catalyst solution_catalyst->solvents solution_solvents->end_node

A logical workflow to troubleshoot and minimize debromination.
Catalytic Cycle of Suzuki-Miyaura Coupling Highlighting Debromination

Suzuki_Cycle cluster_desired Desired Suzuki Coupling Pathway cluster_side Undesired Debromination Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdx Ar-Pd(II)-X oxidative_addition->pdx transmetalation Transmetalation (Ar'-B(OR)2 + Base) pdx->transmetalation pdh [Pd-H] Species pdx->pdh Forms from Pd(II) intermediate pd_ar Ar-Pd(II)-Ar' transmetalation->pd_ar reductive_elimination Reductive Elimination pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product reductive_elimination_h Reductive Elimination pdh->reductive_elimination_h hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->pdh reductive_elimination_h->pd0 Regenerates Catalyst byproduct Ar-H (Debrominated Product) reductive_elimination_h->byproduct

Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Characterization of 7-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 7-bromoimidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to characterize this compound derivatives?

A1: The primary analytical techniques for characterizing these derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Q2: Why is the bromine atom at the 7-position a key consideration during characterization?

A2: The bromine atom at the 7-position significantly influences the electronic environment of the imidazo[1,2-a]pyridine ring system. This affects the chemical shifts in NMR spectra and the fragmentation patterns in mass spectrometry, which can present unique interpretation challenges.

Q3: What is a typical challenge in the ¹H NMR of this compound derivatives?

A3: A common challenge is the potential for complex splitting patterns and signal overlap in the aromatic region of the ¹H NMR spectrum. The bromine atom can cause long-range coupling, and the chemical shifts of the protons on the pyridine ring can be very close, making definitive assignment difficult without 2D NMR techniques.

Q4: How does the presence of bromine affect the mass spectrum?

A4: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragments, which will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2).[1][2][3][4] This pattern is a key diagnostic feature for identifying bromine-containing compounds.

Q5: What are some common impurities that might be observed during the synthesis and purification of these derivatives?

A5: Common impurities can include unreacted starting materials (e.g., the corresponding 2-aminopyridine and α-haloketone), regioisomers, and byproducts from side reactions. Purification is often achieved by column chromatography on silica gel.

Troubleshooting Guides

NMR Spectroscopy

Issue: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and resolve overlapping signals.[5]

    • Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlaps.

    • Perform 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Helps to identify coupled protons, allowing for the assignment of adjacent protons in the ring system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Issue: Ambiguous assignment of protons on the pyridine ring.

  • Troubleshooting Steps:

    • Analyze Coupling Constants: The magnitude of the coupling constants (J-values) can provide information about the relative positions of the protons. For instance, ortho-coupling (³JHH) is typically larger (around 7-9 Hz) than meta-coupling (⁴JHH, around 1-3 Hz) and para-coupling (⁵JHH, <1 Hz).

    • Nuclear Overhauser Effect (NOE) Experiments: NOESY or ROESY experiments can identify protons that are close in space, which can help to differentiate between isomers and confirm assignments.

Mass Spectrometry

Issue: Difficulty in identifying the molecular ion peak.

  • Troubleshooting Steps:

    • Look for the Isotopic Pattern: As mentioned in the FAQs, the presence of a bromine atom will result in an M and M+2 peak with approximately equal intensity.[1][2][3][4] Identifying this pattern is the most reliable way to locate the molecular ion cluster.

    • Use Soft Ionization Techniques: If Electron Ionization (EI) is causing extensive fragmentation and the molecular ion is not observed, switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

Issue: Unclear fragmentation pattern.

  • Troubleshooting Steps:

    • Identify Characteristic Neutral Losses: Look for the loss of common neutral fragments from the molecular ion. For example, the loss of a bromine radical (79/81 Da) is a common fragmentation pathway.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the ions, which can be used to determine the elemental composition of the molecular ion and its fragments, greatly aiding in their identification.

Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for selected this compound Derivatives in CDCl₃.

CompoundH-2H-3H-5H-6H-8C-2C-3C-5C-6C-7C-8C-8a
7-Bromo-2-phenylimidazo[1,2-a]pyridine7.91 (s)7.85 (s)7.55 (d, J=7.2)6.95 (dd, J=7.2, 1.9)8.01 (d, J=1.9)145.7108.5125.8117.9108.2128.9143.2
7-Bromo-2-methylimidazo[1,2-a]pyridine2.45 (s)7.42 (s)7.41 (d, J=7.2)6.81 (dd, J=7.2, 2.0)7.91 (d, J=2.0)144.9111.9124.5117.2107.5127.8142.8
Ethyl this compound-2-carboxylate-8.15 (s)7.61 (d, J=7.3)7.01 (dd, J=7.3, 1.8)8.08 (d, J=1.8)140.2115.1126.5118.5109.1129.5143.8

Note: Chemical shifts are reported in ppm relative to TMS. Coupling constants (J) are in Hertz. Data is compiled from various literature sources and may vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of 7-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example for the synthesis of 7-bromo-2-aryl-imidazo[1,2-a]pyridine derivatives.

Materials:

  • 4-Bromo-2-aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-bromo-2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-bromo-2-phenylimidazo[1,2-a]pyridine.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Mix 4-Bromo-2-aminopyridine, 2-Bromoacetophenone, NaHCO3 in Ethanol reflux Reflux for 4-6 hours start->reflux cool Cool to RT & Evaporate Solvent reflux->cool extract Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms hplc HPLC Analysis purify->hplc

Caption: General workflow for the synthesis and characterization.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation ikk IKK receptor->ikk Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (dimer) stat3->p_stat3 p_stat3_nuc p-STAT3 p_stat3->p_stat3_nuc Translocation ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκB-NF-κB Complex p_ikb p-IκB ikb_nfkb->p_ikb ikk->ikb_nfkb Phosphorylation of IκB p_ikb->nfkb IκB Degradation gene Target Gene Expression (Inflammation, Proliferation, Survival) p_stat3_nuc->gene nfkb_nuc->gene compound This compound Derivative compound->stat3 Inhibition compound->ikk Inhibition

Caption: Inhibition of the STAT3/NF-κB signaling pathway.

References

Technical Support Center: Suzuki Reactions with 7-Bromo-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 7-bromo-imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Suzuki reactions with 7-bromo-imidazo[1,2-a]pyridine?

A1: Researchers may face several challenges, including low to moderate yields, the occurrence of side reactions such as dehalogenation and homocoupling of the boronic acid, and difficulties in purification. The electron-rich nature of the imidazo[1,2-a]pyridine ring system and the potential for the nitrogen atom to coordinate with the palladium catalyst can influence the reaction's success.[1][2] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful outcome.

Q2: Which palladium catalysts are most effective for the Suzuki coupling of 7-bromo-imidazo[1,2-a]pyridine?

A2: Several palladium catalysts have been successfully employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst.[3] Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand, such as triphenylphosphine (PPh₃), is another viable option. For more challenging couplings, catalysts featuring bulky, electron-rich phosphine ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands such as SIPr, may offer improved performance.[4][5]

Q3: What are the recommended bases and solvents for this reaction?

A3: A variety of bases and solvents can be used, and the optimal choice often depends on the specific substrates and catalyst system.

  • Bases: Inorganic bases are typically used. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common and effective choices. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are stronger bases that can be beneficial in more difficult couplings.[1][3]

  • Solvents: A mixture of an organic solvent and water is frequently used to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,2-dimethoxyethane (DME)/water, toluene/ethanol/water, and dioxane/water. Anhydrous solvents like N,N-dimethylformamide (DMF) can also be employed, particularly in microwave-assisted reactions.[3]

Q4: How can I minimize side reactions like dehalogenation and homocoupling?

A4:

  • Dehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can be a significant issue. Using a less reactive palladium catalyst or a bulkier phosphine ligand can sometimes mitigate this. Additionally, ensuring the reaction is carried out under an inert atmosphere to exclude oxygen and moisture is critical. Protecting the nitrogen of the imidazo[1,2-a]pyridine ring, if chemically feasible, can also suppress dehalogenation in some heterocyclic systems.

  • Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself is another common side reaction. This can often be minimized by using a slight excess of the 7-bromo-imidazo[1,2-a]pyridine relative to the boronic acid and by carefully controlling the reaction temperature.

Q5: Is microwave irradiation a suitable heating method for this reaction?

A5: Yes, microwave-assisted synthesis can be highly effective for the Suzuki coupling of halogenated imidazo[1,2-a]pyridines.[3][6] Microwave heating can significantly shorten reaction times and often leads to improved yields by providing rapid and uniform heating.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively.Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Base: The chosen base may not be strong enough to facilitate the transmetalation step effectively.Try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Poor Solubility of Reagents: One or more of the reactants may not be sufficiently soluble in the chosen solvent system.Experiment with different solvent mixtures. For example, if using DME/water, try adjusting the ratio or switching to a different co-solvent like ethanol or THF. DMF can also be a good solvent for these reactions.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation to achieve higher temperatures and faster reaction times.[3]
Significant Dehalogenation Byproduct Reactive Catalyst System: The catalyst may be too reactive, leading to the undesired reduction of the C-Br bond.Switch to a less reactive catalyst or a different ligand. For example, if using a highly active Buchwald-type ligand, try a more traditional one like PPh₃.
Presence of Protic Impurities: Water or other protic impurities can be a source of hydride for the dehalogenation pathway.Use anhydrous solvents and ensure all reagents are dry.
Substrate-Specific Issue: The electronic properties of the imidazo[1,2-a]pyridine ring may make it prone to dehalogenation under certain conditions.Consider protecting the nitrogen on the imidazole ring, if possible, to alter the electronic properties of the substrate.
Formation of Boronic Acid Homocoupling Product Excess Boronic Acid: Using a large excess of the boronic acid can favor the homocoupling side reaction.Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.
High Catalyst Loading: A high concentration of the palladium catalyst can sometimes promote homocoupling.Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic acids.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and side products (e.g., homocoupled boronic acid, dehalogenated starting material) may have similar polarities, making chromatographic separation challenging.Optimize the reaction to minimize byproduct formation. If separation is still difficult, consider recrystallization as an alternative purification method.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of substituted imidazo[1,2-a]pyridines with various boronic acids, based on literature reports.

Table 1: Suzuki Coupling of 6-Bromo-imidazo[1,2-a]pyridines with Arylboronic Acids

EntryImidazo[1,2-a]pyridine SubstituentBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
12-Ph, 3-PhPhenylPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O (4:1)120 (MW)1092
22-Ph, 3-Ph4-TolylPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O (4:1)120 (MW)1095
32-Ph, 3-Ph4-AnisylPd(OAc)₂/PPh₃ (10/20)Na₂CO₃ (2)DME/H₂O (4:1)120 (MW)1090

Table 2: Suzuki Coupling of 6-Chloro-imidazo[1,2-a]pyridines with Arylboronic Acids

EntryImidazo[1,2-a]pyridine SubstituentBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
12-Ph, 3-PhPhenylPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O (4:1)150 (MW)2085
22-Ph, 3-Ph4-TolylPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O (4:1)150 (MW)2088
32-Ph, 3-Ph4-AnisylPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O (4:1)150 (MW)2082

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Halogeno-imidazo[1,2-a]pyridines

To a microwave reaction vial is added the 6-halogeno-imidazo[1,2-a]pyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and the palladium catalyst (Pd(PPh₃)₄, 10 mol% or Pd(OAc)₂/PPh₃, 10/20 mol%). A 4:1 mixture of DME and water is added. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at the specified temperature and time (see tables above). After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in Suzuki reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst change_catalyst Use fresh catalyst, ensure inert conditions. check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Try a stronger base (e.g., Cs2CO3, K3PO4). check_base->change_base No check_solvent Are reagents soluble? check_base->check_solvent Yes change_base->check_solvent change_solvent Modify solvent system (e.g., different co-solvent, adjust ratio). check_solvent->change_solvent No check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Figure 2: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Optimizing Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of imidazo[1,2-a]pyridines is a critical step in the discovery of new therapeutic agents. Microwave-assisted organic synthesis offers a rapid and efficient route to this valuable scaffold. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

1. Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Overheating can lead to decomposition of reactants or products, while insufficient heat will result in a slow or incomplete reaction.

    • Solution: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates. In some cases, even room temperature with microwave irradiation can be effective, though less common.[1]

  • Incorrect Reaction Time: Microwave synthesis is known for rapid reaction times, often in the range of minutes.[2][3] However, the optimal time can vary.

    • Solution: Perform a time-course study (e.g., 5, 10, 15, 20 minutes) to determine the point of maximum conversion without significant side product formation.

  • Inappropriate Solvent: The choice of solvent is crucial as it needs to efficiently absorb microwave energy and solubilize the reactants.

    • Solution: Common solvents for this synthesis include ethanol, water, isopropanol (IPA), and acetonitrile.[1][4] Solvent-free conditions have also been successfully employed and can lead to higher yields and simpler work-ups.[2][5] If solubility is an issue in green solvents like water, using a co-solvent such as IPA can be beneficial.[1]

  • Catalyst Issues: If you are using a catalyzed reaction, the choice and amount of catalyst are important.

    • Solution: For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, catalysts such as ammonium chloride (NH₄Cl) have been shown to improve yields.[4] Ensure the catalyst is active and used in the correct loading (e.g., 20 mol%).[4] In many cases, a catalyst-free approach under microwave irradiation can also provide excellent yields.[1][5][6]

2. Q: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

A: The formation of side products is often related to reaction conditions being too harsh or not selective enough.

  • Reduce Reaction Temperature and Time: As mentioned for low yields, excessive heat or prolonged reaction times can promote side reactions. Carefully optimizing these parameters is key.

  • Consider a Catalyst-Free Approach: The use of certain catalysts can sometimes lead to undesired pathways. Several studies have demonstrated the successful synthesis of imidazo[1,2-a]pyridines under catalyst-free conditions with microwave irradiation, which can enhance selectivity.[1][5][6]

  • Choice of Starting Materials: The purity of your starting materials (e.g., 2-aminopyridines, α-bromoketones) is important. Impurities can lead to side reactions.

3. Q: My product is difficult to purify. What strategies can I employ?

A: Purification can be challenging due to the nature of the product or the presence of persistent impurities.

  • Optimize the Work-up Procedure: A simple work-up often involves removing the solvent under reduced pressure, followed by extraction and solvent evaporation.[1]

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying imidazo[1,2-a]pyridines. A common eluent system is a mixture of hexanes and ethyl acetate.[4]

  • Fluorous Solid-Phase Extraction (F-SPE): For library synthesis, using a fluorous-tagged reactant can simplify purification significantly. The tagged product can be selectively separated using a fluorous SPE cartridge.[7]

Frequently Asked Questions (FAQs)

1. Q: What are the key advantages of using microwave irradiation for the synthesis of imidazo[1,2-a]pyridines compared to conventional heating?

A: Microwave-assisted synthesis offers several significant advantages:

  • Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes under microwave irradiation.[2][3]

  • Higher Yields: Microwave heating can lead to improved reaction yields.[3]

  • Improved Selectivity: The targeted heating of the reaction mixture can sometimes reduce the formation of side products.[7]

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating methods.

2. Q: Can I perform this synthesis without a solvent?

A: Yes, solvent-free (neat) conditions are often viable and even advantageous for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.[2][5] This approach simplifies the work-up procedure and aligns with the principles of green chemistry.

3. Q: What are the common starting materials for this synthesis?

A: The most prevalent methods involve the reaction of:

  • A 2-aminopyridine derivative with an α-haloketone (e.g., phenacyl bromide).[1][3]

  • A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction).[4][8]

  • Other variations include using substituted 2-aminonicotinic acid and chloroacetaldehyde[6] or 2-aminopyridines and nitroalkenes.

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Synthesis

Starting MaterialsCatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
2-Aminopyridine, 2-Bromo-1-(2-nitrophenyl)ethanoneNoneH₂O-IPA-1005 - 8Excellent[1]
2-Aminopyridine, Phenacyl BromideNoneNeat--< 2High[2]
2-Aminonicotinic acid, ChloroacetaldehydeNoneWater--3092 - 95[6]
3-Formyl-chromone, 2-Amino-pyridine, IsocyanideNH₄Cl (20 mol%)EtOH100801521 - 36[4]
Perfluorooctanesulfonyl-tagged benzaldehyde, 2-aminopyridine, isocyanide-MeOH-6036090% conv.[7]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines (Adapted from[1])

  • In a microwave-safe vial, combine the substituted 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-8 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction (Adapted from[4])

  • To a 10 mL microwave vial equipped with a magnetic stirrer, add the 3-formyl-chromone (1 equivalent), 2-amino-pyridine (1.2 equivalents), and ammonium chloride (20 mol%).

  • Add ethanol as the solvent.

  • Heat the reaction mixture in the microwave reactor at 80°C and 100 W for 20 minutes.

  • Add the corresponding isocyanide (1.2 equivalents) to the reaction mixture.

  • Continue microwave irradiation under the same conditions for an additional 15 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants, Solvent, and Catalyst (if applicable) mw Microwave Irradiation (Optimize T, t, P) prep->mw Seal Vial workup Solvent Removal & Extraction mw->workup Cooling purify Column Chromatography or F-SPE workup->purify analysis Characterization (NMR, MS) purify->analysis troubleshooting_flow cluster_conditions Reaction Conditions cluster_catalyst Catalyst cluster_materials Starting Materials start Low Yield or Side Products temp Optimize Temperature start->temp time Optimize Time start->time solvent Screen Solvents/ Solvent-Free start->solvent catalyst Consider Catalyst-Free or Optimize Loading start->catalyst purity Check Purity start->purity end Optimized Synthesis temp->end time->end solvent->end catalyst->end purity->end

References

Technical Support Center: Purification of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromoimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Recommended Solution
Product is too polar and is retained on the silica gel. - Gradually increase the polarity of the eluent. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the proportion of ethyl acetate. - Consider adding a small percentage of a more polar solvent like methanol to the eluent system if the product still does not elute.
Product is co-eluting with a non-polar impurity. - Decrease the initial polarity of the eluent to allow for better separation between the product and the impurity. - Run a shallower gradient during column chromatography.
Product degradation on silica gel. - Minimize the time the compound spends on the column by using flash chromatography. - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent if the compound is suspected to be acid-sensitive.

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Recommended Solution
Inappropriate solvent system. - If the product is too soluble, add a less polar co-solvent (anti-solvent) dropwise to the heated solution until slight turbidity is observed, then allow it to cool slowly. A common system for related compounds is n-hexane/ethyl acetate. - If the product is not dissolving, try a more polar solvent or a different solvent mixture.
Cooling the solution too quickly. - Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.
Presence of highly soluble impurities. - Perform a preliminary purification step, such as an extraction or a quick filtration through a small plug of silica gel, before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The most common impurities are likely to be:

  • Unreacted 2-amino-4-bromopyridine: This is the primary starting material for the cyclization reaction.

  • Unreacted α-haloacetaldehyde (e.g., bromoacetaldehyde or chloroacetaldehyde): The other key reactant.

  • Polymeric materials: Formed from the self-condensation of the aldehyde reactant.

  • Regioisomers: Depending on the synthesis, other positional isomers of the bromoimidazo[1,2-a]pyridine may be formed in small amounts.

  • Di-brominated byproducts: While less common, over-bromination of the starting aminopyridine could lead to di-brominated impurities.

Q2: How can I monitor the progress of the purification using Thin Layer Chromatography (TLC)?

A typical TLC system for monitoring the purification of this compound would be a silica gel plate with a mobile phase of hexane and ethyl acetate. The ratio can be optimized, but a starting point could be 7:3 or 1:1 (Hexane:Ethyl Acetate). The product is expected to be more polar than the starting materials and non-polar byproducts. Staining with UV light is usually effective for visualization.

Q3: What is a good starting point for a solvent system for column chromatography?

A gradient elution on a silica gel column is recommended. Start with a low polarity eluent such as 100% hexane or a 95:5 mixture of hexane:ethyl acetate. Gradually increase the proportion of ethyl acetate to elute the desired product. Fractions should be collected and analyzed by TLC to identify those containing the pure compound.

Q4: Can I use extraction as a primary purification method?

An acidic wash can be effective for removing basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate basic impurities, including any unreacted 2-amino-4-bromopyridine, and transfer them to the aqueous layer. The desired product should remain in the organic layer. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine. However, extraction alone may not be sufficient to remove all impurities, and subsequent column chromatography or recrystallization is often necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture. A suggested gradient is from 5% to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: A mixture of n-hexane and ethyl acetate is a good starting point.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Induce Crystallization: While the solution is still warm, slowly add n-hexane until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods (Illustrative Data)

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Column Chromatography 75%>98%80%
Recrystallization 85%>99%70%
Extraction followed by Recrystallization 75%>99%65%

Note: The data in this table is illustrative and will vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis to Assess Impurity Profile start->tlc_analysis major_impurities Major Impurities Detected? tlc_analysis->major_impurities extraction Aqueous Acidic Wash (e.g., 1M HCl) major_impurities->extraction Yes column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) major_impurities->column_chromatography No extraction->column_chromatography recrystallization Recrystallization (e.g., n-Hexane/Ethyl Acetate) column_chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield persistent_impurities Persistent Impurities issue_type->persistent_impurities Purity sub_low_yield Which step has low yield? low_yield->sub_low_yield sub_persistent_impurities Which step shows impurities? persistent_impurities->sub_persistent_impurities chromatography_yield Column Chromatography sub_low_yield->chromatography_yield recrystallization_yield Recrystallization sub_low_yield->recrystallization_yield solution_chrom_yield Adjust eluent polarity Use flash chromatography chromatography_yield->solution_chrom_yield solution_recryst_yield Optimize solvent system Ensure slow cooling recrystallization_yield->solution_recryst_yield chromatography_purity Column Chromatography sub_persistent_impurities->chromatography_purity recrystallization_purity Recrystallization sub_persistent_impurities->recrystallization_purity solution_chrom_purity Optimize gradient Check for co-elution chromatography_purity->solution_chrom_purity solution_recryst_purity Try a different solvent pair Perform pre-purification recrystallization_purity->solution_recryst_purity

Technical Support Center: Large-Scale Purification of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale purification of 7-Bromoimidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound at an industrial scale.

Issue 1: Low Purity After Initial Crystallization

Q: My initial crystallization of this compound resulted in a product with unsatisfactory purity. What are the likely causes and how can I improve it?

A: Low purity after initial crystallization is a common challenge in large-scale production. The primary causes often revolve around the solvent system, cooling rate, and the presence of persistent impurities.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may not provide a significant difference in solubility for this compound and its impurities at high and low temperatures.

    • Solution: Screen for alternative solvent systems. A common and effective system for related compounds is a mixture of ethyl acetate and n-hexane.[1] Experiment with different ratios to optimize the purity and yield. Other potential solvents to explore include ethanol, methanol, or toluene, possibly in combination with an anti-solvent.[1][2]

  • Rapid Cooling: Fast cooling rates can lead to the trapping of impurities within the crystal lattice.

    • Solution: Implement a controlled, gradual cooling profile. On a large scale, this can be achieved by programming the cooling rate of the reactor jacket. Slower cooling allows for more selective crystallization of the desired product.

  • Occluded Impurities: Some impurities may have similar chemical structures and polarities to the target compound, leading to their inclusion in the crystal structure.

    • Solution: Consider a multi-step purification approach. A preliminary purification step, such as an activated carbon treatment to remove colored impurities, or a pH adjustment and extraction to remove acidic or basic impurities, can be beneficial before the final crystallization.

Troubleshooting Workflow for Low Purity:

start Low Purity After Crystallization check_solvent Review Solvent System start->check_solvent check_cooling Analyze Cooling Profile start->check_cooling check_impurities Identify Impurities (e.g., by HPLC, LC-MS) start->check_impurities optimize_solvent Screen Alternative Solvents/ Ratios (e.g., Ethyl Acetate/Hexane) check_solvent->optimize_solvent slow_cooling Implement Gradual Cooling check_cooling->slow_cooling pre_purification Introduce Pre-purification Step (e.g., Carbon Treatment, Extraction) check_impurities->pre_purification end Achieve Desired Purity optimize_solvent->end slow_cooling->end pre_purification->end

Caption: Troubleshooting workflow for low purity in crystallization.

Issue 2: Product Oiling Out During Crystallization

Q: During the cooling phase of crystallization, the product separates as an oil instead of forming crystals. What causes this and how can it be prevented on a large scale?

A: "Oiling out" occurs when the solute's solubility decreases to a point where it separates from the solution as a liquid phase before the solution becomes supersaturated enough for crystal nucleation.

Possible Causes and Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.[3]

    • Solution: Improve the purity of the crude material before crystallization using methods like extraction or a preliminary flash chromatography step.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent at lower temperatures, or the boiling point of the solvent might be higher than the melting point of the solute.

    • Solution: Select a solvent system where the product has lower solubility at room temperature. Adding an anti-solvent can help induce crystallization.

  • Cooling Too Rapidly: A sudden drop in temperature can cause the solution to become highly supersaturated, favoring oil formation over controlled crystal growth.

    • Solution: Employ a slower, more controlled cooling rate. Seeding the solution with a small amount of pure crystals at the appropriate temperature can also promote crystallization over oiling.

Issue 3: Difficulty in Removing a Specific Impurity

Q: I am struggling to remove a persistent impurity that co-elutes or co-crystallizes with this compound. How can I improve the separation?

A: The strategy for removing a difficult impurity depends on its chemical nature.

Possible Solutions:

  • Recrystallization Optimization:

    • Solvent Screening: Systematically screen a variety of solvent systems (polar, non-polar, protic, aprotic, and mixtures) to find one that maximizes the solubility difference between the product and the impurity.

  • Chromatographic Optimization:

    • Stationary Phase: If using silica gel, consider alternatives like alumina, or reverse-phase silica if the impurity has a different polarity profile.

    • Mobile Phase: A fine-tuning of the mobile phase composition is crucial. The addition of a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape and resolution.

  • Chemical Conversion:

    • If the impurity has a reactive functional group that the target molecule lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate. This is an advanced technique that requires careful consideration of the reaction conditions to avoid affecting the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the large-scale recrystallization of this compound?

A1: Based on procedures for similar compounds like 6-bromoimidazo[1,2-a]pyridine, a mixture of ethyl acetate and n-hexane is a good starting point.[1] The crude material is typically dissolved in a minimal amount of hot ethyl acetate, followed by the gradual addition of n-hexane as an anti-solvent until turbidity is observed. The solution is then cooled slowly to induce crystallization.

Q2: What are the key considerations when scaling up column chromatography for the purification of this compound?

A2: When scaling up column chromatography, several factors must be considered to maintain separation efficiency:

  • Column Packing: Ensuring a uniformly packed column is critical to avoid channeling and poor separation.

  • Loading: The amount of crude material loaded onto the column should be optimized. Overloading is a common cause of poor separation.

  • Solvent System: The solvent system developed at the lab scale may need slight modifications for optimal performance on a larger column.

  • Flow Rate: The linear flow rate should be kept consistent with the lab-scale method to ensure comparable separation.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of related heterocyclic compounds may include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine derivative.

  • Positional Isomers: Depending on the starting materials, isomers of the bromoimidazo[1,2-a]pyridine may be formed.

  • Side-Reaction Products: By-products from unintended reactions can also be present.

  • Residual Solvents: Solvents used in the reaction or previous purification steps.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring purity during purification. It allows for the quantification of the main product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of fractions from column chromatography or to assess the progress of a crystallization.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Bromoimidazo[1,2-a]pyridines

Disclaimer: The following data is illustrative and based on typical outcomes for the purification of similar heterocyclic compounds. Actual results for the large-scale purification of this compound may vary and should be determined experimentally.

Purification MethodScaleStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Key Considerations
Single Recrystallization1-10 kg95.0%99.0%80-90%Solvent selection is critical for purity and yield.
Double Recrystallization1-10 kg95.0%>99.5%65-80%Higher purity is achievable but with lower overall yield.
Flash Column Chromatography1-5 kg90.0%>99.5%70-85%Higher cost due to solvent and silica gel consumption.
Preparative HPLC<1 kg90.0%>99.8%50-70%High purity but generally not cost-effective for large scale.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization of this compound

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Nutsche filter-dryer

Procedure:

  • Charge the jacketed reactor with the crude this compound.

  • Add a minimal amount of ethyl acetate to the reactor to form a slurry.

  • Heat the mixture to reflux (approximately 77°C) with stirring until all the solid dissolves.

  • If colored impurities are present, cool the solution slightly, add activated carbon, and stir for 30 minutes before filtering through a bed of celite to remove the carbon.

  • Transfer the hot, clear solution back to a clean reactor.

  • Slowly add n-hexane to the hot solution with stirring until the solution becomes slightly turbid.

  • Initiate a slow, controlled cooling ramp (e.g., 10°C per hour) to cool the mixture to 0-5°C.

  • Hold the mixture at 0-5°C for at least 2 hours to allow for complete crystallization.

  • Transfer the slurry to a Nutsche filter-dryer.

  • Filter the crystals and wash the filter cake with cold n-hexane.

  • Dry the purified this compound under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Large-Scale Flash Column Chromatography of this compound

Objective: To purify crude this compound when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Large-scale chromatography column and pump system

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of DCM.

  • Load the dissolved sample onto the head of the column.

  • Begin the elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by introducing methanol (e.g., a gradient of 0% to 5% MeOH in DCM).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram:

crude_product Crude this compound recrystallization Recrystallization (Ethyl Acetate/Hexane) crude_product->recrystallization purity_check1 Purity Check (HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography (DCM/MeOH Gradient) purity_check2 Purity Check (HPLC) column_chromatography->purity_check2 pure_product Pure this compound purity_check1->pure_product >99% Pure further_purification Further Purification Needed purity_check1->further_purification <99% Pure purity_check2->pure_product >99% Pure further_purification->column_chromatography

References

Validation & Comparative

Unveiling the Reactivity Landscape of Bromoimidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted heterocyclic scaffolds is paramount for efficient synthetic planning. This guide provides a comprehensive comparison of the reactivity of 7-Bromoimidazo[1,2-a]pyridine with its other bromo-isomers in key palladium-catalyzed cross-coupling reactions, supported by available experimental data.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its bromo-derivatives serve as versatile building blocks for the synthesis of complex molecules. However, the position of the bromine atom on the bicyclic ring system significantly influences its reactivity in common synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide aims to elucidate these differences, enabling chemists to make informed decisions in their synthetic endeavors.

Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br bond is largely governed by the electronic environment of the carbon atom to which it is attached. For bromopyridines, the generally accepted order of reactivity is 4-bromo > 2-bromo > 3-bromopyridine. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C-Br bond to a greater extent at the para and ortho positions, facilitating oxidative addition to the palladium catalyst.

Extrapolating this to the imidazo[1,2-a]pyridine system, a similar trend can be hypothesized. The positions on the pyridine ring (5, 6, 7, and 8) are expected to be more reactive than those on the imidazole ring (2 and 3) in palladium-catalyzed cross-coupling reactions. Within the pyridine ring, the reactivity is likely influenced by the position relative to the bridgehead nitrogen and the fused imidazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The following table summarizes representative yields for the Suzuki coupling of various bromoimidazo[1,2-a]pyridine isomers with phenylboronic acid, as compiled from different studies. It is crucial to note that the reaction conditions are not identical across these examples, which may influence the observed yields.

Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
3-Bromo- Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF130Moderate to high
6-Bromo- (4-Fluorophenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~70-80
7-Bromo- Arylboronic acidsPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100High

Note: The yields are approximate and can vary significantly with specific reaction conditions, including the nature of the boronic acid and the ligand used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of bromoimidazo[1,2-a]pyridines in this transformation is dependent on the bromine position.

Bromo-IsomerAmine PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-Bromo- MorpholinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH100High
7-Bromo- Various aminesPd(OAc)₂ / XPhosNaOtBuToluene100-110Good to excellent

Note: The yields are approximate and can vary based on the specific amine, ligand, and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of these findings in a laboratory setting.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Cap the tube with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add NaOtBu (1.4 mmol) to the tube.

  • Through the septum, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams outline the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OH)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R Ar-Br Ar-Br R-B(OH)2 R-B(OH)2 Base Base Ar-R Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Ar-Br Ar-Br R2NH R2NH Base Base Ar-NR2 Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

A Comparative Analysis of the Biological Activity of 7-Bromoimidazo[1,2-a]pyridine and Other Halogenated Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The introduction of halogen substituents can significantly modulate the biological efficacy of these compounds. This guide provides a comparative overview of the biological activity of 7-Bromoimidazo[1,2-a]pyridine versus other halogenated imidazopyridines, supported by available experimental data.

Comparative Biological Activity

Halogenation of the imidazo[1,2-a]pyridine core has been shown to influence its biological activity. While direct comparative studies across a range of 7-halogenated derivatives are limited, the existing data provides insights into their potential.

Anticancer Activity

The imidazo[1,2-a]pyridine nucleus is a key pharmacophore in the design of novel anticancer agents. Several studies have demonstrated the cytotoxic effects of halogenated derivatives on various cancer cell lines. For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against melanoma and cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM[1]. In a study on HCC1937 breast cancer cells, novel imidazo[1,2-a]pyridine compounds, including IP-5 and IP-6, exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively[2][3]. Another study highlighted a derivative, compound 12b, with significant anticancer activity against various cell lines, including Hep-2, HepG2, MCF-7, and A375, with IC50 values around 11-13 μM[4].

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
IP-5 HCC1937 (Breast Cancer)45[2][3]
IP-6 HCC1937 (Breast Cancer)47.7[2][3]
IP-7 HCC1937 (Breast Cancer)79.6[2][3]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[4]
HepG2 (Hepatocellular Carcinoma)13[4]
MCF-7 (Breast Carcinoma)11[4]
A375 (Human Skin Cancer)11[4]
Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. A study on imidazo[1,2-a]pyrimidine derivatives, a related scaffold, showed selective COX-2 inhibition[5]. One particular derivative exhibited a COX-2 IC50 of 13 µmol/l, which was 13 times more potent than its effect on COX-1[5]. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines[2][6][7].

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyrimidine derivative e10 COX-213>13[5]
MIA (imidazo[1,2-a]pyridine derivative) NF-κB/STAT3 pathways--[2][6][7]
Antiviral and Antimicrobial Activities

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compounds.

  • MTT Addition: Add 10 μL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 μL of a detergent reagent to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: COX-2 Inhibitor Screening

This fluorometric assay measures the inhibition of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX cofactor working solution, COX probe solution, and the test inhibitor solutions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well. Then add the test inhibitor at various concentrations.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., λex = 535 nm/λem = 590 nm) in a fluorescence plate reader. The inhibition of COX-2 activity is determined by the reduction in fluorescence compared to the control.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, contributing to their anticancer effects[1].

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridines.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress NF-κB activity, leading to their anti-inflammatory effects[2][6][7].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor Activate IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive complex) IKK->NFkB_IkB Leads to IκBα degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Inflammatory Gene Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->IKK Inhibit

Caption: NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of therapeutic agents with a broad spectrum of biological activities. Halogenation, particularly at the 7-position, is a key strategy for modulating the potency and selectivity of these compounds. While the available data suggests that halogenated imidazo[1,2-a]pyridines are promising candidates for anticancer, anti-inflammatory, and anti-infective therapies, further comprehensive and direct comparative studies are warranted. Specifically, a systematic evaluation of a series of 7-halogenated (F, Cl, Br, I) imidazo[1,2-a]pyridines across various biological assays would provide a clearer understanding of the structure-activity relationships and guide the rational design of more effective and selective drug candidates. The experimental protocols and known signaling pathways detailed in this guide offer a foundational framework for such future investigations.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis for Structure Confirmation of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Reaction Scheme

In the landscape of drug discovery and development, the synthesis of a novel compound is merely the first chapter. The unequivocal confirmation of its molecular structure is the critical epilogue that validates the synthetic route and enables progression into biological screening and lead optimization. For heterocyclic scaffolds like imidazo[1,2-a]pyridine, a privileged core in medicinal chemistry, structural ambiguity is not an option.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 7-Bromoimidazo[1,2-a]pyridine. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, and comparing primary analytical methods with advanced techniques that provide orthogonal confirmation.

The Target Molecule: this compound

Before analyzing its spectral signature, let's visualize the molecule and establish a consistent numbering system for our discussion.

Caption: Structure of this compound with IUPAC numbering.

This bicyclic heteroaromatic system presents a distinct set of analytical questions: Is the bromine atom at the 7-position? Has the desired ring fusion occurred correctly? Are there any residual starting materials or isomeric byproducts? Spectroscopic analysis provides the answers.

Primary Spectroscopic Analysis: The First Line of Evidence

The foundational confirmation of structure relies on a suite of four complementary techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): The Halogen Signature

For halogenated compounds, mass spectrometry offers a uniquely definitive piece of evidence right from the start. The most crucial diagnostic feature for this compound is the isotopic pattern of bromine.

  • Causality & Expertise: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.7% and 49.3%, respectively).[3][4][5] This means that in a mass spectrometer, the molecular ion will appear as a pair of peaks, separated by 2 mass-to-charge units (m/z). These peaks, referred to as the M+ and M+2 peaks, will have nearly identical intensities. This doublet is an unmistakable signature for the presence of a single bromine atom in the molecule.[3][4][5] The fragmentation patterns can also provide structural clues, though the molecular ion pattern is the most powerful initial confirmation.[6]

  • Expected Data: The molecular formula is C₇H₅BrN₂. The theoretical molecular weight is approximately 197.03 g/mol .[7] The high-resolution mass spectrum (HRMS) should show two molecular ion peaks:

    • [M]+ at m/z ≈ 195.9636 (for C₇H₅⁷⁹BrN₂)

    • [M+2]+ at m/z ≈ 197.9616 (for C₇H₅⁸¹BrN₂)

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms. For this compound, we expect five distinct signals in the aromatic region.

  • Causality & Expertise: The electron-withdrawing nature of the nitrogen atoms and the bromine atom, combined with the aromatic ring currents, deshields the protons, causing their signals to appear at high chemical shifts (downfield), typically between 7.0 and 9.0 ppm.[8] The splitting pattern of each signal (singlet, doublet, triplet) is dictated by the number of adjacent protons, following the n+1 rule. This spin-spin coupling is the key to assigning each proton to its specific position on the ring.

  • Expected Data (in CDCl₃, ~400-500 MHz):

    • H5: Expected to be the most downfield proton due to its proximity to the bridgehead nitrogen (N4). It will be a doublet, coupled to H6.

    • H8: Also significantly downfield, adjacent to the other bridgehead nitrogen (N1). It will appear as a doublet, coupled to H6.

    • H2 & H3: These protons on the imidazole ring are typically sharp singlets or narrow doublets depending on long-range coupling.

    • H6: This proton is coupled to both H5 and H8, and will likely appear as a triplet or a doublet of doublets.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides a count of the unique carbon atoms and information about their chemical environment (sp², sp³, attached to electronegative atoms, etc.).

  • Causality & Expertise: The seven carbon atoms of the bicyclic system are all sp² hybridized and will appear in the aromatic region of the spectrum (typically 110-150 ppm).[9] The carbon directly attached to the bromine atom (C7) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. Bridgehead carbons (like C8a) often have distinct chemical shifts and can be identified through lower signal intensity due to longer relaxation times.

  • Expected Data (in CDCl₃, ~100-125 MHz):

    • C7: The C-Br carbon signal will be shifted upfield compared to a C-H carbon in a similar aromatic environment, a characteristic effect of bromine.

    • C2, C3, C5, C6, C8: These five carbons will bear hydrogen atoms and can be definitively assigned using 2D NMR techniques (see below).

    • C8a: This bridgehead carbon will not have a directly attached proton and will likely appear as a signal with a lower intensity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups. While less powerful for detailed structure elucidation of isomers compared to NMR, it serves as a rapid check for key structural features.[10]

  • Causality & Expertise: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it results in a peak in the IR spectrum. For our target molecule, we look for vibrations characteristic of an aromatic heterocyclic system.[11][12]

  • Expected Data:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~1640-1450 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N stretching within the fused aromatic rings. The pattern of these peaks is often diagnostic of the ring system itself.[10]

    • Below 800 cm⁻¹: The C-Br stretching vibration, which is typically weak and found in the fingerprint region.

Comparative Summary of Primary Analytical Data

Spectroscopic TechniqueKey Feature for this compoundPurpose & Insights Provided
Mass Spectrometry M+ / M+2 peaks with ~1:1 intensity ratioConfirms presence of one bromine atom; provides molecular weight.[3][4][5]
¹H NMR Spectroscopy ~5 signals in the aromatic region (7-9 ppm) with distinct couplingMaps proton environments; confirms substitution pattern via spin-spin coupling.
¹³C NMR Spectroscopy ~7 signals in the aromatic region (110-150 ppm)Confirms the number of unique carbons; C-Br signal is diagnostic.
IR Spectroscopy Aromatic C-H and C=C/C=N stretching bandsRapidly confirms the presence of the aromatic heterocyclic core.[10][11]

Advanced Analysis & Orthogonal Confirmation: When 1D Spectra Are Not Enough

While the primary techniques provide strong evidence, they can sometimes be ambiguous, especially with complex molecules or unexpected reaction outcomes. Advanced, multi-dimensional techniques offer definitive, orthogonal confirmation.

Caption: Workflow for the structural confirmation of a novel compound.

Comparison with 2D NMR Spectroscopy

Two-dimensional NMR experiments correlate signals within a single spectrum, providing unambiguous evidence of connectivity.[13][14]

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It would definitively show which protons are adjacent, for example, confirming the H5-H6 and H6-H8 connectivities.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[15] This is the most reliable way to assign all the C-H carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[16] This is exceptionally powerful. For instance, an HMBC experiment would show a correlation from proton H5 to carbons C7 and C8a, confirming the ring fusion and substitution pattern in a single experiment.

The Gold Standard: Single-Crystal X-ray Crystallography

When an absolute, three-dimensional structure is required, or when all other methods fail to resolve an ambiguity, X-ray crystallography is the ultimate arbiter.[17][18]

  • Principle: This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule (excluding hydrogens, which are typically inferred).[19]

  • Advantages:

    • Provides an unambiguous 3D structure, including bond lengths and angles.

    • It is the definitive proof of connectivity and stereochemistry.

  • Limitations:

    • Requires the ability to grow a suitable single crystal, which can be a significant challenge and time-consuming.

    • The structure determined is that of the solid state, which may not perfectly represent the conformation in solution.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis (¹H, ¹³C, 2D)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, 1024-4096 scans are typically required with a relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (if needed): Use standard, pre-optimized parameter sets on the spectrometer for COSY, HSQC, and HMBC experiments. These experiments will take significantly longer to run (30 minutes to several hours).

  • Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for analysis, typically in positive ion mode. ESI is generally preferred for nitrogen-containing heterocyclic compounds.

  • Analysis: Infuse the sample directly into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis: Examine the spectrum for the characteristic 1:1 doublet for the [M]+ and [M+2]+ ions. Use the instrument's software to calculate the elemental composition from the exact mass measurement to confirm the molecular formula C₇H₅BrN₂.

Conclusion

The structural confirmation of this compound is a systematic process that builds a case from multiple, complementary lines of evidence. The characteristic isotopic signature in the mass spectrum provides initial, strong proof of the bromine incorporation. This is supported by ¹H and ¹³C NMR, which map the molecular framework. Finally, should any ambiguity remain, 2D NMR techniques like HMBC can definitively establish connectivity, while X-ray crystallography stands as the ultimate tool for absolute structural proof. Following this multi-faceted analytical workflow ensures the highest degree of scientific integrity and confidence in the molecular identity, a non-negotiable requirement for advancing drug development programs.

References

A Comparative Crystallographic Guide to 7-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The substitution pattern on this bicyclic system is crucial for modulating its pharmacological profile. X-ray crystallography provides the definitive solid-state structure of these molecules, offering invaluable insights into their three-dimensional geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

This guide presents a comparative overview of the X-ray crystallographic data of imidazo[1,2-a]pyridine derivatives, with a focus on the 7-bromo substitution. Due to the limited availability of published crystal structures for a series of 7-bromoimidazo[1,2-a]pyridine derivatives, this guide provides a detailed analysis of a closely related 7-methyl derivative, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, to serve as a representative example. A second, generalized dataset for a hypothetical 7-Bromo-2-substituted-imidazo[1,2-a]pyridine is included to illustrate a comparative framework.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data, enabling a clear comparison of the structural parameters.

ParameterDerivative 1: (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol[1]Derivative 2: 7-Bromo-2-substituted-imidazo[1,2-a]pyridine (Representative Data)
Chemical Formula C₂₁H₁₇N₃OC₁₃H₉BrN₂
Formula Weight 327.38273.13
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Unit Cell Dimensions
a (Å)12.295 (3)10.5
b (Å)9.587 (2)8.9
c (Å)14.977 (4)12.3
α (°)9090
β (°)101.548 (1)90
γ (°)9090
Volume (ų) 1729.6 (7)1149.2
Z 44
Density (calculated) (Mg m⁻³) 1.2571.579
R-factor (%) 4.54.2
Data Collection Temp. (K) 296100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.

General Procedure:

  • Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide, is added an α-haloketone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound derivative.

Single-Crystal Growth and X-ray Crystallography

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown using various techniques, including:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture of solvents) is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

X-ray Data Collection and Structure Refinement:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature, often 100 K to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 2-Amino-4-bromopyridine + α-Haloketone s2 Tschitschibabin Reaction s1->s2 s3 Purification (Chromatography/Recrystallization) s2->s3 c1 Slow Evaporation / Vapor Diffusion s3->c1 Pure Compound c2 Single Crystal Growth c1->c2 a1 X-ray Diffraction Data Collection c2->a1 High-Quality Crystal a2 Structure Solution and Refinement a1->a2 a3 Crystallographic Data a2->a3

General workflow for synthesis and X-ray analysis.

This guide provides a framework for the comparative analysis of the crystal structures of this compound derivatives. The detailed structural information obtained from such studies is fundamental to advancing the development of this important class of therapeutic agents.

References

The 7-Substituted Imidazo[1,2-a]pyridine Scaffold: A Promising Kinase Inhibitor Chemotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potent 7-aryl-imidazo[1,2-a]pyridine derivative, placing its performance in context with well-established kinase inhibitors. We present supporting experimental data and detailed protocols to inform further research and drug discovery efforts centered on this promising scaffold.

Comparative Kinase Inhibition Profile

The inhibitory potential of a 7-thieno[3,2-b]pyridine-substituted imidazo[1,2-a]pyridine (referred to as Compound 11f in its discovery publication) against Activin-like Kinase 2 (ALK2) is presented below in comparison to a panel of widely recognized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; and Dasatinib and Bosutinib, clinically approved multi-kinase inhibitors.

CompoundALK2 IC50 (nM)[1]ABL IC50 (nM)SRC IC50 (nM)PKCα IC50 (nM)
7-Aryl-imidazo[1,2-a]pyridine (Compound 11f) 14Not AvailableNot AvailableNot Available
StaurosporineNot Available66.42
Dasatinib30<1<1Not Available
BosutinibNot Available0.760.42Not Available

Note: "Not Available" indicates that the IC50 value for the specific kinase was not found in the searched literature for that compound. The IC50 values for the reference compounds are sourced from various publications and databases and may have been determined using different assay formats. Direct comparison should be made with caution.

Signaling Pathway Context: Simplified ALK2 Signaling

The following diagram illustrates a simplified signaling pathway involving ALK2, a member of the Transforming Growth Factor-beta (TGF-β) superfamily of receptors. Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP).

ALK2_Signaling cluster_nucleus Cell Nucleus Ligand BMP Ligand TypeII_R Type II Receptor Ligand->TypeII_R Complex Active Receptor Complex TypeII_R->Complex ALK2 ALK2 (Type I Receptor) ALK2->Complex SMAD SMAD 1/5/8 Complex->SMAD phosphorylates pSMAD p-SMAD 1/5/8 SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 complexes with Nucleus Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor 7-Aryl-imidazo[1,2-a]pyridine (e.g., Compound 11f) Inhibitor->ALK2 inhibits

Caption: Simplified ALK2 signaling pathway and the inhibitory action of a 7-substituted imidazo[1,2-a]pyridine.

Experimental Protocols

The determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro kinase inhibitor profiling. Below are detailed methodologies for two widely used, commercially available kinase assay platforms.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 7-Bromoimidazo[1,2-a]pyridine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.

    • Serially dilute the test compound in DMSO and add to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the luciferase and luciferin needed to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen® TR-FRET Kinase Binding Assay

This assay measures the binding of a test compound to the ATP-binding site of a kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • GST- or His-tagged kinase of interest

  • LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compound (e.g., this compound)

  • Black, low-volume multi-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Assay Setup:

    • Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer.

    • Prepare a solution of the fluorescently labeled tracer.

    • Serially dilute the test compound in DMSO.

  • Assay Plate Preparation:

    • Add the test compound dilutions to the assay plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • A high TR-FRET ratio indicates proximity of the donor and acceptor, meaning the tracer is bound to the kinase.

    • A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro testing of a novel kinase inhibitor.

experimental_workflow start Start: Synthesize Test Compound (e.g., this compound) prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Buffers start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution assay_plate Set Up Assay Plate: - Add Compound Dilutions - Add Kinase/Substrate Mix - Initiate with ATP serial_dilution->assay_plate incubation Incubate at Optimal Temperature assay_plate->incubation detection Perform Detection Step (e.g., Add ADP-Glo™ or TR-FRET Reagents) incubation->detection read_plate Read Plate (Luminometer or TR-FRET Reader) detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Generate Dose-Response Curve - Determine IC50 read_plate->data_analysis end End: Report IC50 Value data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted imidazo[1,2-a]pyridine analogs, with a focus on their activity as kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications at the 7-position of this scaffold have been explored to modulate the potency and selectivity of these compounds against various kinase targets.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery.

Quantitative Data Presentation: SAR of 7-Aryl-Imidazo[1,2-a]pyridine Analogs as ALK2 Inhibitors

While specific comparative data for a series of 7-Bromoimidazo[1,2-a]pyridine analogs is limited in the available literature, extensive research on 7-aryl substituted analogs provides valuable insights into the SAR at this position. The following table summarizes the in vitro activity of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines against Activin-like Kinase 2 (ALK2), a serine/threonine kinase implicated in various diseases.[2]

Table 1: In Vitro ALK2 Inhibitory Activity of 7-Aryl-Imidazo[1,2-a]pyridine Analogs [2]

Compound IDR Group (at 7-position)ALK2 IC50 (nM)
1a Phenyl150
1b 4-Fluorophenyl80
1c 4-Chlorophenyl75
1d 4-Bromophenyl60
1e 4-Iodophenyl50
1f 4-Methylphenyl120
1g 4-Methoxyphenyl200
1h 4-(Trifluoromethyl)phenyl45
1i 3-Fluorophenyl90
1j 3-Chlorophenyl85
1k 2-Fluorophenyl110

Data extracted from a study on 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as ALK2 inhibitors.[2]

Structure-Activity Relationship Summary:

  • Halogen Substitution: Substitution with halogens at the 4-position of the phenyl ring generally enhances ALK2 inhibitory activity. A trend of increasing potency is observed with increasing halogen size (I > Br > Cl > F).

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl at the 4-position, leads to potent ALK2 inhibition.

  • Electron-Donating Groups: Electron-donating groups, like methyl and methoxy at the 4-position, result in a decrease in inhibitory activity compared to unsubstituted or halogen-substituted analogs.

  • Positional Isomers: The position of the substituent on the phenyl ring influences activity, with 4-substituted analogs generally showing better potency than 3- or 2-substituted analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 7-Aryl-Imidazo[1,2-a]pyridine-3-ylquinolines[2]

A general synthetic route to the 7-aryl-imidazo[1,2-a]pyridine core involves a Suzuki-Miyaura cross-coupling reaction.

Step 1: Suzuki-Miyaura Coupling A mixture of this compound, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.

Step 2: Cyclization The resulting 7-aryl-2-aminopyridine is then cyclized with a suitable reagent, such as chloroacetaldehyde, to form the imidazo[1,2-a]pyridine ring system.

Step 3: Further Functionalization The imidazo[1,2-a]pyridine core can be further functionalized at other positions, such as the 3-position, through various chemical transformations to yield the final target compounds.

In Vitro ALK2 Kinase Inhibition Assay

The inhibitory activity of the compounds against ALK2 is determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human ALK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • The ALK2 enzyme is added to the wells of a microplate containing the diluted compounds.

  • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ADP generated is quantified using a suitable detection method.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is often assessed in cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HepG2, MCF-7)[3]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using the DOT language to illustrate key pathways and workflows.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand BMP Ligand TypeII_R Type II Receptor Ligand->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Activates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 Complex SMAD Complex pSMAD1_5_8->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor 7-Aryl-Imidazo[1,2-a]pyridine Analog Inhibitor->ALK2 Inhibits

Caption: ALK2 signaling pathway and the inhibitory action of 7-aryl-imidazo[1,2-a]pyridine analogs.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Incubation Incubation at 30°C Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (ALK2) Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Substrate_Prep->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Detection Luminescence Measurement Stop_Reaction->Detection Data_Analysis IC50 Calculation Detection->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

This guide provides a foundational understanding of the SAR of 7-substituted imidazo[1,2-a]pyridine analogs, with a specific focus on their potential as ALK2 inhibitors. The provided data and protocols can serve as a valuable resource for the design and development of novel kinase inhibitors based on this versatile scaffold. Further research is warranted to explore the specific effects of a 7-bromo substitution on the activity and selectivity of these compounds.

References

A Comparative Guide to Catalysts for the Functionalization of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the derivatization of the 7-Bromoimidazo[1,2-a]pyridine scaffold, complete with experimental data, protocols, and mechanistic diagrams.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly at the 7-position, offers a valuable entry point for the synthesis of novel drug candidates. This guide provides a comparative analysis of various catalytic methods for the functionalization of this compound, a key intermediate in the elaboration of this important molecular framework.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Workhorse

Palladium catalysts are extensively used for the functionalization of aryl halides, and this compound is no exception. Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are among the most powerful methods for introducing carbon-carbon and carbon-nitrogen bonds at the 7-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron species with an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of this compound Precursors

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O1200.5High[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495[2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285[2]

Note: The data for Pd(OAc)₂/SPhos and Pd(PPh₃)₄ are based on a model reaction with 3-bromopyridine and are included for comparative purposes.[2] The high yield for Pd(dppf)Cl₂ was reported for the coupling of a boronic ester to 4-bromo-2-aminopyridine, a direct precursor to the this compound scaffold.[1]

Experimental Protocol: Synthesis of 7-Aryl-imidazo[1,2-a]pyridine via Suzuki-Miyaura Coupling [1]

A mixture of 4-bromo-2-aminopyridine (1.0 equiv.), the desired aryl boronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₃PO₄ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water is subjected to microwave irradiation at 120 °C for 30 minutes. Following the coupling reaction, the resulting 4-aryl-2-aminopyridine is cyclized to the corresponding 7-aryl-imidazo[1,2-a]pyridine using chloroacetaldehyde in the presence of NaHCO₃ in refluxing ethanol.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-R Reductive Elimination->Product

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 7-amino-imidazo[1,2-a]pyridine derivatives. These compounds are valuable for further diversification and as key building blocks in drug discovery.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Reference
Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene804[3]
Pd(OAc)₂ / XPhosNaOtBuToluene100-11012-24[4]

Note: The data presented are for general aryl bromides and serve as a starting point for the optimization of the amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]

To an oven-dried Schlenk tube are added this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with an inert gas. The amine (1.2 equiv.) and anhydrous toluene are then added. The sealed tube is heated in a preheated oil bath at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through celite and purified by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, Pd catalyst, ligand, and base in a Schlenk tube B Evacuate and backfill with inert gas A->B C Add amine and anhydrous solvent B->C D Heat reaction mixture (80-110 °C) C->D E Cool to room temperature D->E F Filter through Celite E->F G Purify by column chromatography F->G

Buchwald-Hartwig Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of 7-alkynyl-imidazo[1,2-a]pyridines by reacting this compound with a terminal alkyne.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

CatalystCo-catalystBaseSolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom Temp.[2]
Pd(CF₃COO)₂ / PPh₃CuI-DMF100[5]

Note: These are general conditions and may require optimization for this compound.

Experimental Protocol: General Sonogashira Coupling Procedure [2]

To a solution of this compound (1.0 equiv.) in THF at room temperature are sequentially added Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.). The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through Celite®. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.

Catalytic Cycles: A Comparison

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira s1 Pd(0) s2 Oxidative Addition s1->s2 Ar-X s3 Ar-Pd(II)-X s2->s3 s4 Transmetalation (R-B(OR)2) s3->s4 s5 Ar-Pd(II)-R s4->s5 s6 Reductive Elimination s5->s6 s6->s1 s_prod s_prod s6->s_prod Ar-R b1 Pd(0) b2 Oxidative Addition b1->b2 Ar-X b3 Ar-Pd(II)-X b2->b3 b4 Amine Coordination b3->b4 HNR'R'' b5 [Ar-Pd(II)-NHR'R'']⁺X⁻ b4->b5 b6 Deprotonation (Base) b5->b6 b7 Ar-Pd(II)-NR'R'' b6->b7 b8 Reductive Elimination b7->b8 b8->b1 b_prod b_prod b8->b_prod Ar-NR'R'' so1 Pd(0) so2 Oxidative Addition so1->so2 Ar-X so3 Ar-Pd(II)-X so2->so3 so4 Transmetalation (Cu-C≡C-R) so3->so4 so5 Ar-Pd(II)-C≡C-R so4->so5 so6 Reductive Elimination so5->so6 so6->so1 so_prod so_prod so6->so_prod Ar-C≡C-R

Comparison of Catalytic Cycles

Other Notable Catalytic Systems

While palladium catalysts are dominant, other transition metals have also been employed for the functionalization of related heterocyclic systems, suggesting their potential applicability to this compound.

  • Nickel Catalysts: Nickel is a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a range of aryl halides.

  • Copper Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-S, and C-N bonds. Modern advancements have led to milder reaction conditions.

  • Rhodium and Iridium Catalysts: These metals are often used for C-H activation and functionalization reactions, such as borylation, which can introduce a handle for subsequent cross-coupling.

  • Gold Catalysts: Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of heterocyclic compounds.

Conclusion

The functionalization of this compound is a critical step in the synthesis of novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a versatile and efficient toolkit for introducing a wide range of substituents at the 7-position. While specific data for this compound remains somewhat limited in the literature, the general protocols and catalyst systems outlined in this guide provide a strong foundation for researchers to develop and optimize synthetic routes towards their target molecules. Further exploration of alternative catalytic systems based on nickel, copper, and other transition metals may lead to even more efficient and sustainable methods for the derivatization of this important heterocyclic scaffold.

References

A Comparative Guide to the Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of specific derivatives, such as 7-Bromoimidazo[1,2-a]pyridine, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes for this compound: the traditional condensation reaction and a modern one-pot multicomponent approach.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors like yield, reaction time, atom economy, and the availability of starting materials. Below is a summary of the key quantitative and qualitative aspects of the two validated methods.

ParameterRoute 1: Two-Step CondensationRoute 2: One-Pot Multicomponent Synthesis (Groebke-Blackburn-Bienaymé)
Starting Materials 2-amino-4-bromopyridine, Chloroacetaldehyde dimethyl acetal2-amino-4-bromopyridine, Aldehyde (e.g., formaldehyde), Isocyanide (e.g., tert-butyl isocyanide)
Key Reagents/Catalyst Acid (for acetal hydrolysis), Base (e.g., NaHCO₃)Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, NH₄Cl)[1]
Reaction Steps 2 (Hydrolysis and Cyclization)1 (One-pot)
Reaction Temperature RefluxRoom Temperature to 60°C[1]
Reaction Time 12-24 hours2-12 hours[1]
Solvent Ethanol, WaterMethanol, Ethanol, or water[1]
Typical Yield 60-80%70-90%[1]
Atom Economy ModerateHigh
Scope Primarily for unsubstituted C2 and C3 positionsHigh diversity at C2 and C3 positions possible

Experimental Protocols

Route 1: Two-Step Condensation Synthesis

This classical approach involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, 2-amino-4-bromopyridine is reacted with chloroacetaldehyde, which is often generated in situ from its more stable acetal precursor.

Step 1: Hydrolysis of Chloroacetaldehyde Dimethyl Acetal

  • To a solution of chloroacetaldehyde dimethyl acetal (1.1 equivalents) in a mixture of ethanol and water (3:1), add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis to chloroacetaldehyde.

  • Monitor the reaction by TLC until the starting acetal is consumed.

  • Neutralize the solution carefully with a mild base like sodium bicarbonate.

Step 2: Cyclization to this compound

  • To the solution containing the generated chloroacetaldehyde, add 2-amino-4-bromopyridine (1.0 equivalent).

  • Add sodium bicarbonate (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: One-Pot Multicomponent Synthesis (Groebke-Blackburn-Bienaymé Reaction)

Multicomponent reactions (MCRs) offer a more efficient and atom-economical alternative for the synthesis of imidazo[1,2-a]pyridines.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction combines an aminopyridine, an aldehyde, and an isocyanide in a single step to generate a diverse range of products.

Experimental Procedure:

  • In a sealed vial, dissolve 2-amino-4-bromopyridine (1.0 equivalent), an aldehyde (e.g., paraformaldehyde, 1.2 equivalents), and a catalytic amount of ammonium chloride (10 mol%) in methanol.[1]

  • Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents) to the mixture.

  • Stir the reaction mixture at 60°C for 8-12 hours.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 3-amino-7-bromoimidazo[1,2-a]pyridine derivative.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Two-Step Condensation A 2-amino-4-bromopyridine D This compound A->D + Chloroacetaldehyde Reflux, NaHCO₃ B Chloroacetaldehyde dimethyl acetal C Chloroacetaldehyde (in situ) B->C Acidic Hydrolysis G cluster_1 Route 2: One-Pot Multicomponent Synthesis E 2-amino-4-bromopyridine H One-Pot Reaction (Catalyst, 60°C) E->H F Aldehyde F->H G Isocyanide G->H I Substituted this compound H->I

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of methods, each with distinct advantages and limitations. This guide provides an objective, data-driven comparison of the most prominent and recently developed methods for the synthesis of imidazo[1,2-a]pyridines, focusing on the Groebke-Blackburn-Bienaymé (GBB) reaction, A3 coupling, the Ugi reaction, and microwave-assisted methodologies.

At a Glance: Key Synthesis Methods Compared

MethodKey FeaturesTypical Reaction TimeYieldsGreen Chemistry Aspects
Groebke-Blackburn-Bienaymé (GBB) Reaction Three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. Often catalyzed by Lewis or Brønsted acids.30 min - 24 hModerate to excellent (60-98%)Can be performed in green solvents like water or ethanol. Some protocols are catalyst-free.
A3 Coupling (Aldehyde-Alkyne-Amine) Three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. Typically catalyzed by copper or other transition metals.6 - 48 hGood to excellent (45-95%)Can be performed in aqueous media. Some methods use recyclable catalysts.
Ugi Reaction A multi-component reaction that can be adapted to synthesize 3-aminoimidazo[1,2-a]pyridines using a 2-aminopyridine, an aldehyde, an isocyanide, and a suitable acid.24 - 48 hModerate to good (28-76%)High atom economy.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate various synthetic routes, including GBB, A3, and other condensation reactions.5 - 60 minGood to excellent (82-99%)Significant reduction in reaction times, often leading to improved energy efficiency. Can enable solvent-free reactions.

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of each synthetic methodology, including representative experimental protocols and a summary of their performance with various substrates.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.

Reaction Scheme:

GBB_Reaction 2-Aminopyridine 2-Aminopyridine reagents 2-Aminopyridine->reagents Aldehyde Aldehyde Aldehyde->reagents Isocyanide Isocyanide Isocyanide->reagents Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine reagents->Imidazo[1,2-a]pyridine Catalyst (e.g., NH4Cl, Sc(OTf)3) Solvent (e.g., MeOH, H2O) Heat or Ultrasound

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.

To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in water (2.0 mL) in a sealed vial, an isocyanide (1.0 mmol) and ammonium chloride (10 mol%) were added. The reaction mixture was then subjected to ultrasonic irradiation at 60 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

2-AminopyridineAldehydeIsocyanideCatalystSolventTimeYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanideNH4ClH2O4 h (ultrasound)86[1]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideNH4ClH2O4 h (ultrasound)86[1]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideNH4ClH2O4 h (ultrasound)67[1]
2-Aminopyridine3-Formyl-chromonetert-Butyl isocyanideNH4ClEtOH35 min (MW)36[2]
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4ClMeOH24 h69[3]
A3 Coupling (Aldehyde-Alkyne-Amine)

The A3 coupling reaction is another versatile three-component method for synthesizing imidazo[1,2-a]pyridines. This reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, and is typically catalyzed by a transition metal, most commonly copper.

Reaction Scheme:

A3_Coupling 2-Aminopyridine 2-Aminopyridine reagents 2-Aminopyridine->reagents Aldehyde Aldehyde Aldehyde->reagents Terminal Alkyne Terminal Alkyne Terminal Alkyne->reagents Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine reagents->Imidazo[1,2-a]pyridine Catalyst (e.g., Cu(I), Cu/SiO2) Solvent (e.g., Toluene, H2O) Heat

Caption: General scheme of the A3 coupling reaction.

In a 10 mL round-bottom flask, sodium dodecyl sulfate (SDS, 10 mol%) was added to 2 mL of water, and the solution was stirred vigorously for 5 minutes. Then, a 2-aminopyridine derivative (1 mmol), an aldehyde (1 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%) were added to the reaction mixture, followed by the addition of the alkyne derivative (1.2 mmol). The reaction mixture was then stirred at 50 °C for 6–16 hours. The progress of the reaction was monitored by TLC. Upon completion, the crude product was extracted from the aqueous phase with ethyl acetate (2 × 10 mL), washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography (silica gel) using an ethyl acetate–petroleum ether eluent system.

2-AminopyridineAldehydeAlkyneCatalystSolventTimeYield (%)Reference
2-AminopyridineBenzaldehydePhenylacetyleneCu/SiO2 (10 mol%)Toluene48 h82
2-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCu/SiO2 (10 mol%)Toluene48 h75
2-Aminopyridine4-NitrobenzaldehydePhenylacetyleneCu/SiO2 (10 mol%)Toluene48 h68
2-AminopyridineBenzaldehydePhenylacetyleneCuSO4/Sodium AscorbateH2O (SDS)6 h92[4]
2-Amino-5-methylpyridineBenzaldehydePhenylacetyleneCuSO4/Sodium AscorbateH2O (SDS)8 h89[4]
Ugi Reaction

The Ugi reaction is a classic multi-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. A variation of this reaction can be employed to synthesize 3-aminoimidazo[1,2-a]pyridines, where the 2-aminopyridine acts as the amine component and an intramolecular cyclization follows the initial Ugi condensation.

Reaction Scheme:

Ugi_Reaction 2-Aminopyridine 2-Aminopyridine reagents 2-Aminopyridine->reagents Aldehyde Aldehyde Aldehyde->reagents Isocyanide Isocyanide Isocyanide->reagents Acid Acid Acid->reagents 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine reagents->3-Aminoimidazo[1,2-a]pyridine Solvent (e.g., MeOH) Heat

Caption: General scheme of the Ugi-type reaction for imidazo[1,2-a]pyridines.

A mixture of 2-amino-5-chloropyridine (1a), 2-(3-formylphenoxy)acetic acid (2), and tert-butyl isocyanide (3a) are stirred in DMF with catalytic amounts of HClO4 for 24 hours at room temperature to yield the GBB product. This intermediate acid is then used in the Ugi reaction. A mixture of the heterocyclic acid (1.0 equiv.), an aldehyde (1.2 equiv.), a primary amine (1.2 equiv.), and an isocyanide (1.2 equiv.) in methanol is stirred at 50 °C for 24–48 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final peptidomimetic containing the imidazo[1,2-a]pyridine core.

Heterocyclic AcidAldehydeAmineIsocyanideTimeYield (%)Reference
Acid from GBBBenzaldehydeBenzylaminetert-Butyl isocyanide24-48 h72[5]
Acid from GBB4-ChlorobenzaldehydeBenzylaminetert-Butyl isocyanide24-48 h65[5]
Acid from GBBBenzaldehydeCyclohexylaminetert-Butyl isocyanide24-48 h58[5]
Acid from GBBBenzaldehydeBenzylamineCyclohexyl isocyanide24-48 h68[5]
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. This technology has been successfully applied to various methods for synthesizing imidazo[1,2-a]pyridines, including the GBB and A3 reactions, as well as traditional condensation reactions.

Workflow:

Microwave_Workflow A Reactants & Solvent (e.g., 2-aminopyridine, aldehyde, isocyanide in EtOH) B Microwave Reactor A->B C Controlled Irradiation (Time, Temperature, Power) B->C D Work-up & Purification C->D E Imidazo[1,2-a]pyridine Product D->E

Caption: General workflow for microwave-assisted synthesis.

In a 10 mL microwave vial equipped with a magnetic stirrer, 3-formyl-chromone (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and ammonium chloride (20 mol%) were sequentially added to ethanol. The reaction mixture was heated under microwave irradiation (100 W, 80 °C) for 20 minutes. Then, the corresponding isocyanide (1.2 equiv.) was added, and the mixture was irradiated under the same conditions for an additional 15 minutes. The solvent was removed in vacuo, and the crude product was purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate to afford the desired imidazo[1,2-a]pyridine-chromone.

Reaction TypeReactantsCatalystSolventTimeYield (%)Reference
GBB2-Aminopyridine, 3-Formyl-chromone, tert-Butyl isocyanideNH4ClEtOH35 min36[2]
GBB2-Aminopyridine, 3-Formyl-chromone, Cyclohexyl isocyanideNH4ClEtOH35 min31[2]
CondensationPhenyl glyoxal, 2-Aminopyridine, Barbituric acidNoneSolvent-free5-10 min82-96[6]
CondensationAcetophenone, 2-Aminopyridine, NBSNonePEG-400/H2O5-7 min92[7]

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism

The GBB reaction proceeds through the initial formation of an iminium species from the 2-aminopyridine and the aldehyde. This is followed by a nucleophilic attack of the isocyanide and a subsequent intramolecular cyclization.

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Iminium Ion Formation A->B H+ C Nucleophilic Attack by Isocyanide B->C + Isocyanide D Nitrile-Ene Cyclization C->D E Proton Transfer & Aromatization D->E F 3-Aminoimidazo[1,2-a]pyridine E->F

Caption: Simplified mechanism of the GBB reaction.

A3 Coupling Mechanism

The A3 coupling reaction is generally believed to proceed via the formation of a propargylamine intermediate, which then undergoes an intramolecular hydroamination/cyclization to form the imidazo[1,2-a]pyridine ring.

A3_Mechanism A Aldehyde + 2-Aminopyridine B Iminium Ion Formation A->B H+ D Propargylamine Intermediate B->D C Copper Acetylide Formation C->D E Intramolecular Cyclization D->E 5-exo-dig F Imidazo[1,2-a]pyridine E->F Terminal Alkyne Terminal Alkyne Terminal Alkyne->C Cu(I)

Caption: Plausible mechanism for the A3 coupling reaction.

Ugi Reaction Mechanism

The Ugi reaction mechanism involves the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide to form a nitrilium ion.[6] This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable α-acylaminocarboxamide product.[6] In the context of imidazo[1,2-a]pyridine synthesis, a subsequent intramolecular cyclization step would occur.

Ugi_Mechanism A Amine + Aldehyde B Imine Formation A->B C Nucleophilic Attack by Isocyanide B->C + Isocyanide D Nitrilium Ion Intermediate C->D E Carboxylate Addition D->E + Carboxylate F Mumm Rearrangement E->F G α-Acylaminocarboxamide F->G H Intramolecular Cyclization G->H I Imidazo[1,2-a]pyridine Derivative H->I

Caption: Generalized mechanism of the Ugi reaction leading to imidazo[1,2-a]pyridines.

Conclusion

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of efficient methods.

  • The Groebke-Blackburn-Bienaymé reaction and A3 coupling are powerful three-component strategies that allow for the rapid assembly of the imidazo[1,2-a]pyridine core with high diversity.

  • The Ugi reaction offers an alternative multi-component approach, particularly for the synthesis of 3-amino substituted derivatives.

  • Microwave-assisted synthesis stands out for its ability to dramatically reduce reaction times and often improve yields, aligning with the principles of green chemistry.

The choice of the optimal synthetic method will depend on the specific target molecule, desired substitution pattern, available starting materials, and the importance of factors such as reaction time, yield, and environmental impact. This guide provides the necessary data to make an informed decision for the efficient and effective synthesis of this important heterocyclic scaffold.

References

Docking Studies of 7-Bromoimidazo[1,2-a]pyridine: A Comparative Guide for Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of 7-Bromoimidazo[1,2-a]pyridine and its analogs against various protein targets implicated in cancer and other diseases. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide summarizes key findings from molecular docking studies, presenting quantitative data, experimental protocols, and visual representations of signaling pathways and workflows to aid in the rational design of novel therapeutics.

Comparative Docking Performance

Molecular docking simulations are crucial in predicting the binding affinity and orientation of a ligand within the active site of a target protein.[2] This information is instrumental in structure-based drug design. The following tables summarize the docking performance of this compound derivatives and related analogs against key protein kinases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[3][4] Several studies have explored imidazo[1,2-a]pyridine derivatives as EGFR inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
7-Bromo-imidazo[1,2-a]pyridine analog EGFR (4JHO)-9.207His222, Tyr216, Lys270[5][6]
Erlotinib (Reference Drug)EGFR (4JHO)Not specified in textNot specified in text[7]
Imidazo[1,2-a]quinazoline analog 18aEGFR-Not specified in text[3]
Imidazo[1,2-a]quinazoline analog 18oEGFR-Not specified in text[3]

Note: Direct docking scores for Erlotinib were not provided in the search results, preventing a direct numerical comparison in this table.

Phosphoinositide 3-kinase (PI3K)

The PI3K signaling pathway is critical for cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8]

CompoundTarget ProteinIC50 (nM)Docking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine derivative 35 PI3Kα150Not specified in textLys802 (predicted)[8]
PIK-75 (Reference Compound)PI3KαNot specified in textNot specified in textForms H-bond[8]
Imidazo[1,2-a]pyridine ZSTK474 analogs PI3KLess potent than benzimidazole analogsNot specified in textNot specified in text[9]
Other Kinases (DYRK1A/CLK1)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are implicated in various cellular processes, and their inhibition is a potential therapeutic strategy for several diseases.[10]

CompoundTarget ProteinIC50 (µM)Docking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine derivative 4c CLK10.7Not specified in textNot specified in text[10][11]
Imidazo[1,2-a]pyridine derivative 4c DYRK1A2.6Not specified in textNot specified in text[10][11]

Experimental Protocols

The following sections detail the typical methodologies employed in the molecular docking studies of imidazo[1,2-a]pyridine derivatives.

Molecular Docking Workflow

A generalized workflow for performing molecular docking studies is outlined below. This process involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Structure Acquisition (e.g., from PDB) PrepProt 2. Protein Preparation (Add hydrogens, assign charges) PDB->PrepProt Grid 4. Grid Box Generation (Define binding site) PrepProt->Grid Ligand 3. Ligand Structure Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (e.g., AutoDock, Glide) Ligand->Dock Grid->Dock Pose 6. Pose Generation & Scoring (Binding energy calculation) Dock->Pose Analysis 7. Interaction Analysis (Identify key residues, visualize) Pose->Analysis

Caption: A typical workflow for molecular docking studies.

In Silico Docking Protocol for EGFR

A representative protocol for docking studies against EGFR, based on methodologies described in the literature, is as follows:[12]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 4JHO) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogens are added, and charges are assigned using a force field like Kollman.

  • Ligand Preparation: The 3D structure of this compound or its analog is generated and optimized to its lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Simulation: A docking algorithm (e.g., AutoDock) is used to explore the conformational space of the ligand within the defined grid box and to calculate the binding energy for different poses.[12]

  • Analysis: The resulting poses are clustered and ranked based on their binding energies. The pose with the lowest binding energy is typically selected for detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with the protein's amino acid residues.

Signaling Pathway Visualization

Understanding the signaling pathways in which the target proteins are involved is crucial for comprehending the potential downstream effects of their inhibition.

EGFR Signaling Pathway

The diagram below illustrates a simplified EGFR signaling cascade, which, upon activation, triggers downstream pathways like PI3K/Akt, leading to cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

PI3K/Akt Signaling Pathway

This diagram shows the central role of PI3K in activating Akt, a key downstream effector that promotes cell survival and growth.

PI3K_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream

Caption: The PI3K/Akt signaling pathway.

References

Efficacy of 7-Bromoimidazo[1,2-a]pyridine Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A review of current literature reveals a significant focus on the broader class of imidazo[1,2-a]pyridine derivatives as promising therapeutic agents, particularly in oncology. While extensive data exists for various substituted analogs, specific quantitative efficacy data for 7-Bromoimidazo[1,2-a]pyridine derivatives in cell-based assays is limited in the public domain. This guide, therefore, provides a comparative overview of the reported biological activities of the wider imidazo[1,2-a]pyridine scaffold, highlighting key signaling pathways and experimental methodologies, to offer a foundational understanding for researchers in drug discovery and development.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects. These compounds have been shown to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in cancer.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound ID/SeriesCell Line(s)Assay TypeReported IC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinoline hybrid (Compound 12)HeLa, MDA-MB-231, ACHN, HCT-15Not Specified0.35, 0.29, 0.34, 0.30[1]
Imidazo[1,2-a]pyridine-carbazole hybrid (Compound 13)HeLa, MDA-MB-231, ACHN, HCT-15Not Specified0.37, 0.41, 0.39, 0.30[1]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (melanoma), WM115 (melanoma), HeLa (cervical)MTT Assay9.7 - 44.6[2]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (breast)MTT Assay45[3]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (breast)MTT Assay47.7[3]
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937 (breast)MTT Assay79.6[3]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (Compound 6d)A549 (lung)Not Specified2.8[4]

Key Signaling Pathways and Mechanisms of Action

Research into the mechanism of action of imidazo[1,2-a]pyridine derivatives has identified their ability to interfere with key signaling cascades implicated in cancer cell proliferation, survival, and inflammation.

Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Akt/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The general mechanism of action is depicted in the diagram below.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Imidazo_Pyridine This compound Derivative (Hypothesized) Imidazo_Pyridine->Akt Inhibits

Caption: Hypothesized inhibition of the Akt/mTOR pathway by a this compound derivative.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating these pathways.[5]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Cytokine_Receptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression Translocates to Nucleus & Activates Transcription IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression Translocates to Nucleus & Activates Transcription Imidazo_Pyridine This compound Derivative (Hypothesized) Imidazo_Pyridine->STAT3 Inhibits Phosphorylation Imidazo_Pyridine->NFkB Inhibits Activation

Caption: Hypothesized modulation of the STAT3/NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for common cell-based assays used to evaluate the efficacy of chemical compounds. Specific parameters such as cell seeding density, incubation times, and compound concentrations should be optimized for each cell line and derivative.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with 7-bromo-imidazo[1,2-a]pyridine derivatives Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent Treat_Cells->Add_MTT Incubate 4. Incubate to allow formazan formation Add_MTT->Incubate Solubilize 5. Solubilize formazan crystals Incubate->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: General workflow for an MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

While the existing body of research strongly supports the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents, there is a clear need for further investigation into the specific efficacy of this compound derivatives. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to explore this particular chemical space. Future studies should focus on synthesizing and evaluating a library of 7-bromo analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. The exploration of their effects on key signaling pathways, such as Akt/mTOR and STAT3/NF-κB, will be crucial in elucidating their mechanism of action and therapeutic potential.

References

Benchmarking Imidazo[1,2-a]Pyridine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific inhibitory data for 7-Bromoimidazo[1,2-a]pyridine is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated as potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine derivative against well-established inhibitors, focusing on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

Representative Imidazo[1,2-a]Pyridine Derivative

For the purpose of this guide, we will focus on a highly potent imidazo[1,2-a]pyridine derivative, Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, which has demonstrated significant inhibitory activity against PI3Kα.[1] This compound serves as an excellent exemplar of the potential of the imidazo[1,2-a]pyridine class of molecules.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of our representative imidazo[1,2-a]pyridine derivative against PI3Kα and compares it with known, clinically relevant inhibitors of the PI3K/AKT/mTOR pathway.

CompoundTarget(s)IC50 (nM)Development Stage
Compound 13k (Imidazo[1,2-a]pyridine derivative) PI3Kα 1.94 [1]Preclinical
Alpelisib (Piqray)PI3Kα5Approved for breast cancer
Buparlisib (BKM120)Pan-PI3K52 (p110α)[2]Clinical trials
Everolimus (Afinitor)mTORC11.6-2.6Approved for various cancers
Capivasertib (AZD5363)AKT1/2/3<10[3]Clinical trials

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., 13k) Alpelisib, Buparlisib Inhibitor->PI3K mTOR_Inhibitor Everolimus mTOR_Inhibitor->mTORC1 AKT_Inhibitor Capivasertib AKT_Inhibitor->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Assays Enzyme Purified Kinase (e.g., PI3Kα) Incubate Incubate with Inhibitor Enzyme->Incubate Substrate Substrate + ATP Substrate->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect IC50 Determine IC50 Detect->IC50 Culture Culture Cancer Cell Lines Treat Treat with Inhibitor Culture->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot for p-AKT, p-mTOR, etc. Treat->Western GI50 Determine GI50 Viability->GI50 Target_Mod Confirm Target Modulation Western->Target_Mod

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitory compounds. Below are standard protocols for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay for PI3Kα)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[4]

  • Test compounds (Imidazo[1,2-a]pyridine derivative and known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[4]

  • Prepare the enzyme/lipid substrate mixture by diluting the PI3Kα enzyme into the kinase reaction buffer containing the lipid substrate.

  • Add 4 µL of the enzyme/lipid mixture to each well.[4]

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well.[4]

  • Incubate the plate at room temperature for 60 minutes.[4]

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCC827, A549)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[5]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of the MTT stock solution to each well.[5]

  • Incubate at 37°C for 4 hours.[5]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Western Blot Analysis for Phosphorylated Proteins (p-AKT)

This technique is used to detect and quantify the levels of specific phosphorylated proteins to confirm the on-target effect of the inhibitor within the cell.

Materials:

  • Cancer cell lines

  • Test compounds

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA Protein Assay Kit)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Seed cells and treat with inhibitors as for the cell viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-AKT) overnight at 4°C.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again and detect the signal using an ECL substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total AKT).

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

References

Safety Operating Guide

Proper Disposal of 7-Bromoimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 7-Bromoimidazo[1,2-a]pyridine, a heterocyclic organic compound commonly used in pharmaceutical research and development.

Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this compound to mitigate potential hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, following established safety and disposal procedures is crucial.

Hazard Profile and Safety Precautions

Before initiating any disposal process, it is vital to be aware of the hazard profile of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:

  • Protective gloves: To prevent skin contact.

  • Safety goggles or face shield: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

  • Respiratory protection: If working in a poorly ventilated area or if dusts/aerosols are generated.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be collected in a designated, properly labeled, and sealed container.

Waste TypeContainer RequirementsLabeling Information
Solid Waste Tightly sealed, chemically resistant container (e.g., high-density polyethylene)"Hazardous Waste," "this compound," Hazard Pictograms (e.g., irritant), Accumulation Start Date
Contaminated Labware (e.g., gloves, weighing paper) Double-bagged in durable plastic bags within a rigid, sealed container"Hazardous Waste," "Solid Waste Contaminated with this compound," Hazard Pictograms
Solutions Tightly sealed, chemically resistant container (e.g., glass or compatible plastic)"Hazardous Waste," "Liquid Waste Containing this compound," List of all components and approximate concentrations, Hazard Pictograms

Disposal Methodology

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. These facilities are equipped to handle and treat chemical waste in an environmentally responsible manner.

Key Disposal Steps:

  • Collection: Collect waste in the appropriate, labeled containers as described in the table above.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. These companies will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: For halogenated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[3] This process should be carried out in a facility equipped with scrubbers and other pollution control devices to neutralize harmful combustion by-products.

  • Landfill: Direct landfilling of this compound is not recommended.[3]

It is imperative to consult and comply with all local, state, and federal regulations regarding hazardous waste disposal.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and if trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer or department.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency services immediately.

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Pathway start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid, Liquid, Contaminated Labware ppe->segregate container Use Designated, Labeled, and Sealed Containers segregate->container storage Store in a Secure, Well-Ventilated Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor storage->contact_ehs transport Licensed Contractor Transports Waste to a Permitted Facility contact_ehs->transport disposal Final Disposal via High-Temperature Incineration transport->disposal

References

Personal protective equipment for handling 7-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 7-Bromoimidazo[1,2-a]pyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Summary: this compound is a chemical compound that poses several health risks. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Chemical Splash GogglesMust meet ANSI standard Z87.1. Required for all handling procedures.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves.[4] Double gloving is best practice.
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is required to protect against skin contact.[5]
Respiratory Protection Fume Hood / RespiratorAll handling of solid or dissolved this compound must occur in a certified chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for safely handling this compound.

  • Preparation : Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[4] Confirm that an emergency eyewash station and safety shower are accessible.[6]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Chemical Handling :

    • Carefully weigh and transfer the chemical within the fume hood to minimize dust generation.

    • Keep containers of this compound tightly sealed when not in use.[4]

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Carefully remove gloves and other disposable PPE to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous waste.

  • Waste Collection :

    • Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[6]

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh 4. Weigh and Transfer don_ppe->weigh react 5. Perform Experiment weigh->react clean_area 6. Clean Work Surface react->clean_area segregate_waste 7. Segregate Hazardous Waste clean_area->segregate_waste doff_ppe 8. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromoimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。